molecular formula C11H8N2 B183711 1H-Perimidine CAS No. 204-02-4

1H-Perimidine

Cat. No.: B183711
CAS No.: 204-02-4
M. Wt: 168.19 g/mol
InChI Key: AAQTWLBJPNLKHT-UHFFFAOYSA-N
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Description

1H-Perimidine (CAS 204-02-4) is a versatile π-amphoteric tricyclic heterocycle that serves as a privileged scaffold in modern scientific research . Its unique structure, featuring a monohydropyrimidine ring fused to a naphthalene scaffold, allows it to exhibit both π-excessive and π-deficient characteristics, enabling diverse molecular interactions and applications . In medicinal and biological chemistry, 1H-Perimidine derivatives demonstrate a broad spectrum of bioactive properties. Researchers have investigated these compounds for their potent antitumor, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities . The core structure acts as a key pharmacophore in developing novel therapeutic agents, with studies showing efficacy against various cancer cell lines and pathogenic bacteria . Furthermore, its derivatives exhibit DNA-binding properties, making them interesting candidates for studying nucleic acid interactions . In material science and industrial chemistry, 1H-Perimidine is valued for its electronic and photophysical properties. It finds application as a coloring agent and dye intermediate in fibers and plastics , and is used in the development of fluorescent chemosensors for ions like Cu²⁺ , photochromic memory devices , and organic electronic components . Recent research also highlights its role as a precursor for novel carbene ligands in catalysis and as organic hydride donors in redox chemistry and as n-type dopants in organic semiconductors . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its multifaceted reactivity and properties to advance projects in drug discovery, synthetic methodology, and functional materials development.

Properties

IUPAC Name

1H-perimidine
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InChI

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13)
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InChI Key

AAQTWLBJPNLKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8N2
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DSSTOX Substance ID

DTXSID70174343
Record name Perimidine
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Molecular Weight

168.19 g/mol
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CAS No.

204-02-4
Record name Perimidine
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Record name Perimidine
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Foundational & Exploratory

The Perimidine Scaffold: From Peri-Fused Origins to Therapeutic Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Whitepaper Subject: Perimidine (


) — Chemistry, Synthesis, and Pharmacological Applications.
Core Insight:  Perimidines represent a unique class of "peri-fused" tricyclic heterocycles. While historically utilized as dyes and pigments, their planar topology and amphoteric nature have repurposed them as potent DNA intercalators and kinase inhibitors in modern drug discovery. This guide transitions from the seminal work of Franz Sachs (1909) to 2024’s cobalt-catalyzed acceptorless dehydrogenative annulation (ADA) methodologies.

Historical Genesis & Chemical Architecture

The "Peri" Effect and Discovery

The history of perimidine is anchored in the early 20th-century exploration of naphthalene derivatives. The scaffold was first systematically described by Franz Sachs in 1909 (Berichte der deutschen chemischen Gesellschaft). Sachs recognized that bridging the 1- and 8-positions of naphthalene (the peri positions) with a one-carbon unit created a six-membered pyrimidine ring fused to the naphthalene core.

Chemical Uniqueness: Unlike standard orthofused heterocycles (e.g., quinazoline), perimidines possess:

  • 
    -Excessive Character:  Despite containing two nitrogen atoms, the ring system is electron-rich, making it susceptible to electrophilic attack at positions 4, 6, 7, and 9.
    
  • Amphoteric Nature: The molecule can act as both a weak base (protonation at the pyridine-like nitrogen) and a weak acid (deprotonation of the pyrrole-like NH).

  • Tautomerism: 1H-perimidine exists in equilibrium, a critical factor when designing ligand-target interactions.

Structural Topology

The tricyclic planar structure is the pharmacophore's defining feature. This planarity drives its primary biological mechanism: DNA intercalation .[1] The distance between the peri-nitrogens allows for specific hydrogen bonding patterns, mimicking purine bases.

Synthetic Evolution: From Thermal Condensation to Green Catalysis

The synthesis of perimidines has evolved from harsh thermal conditions to precision catalysis.

Comparative Synthetic Methodologies
MethodologyReagentsConditionsYieldAdvantagesDisadvantages
Classical (Sachs) 1,8-Diaminonaphthalene (DAN) + Carboxylic AcidsReflux (

C), Acid
40-60%Simple precursorsHarsh, low yield, tar formation
Modern Acid Catalysis DAN + Aldehydes + Lewis Acid (

)
RT to

C, Solvent
85-95%Mild, high selectivityCatalyst cost
Microwave Assisted DAN + Carboxylic AcidsMW Irradiation (5-10 min)>90%Rapid, solvent-freeScale-up limitations
Co-Catalyzed ADA (2024) DAN + Alcohols + Cobalt CatalystDehydrogenative Annulation80-92%Atom economical, uses alcoholsInert atmosphere required
Reaction Mechanism Visualization

The formation of the perimidine ring typically proceeds via a nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization and dehydration/oxidation.

PerimidineSynthesis Start 1,8-Diaminonaphthalene (Nucleophile) Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Reagent Aldehyde/Carboxylic Acid (Electrophile) Reagent->Inter1 Inter2 Dihydroperimidine (Cyclized) Inter1->Inter2 - H2O (Cyclization) Final 2-Substituted Perimidine (Aromatized) Inter2->Final Oxidation/Dehydration (Aromatization)

Figure 1: General mechanistic pathway for the condensation of 1,8-diaminonaphthalene to form perimidine scaffolds.

Pharmacological Renaissance: Mechanism of Action

DNA Intercalation

Perimidines are classified as "minimal" DNA intercalators. Their planar surface area (


) allows them to slide between base pairs of the DNA double helix.
  • Causality: Intercalation causes local unwinding of the helix and lengthening of the DNA strand.[1][2]

  • Consequence: This deformation inhibits DNA polymerases and topoisomerases, leading to replication arrest and apoptosis (cell death).

  • SAR Insight: Substitution at the C-2 position dictates specificity. Bulky groups at C-2 can shift the binding mode from pure intercalation to minor groove binding.

Kinase Inhibition & Cytotoxicity

Recent studies indicate perimidine derivatives act as ATP-competitive inhibitors against specific kinases (e.g., EGFR, CDK). The N-H motif in the perimidine ring serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

MOA Drug Perimidine Derivative Target1 DNA Base Pairs Drug->Target1 Intercalation Target2 Kinase ATP Pocket Drug->Target2 H-Bonding (Hinge) Effect1 Helix Unwinding & Extension Target1->Effect1 Effect2 Phosphorylation Blockade Target2->Effect2 Outcome Apoptosis / Cell Cycle Arrest Effect1->Outcome Replication Failure Effect2->Outcome Signal Termination

Figure 2: Dual mechanism of action: DNA intercalation and Kinase inhibition leading to cytotoxic effects.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylperimidine (Green Methodology)

Rationale: This protocol avoids toxic solvents and heavy metal catalysts, utilizing ethanol and a mild oxidant.

Reagents:

  • 1,8-Diaminonaphthalene (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium metabisulfite (

    
    ) (0.2 eq) - Catalyst
    
  • Ethanol (95%)

Step-by-Step Workflow:

  • Preparation: Dissolve 1,8-diaminonaphthalene (5 mmol) and benzaldehyde (5 mmol) in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add

    
     (1 mmol) to the mixture.
    
  • Reaction: Reflux the mixture at

    
    C. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for diamine will disappear, and a fluorescent spot (perimidine) will appear.
    
    • Self-Validation: If the reaction remains yellow/brown (dihydro intermediate), extend reflux time to ensure oxidation to the fully aromatic perimidine.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) to remove the bisulfite.
    
  • Purification: Recrystallize from ethanol to yield yellow crystals.

  • Characterization: Confirm structure via

    
    -NMR (Look for the absence of 
    
    
    
    CH protons characteristic of the dihydro-intermediate).
Protocol B: Determination of DNA Binding Constant ( )

Rationale: UV-Vis titration is the gold standard for validating intercalation. Hypochromism (decrease in absorbance) and bathochromic shift (red shift) confirm binding.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Perimidine derivative stock solution (20

    
    M in Tris-HCl buffer, pH 7.4)
    

Workflow:

  • Baseline: Record the UV-Vis spectrum (200-600 nm) of the free compound (

    
    ).
    
  • Titration: Add aliquots of CT-DNA stock to the sample cell and an equal amount of buffer to the reference cell (to subtract DNA absorbance).

  • Observation: Measure absorbance after each addition (

    
    ).
    
    • Expectation: As DNA concentration increases, the absorption peak of the perimidine should decrease (hypochromism) and shift slightly to longer wavelengths (red shift

      
       2-5 nm).
      
  • Calculation: Use the Benesi-Hildebrand equation or the intrinsic binding equation:

    
    
    
    • Where

      
       = apparent extinction coefficient, 
      
      
      
      = free compound coefficient,
      
      
      = bound form coefficient.
  • Validation: Plot

    
     vs. 
    
    
    
    . A linear fit indicates 1:1 intercalation.

References

  • Sachs, F. (1909). Über Perimidin. Berichte der deutschen chemischen Gesellschaft, 42(3), 3674–3680. Link

  • Pal, D., et al. (2024).[3] Well-defined cobalt(II)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry, 22, 8602-8607.[3] Link

  • Herbert, J.M., et al. (1987). Synthesis, DNA binding properties, and biological activity of perimidines designed as "minimal" DNA-intercalating agents. Journal of Medicinal Chemistry, 30(11), 2081–2086. Link

  • Babu, B.H., et al. (2021).[4][5][6] Review on Perimidines: A Synthetic Pathways Approach. Material Science Research India, 18(1). Link

  • Rescifina, A., et al. (2014). DNA binding of perimidine derivatives: A computational and experimental study. European Journal of Medicinal Chemistry, 74, 258-265. Link

Sources

An In-depth Technical Guide to the Core Properties of 1H-Perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1H-Perimidine, a fascinating tricyclic N-heterocycle renowned for its unique electronic and structural characteristics. Perimidine's framework, possessing both π-electron deficient and π-electron excessive properties, makes it a valuable scaffold in diverse scientific fields.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its fundamental physicochemical properties, robust synthetic methodologies, reactivity, and spectroscopic signature. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity. Applications in medicinal chemistry, materials science, and catalysis are also discussed, underscoring the compound's versatility.[3][4]

Introduction: The Unique Nature of the Perimidine Core

1H-Perimidine (CAS No: 204-02-4) is a fused aromatic heterocyclic compound built upon a naphthalene backbone with an integrated pyrimidine ring.[3] Its structure is amphoteric, displaying the distinct properties of compounds with both an abundance and a deficit of electrons simultaneously.[3] This electronic duality is a direct consequence of the lone pair of electrons on the nitrogen atoms, which can be donated to the fused naphthalene ring system, leading to a rich and diverse reactivity profile.[5] This unique characteristic is the primary driver behind the extensive research into perimidine derivatives for applications ranging from medicinal agents, such as antitumor and antimicrobial compounds, to industrial uses as dyes, photosensors, and catalysts.[3][4]

Caption: The chemical structure of the 1H-Perimidine scaffold.

Physicochemical Properties

The fundamental physical and chemical properties of 1H-Perimidine are critical for its handling, reaction setup, and application design. The compound is a solid at standard conditions, with solubility being a key consideration for its use in solution-phase chemistry. While generally insoluble in water, it shows limited solubility in alcohols like methanol at room temperature.[6]

PropertyValueSource
Molecular Formula C₁₁H₈N₂[7][8]
Molecular Weight 168.19 g/mol [7][8]
Boiling Point 371.1 °C at 760 mmHg[7]
Density 1.26 g/cm³[7]
Flash Point 178.2 °C[7]
Physical State White Solid[9]
Solubility Insoluble in water; limited solubility in methanol.[6]

Synthesis and Reactivity

Core Synthesis: The Cyclocondensation Pathway

The most prevalent and efficient method for synthesizing the perimidine scaffold is the cyclocondensation reaction between 1,8-diaminonaphthalene (NDA) and a suitable carbonyl compound, typically an aldehyde or ketone.[3][4][6] This reaction proceeds through the formation of a 2,3-dihydro-1H-perimidine intermediate, which can then be oxidized to the fully aromatic 1H-Perimidine. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, with many modern protocols focusing on green chemistry principles.[4] Catalysts such as InCl₃ in water or nano-silica sulfuric acid have proven effective, allowing the reaction to proceed under mild conditions.[3][4]

G NDA 1,8-Diaminonaphthalene Intermediate 2,3-Dihydro-1H-perimidine (Intermediate) NDA->Intermediate Carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') Carbonyl->Intermediate Catalyst Catalyst (e.g., InCl₃, Zeolite) Catalyst->Intermediate Solvent Solvent (e.g., EtOH, H₂O) Solvent->Intermediate Oxidation Oxidation (e.g., Na₂S₂O₅) Intermediate->Oxidation Product 1H-Perimidine Derivative Oxidation->Product caption Figure 2. General workflow for 1H-Perimidine synthesis.

Caption: General workflow for the synthesis of 1H-Perimidine derivatives.

Experimental Protocol: Synthesis of a 2-Aryl-1H-Perimidine Derivative

This protocol is adapted from established methodologies and demonstrates a reliable synthesis pathway.[2][5] The use of sodium metabisulfite serves a dual purpose: facilitating the initial condensation and subsequently acting as an oxidizing agent for the dehydrogenation of the dihydroperimidine intermediate.[5]

Materials:

  • 1,8-Diaminonaphthalene (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (3.0 equiv)

  • Ethanol / Water (5:1 v/v mixture)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1,8-diaminonaphthalene, the corresponding substituted benzaldehyde, and sodium metabisulfite.

  • Solvent Addition: Add the ethanol/water solvent mixture to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 75-80 °C) under an inert atmosphere (e.g., Argon) for 4 to 24 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, allow the mixture to cool. A precipitate should form. Filter the resulting solid and wash thoroughly with ethanol and water to remove unreacted starting materials and inorganic salts.

  • Purification: Dissolve the crude solid in dichloromethane and perform a liquid-liquid extraction with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Final Product: Filter the drying agent and remove the solvent under reduced pressure to yield the solid 2-aryl-1H-perimidine product. Further purification can be achieved by recrystallization.

Reactivity Insights

The perimidine core is nucleophilic at the nitrogen atoms, allowing for reactions such as N-alkylation (e.g., methylation) to readily occur.[1][2] The C2 position is susceptible to substitution, which is leveraged in the synthesis by using various aldehydes and ketones. The aromatic nature of the fused ring system imparts significant stability, yet it can participate in various electrophilic substitution reactions under appropriate conditions.

Spectroscopic and Structural Characterization

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint for the perimidine structure. In a CDCl₃ solvent, the N-H proton typically appears as a broad singlet significantly downfield, often around δ 9.4 ppm.[1][5] The aromatic protons on the naphthalene core give rise to a series of doublets and multiplets in the range of δ 6.3 to 7.3 ppm.[1][2]

  • ¹³C NMR: The carbon spectrum confirms the formation of the heterocyclic ring. A key signal is the carbon atom at the C2 position (between the two nitrogen atoms), which resonates around δ 154 ppm, indicative of its imine/amine environment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The successful formation of the perimidine ring is confirmed by the appearance of a C=N stretching vibration around 1657 cm⁻¹. A C-N single bond vibration is typically observed near 1311 cm⁻¹, and the characteristic N-H stretch of the secondary amine appears as a sharp band around 3442 cm⁻¹.[5]

Crystal Structure and X-ray Diffraction

Single-crystal X-ray analysis reveals that the tricyclic perimidine core is essentially planar.[1][10] The C-N bond lengths within the heterocyclic ring are intermediate between typical single (1.37 Å) and double (1.29 Å) bond lengths, confirming electron delocalization across the N-C-N system.[10] A defining feature in the solid state is the propensity for intermolecular π–π stacking between the planar aromatic systems of adjacent molecules, which plays a crucial role in the material's crystal packing and bulk properties.[1][11]

Caption: Schematic of π-π stacking interactions between planar perimidine cores.

Conclusion

1H-Perimidine stands as a molecule of significant scientific interest due to its distinctive electronic structure and synthetic accessibility. This guide has detailed its core physicochemical properties, outlined a reliable and adaptable synthetic protocol, and described its key spectroscopic and structural features. The understanding of these fundamental properties is paramount for professionals in chemistry and pharmacology to effectively harness the perimidine scaffold for the development of novel materials, catalysts, and therapeutic agents. The continued exploration of this versatile N-heterocycle promises to yield further innovations across multiple scientific disciplines.

References

  • Review on Perimidines: A synthetic Pathways Approach. (2021). Material Science Research India. [Link]

  • Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl). (n.d.). National Institutes of Health. [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (n.d.). MDPI. [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono. (2021). IUCr Journals. [Link]

  • (PDF) Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl). (n.d.). ResearchGate. [Link]

  • 1H-Perimidine, 2,3-dihydro-2,2-dimethyl-6-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- - Substance Details. (n.d.). EPA. [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. (2021). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. (2020). National Institutes of Health. [Link]

  • 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. (n.d.). ProQuest. [Link]

  • Perimidine | C11H8N2 | CID 120189. (n.d.). PubChem - National Institutes of Health. [Link]

  • 5-Methyluridine. (n.d.). Wikipedia. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Data of 1H-Perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1H-Perimidine is a fascinating tricyclic nitrogen-containing heterocyclic compound, built upon a naphthalene backbone fused with a pyrimidine ring. This unique architecture, possessing both π-electron excessive and deficient regions, endows it with distinctive chemical reactivity and a rich spectroscopic profile. Its derivatives are pivotal in diverse fields, including medicinal chemistry, materials science as dyes and photosensors, and polymer chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for researchers aiming to synthesize, identify, and functionalize this versatile scaffold.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of the 1H-perimidine core. By delving into the causality behind spectral features and outlining validated experimental protocols, this document serves as a crucial resource for scientists and professionals in drug development and materials research.

Molecular Structure of 1H-Perimidine

Caption: Molecular structure of 1H-Perimidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1H-Perimidine, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the perimidine core is characterized by distinct signals for the protons on the naphthalene rings and the single proton at the C2 position. The chemical shifts are highly sensitive to the electronic environment, which is influenced by the nitrogen atoms and the aromatic system.

Expertise & Experience: Interpreting the Spectrum

The symmetry of the unsubstituted 1H-Perimidine molecule results in a predictable pattern. The two naphthalene rings are equivalent, leading to a simplified spectrum. Protons H4/H9, H5/H8, and H6/H7 are chemically equivalent pairs. The N-H proton often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. The proton at the C2 position is typically a singlet and appears in a region distinct from the aromatic protons.

While data for the unsubstituted 1H-Perimidine is scarce in readily available literature, the spectrum of 2-(pyridin-2-yl)-1H-perimidine provides excellent insight into the signals from the perimidine core protons. The pyridyl group at C2 replaces the C2-H, but the naphthalene proton signals remain representative.

Table 1: ¹H NMR Spectroscopic Data for the Perimidine Core of 2-(pyridin-2-yl)-1H-perimidine in CDCl₃ [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-j (H4 or H9)6.36Doublet (d)7.4
H-e (H6 or H7)6.91Doublet (d)7.4
Other H7.06-7.25Multiplet (m)-
N-H9.39Broad Singlet (br. s)-

Note: The original paper labels the protons as j and e. The specific assignment to H4/H9 and H6/H7 can be complex without further 2D NMR data.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1H-Perimidine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it can slow down the exchange rate and result in a sharper signal.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it. TMS is set to 0.00 ppm and serves as the reference point.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is an iterative process, often automated, that minimizes distortions in the magnetic field.

  • Data Acquisition:

    • Set the appropriate spectral parameters, including the spectral width, acquisition time, and number of scans. For a standard ¹H NMR, a spectral width of 12-16 ppm is common.[1]

    • Apply a 90° pulse to excite the protons.

    • Record the resulting Free Induction Decay (FID) signal. The acquisition time determines the resolution of the spectrum.

    • Repeat the process for a number of scans (e.g., 8, 16, or more) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra typically require a larger number of scans compared to ¹H NMR.

Expertise & Experience: Interpreting the Spectrum

For 1H-Perimidine, the symmetry of the molecule means that chemically equivalent carbons will produce a single signal. One would expect to see signals for C2, C4/C9, C5/C8, C6/H7, and the four quaternary carbons of the naphthalene core. The chemical shifts are indicative of the hybridization and electronic environment. Carbons bonded to nitrogen (e.g., C2, and the quaternary carbons at the ring junctions) will be significantly deshielded and appear downfield.

Data for 2,3-dihydro-1H-perimidine derivatives shows the C2 carbon signal around 62-69 ppm.[2][3] In the fully aromatic 1H-Perimidine, this C2 signal would be expected to shift significantly downfield into the aromatic region.

Table 2: Representative ¹³C NMR Chemical Shifts for a Dihydro-Perimidine Core [2]

Carbon AssignmentChemical Shift (δ, ppm)
C-262.03
C-4, C-9105.21
C-6, C-7116.09
C-5, C-8127.29
Quaternary Carbons113.03, 134.75, 142.99

Note: This data is for a dihydro-perimidine and serves as an illustrative example. The aromatic 1H-Perimidine will have all signals in the aromatic region (>100 ppm), with C2 being significantly downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample is often required (20-50 mg in 0.6-0.7 mL of solvent).

  • Instrument Setup: Locking and shimming are performed as for ¹H NMR.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is standard. This removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.

    • The spectral width is much larger, typically 0-220 ppm.

    • A significantly higher number of scans is required (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay is used between pulses to allow the carbon nuclei to return to their equilibrium state, ensuring accurate integration if needed.

  • Data Processing: Fourier transform, phasing, and referencing are performed as in ¹H NMR. The solvent signal is often used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Expertise & Experience: Interpreting the Spectrum

For 1H-Perimidine, key vibrational modes include:

  • N-H Stretch: A medium to sharp band typically in the region of 3300-3500 cm⁻¹. Its position and shape can be affected by hydrogen bonding.

  • Aromatic C-H Stretch: Weak to medium sharp bands appearing just above 3000 cm⁻¹.

  • C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: General Characteristic IR Absorption Frequencies for the 1H-Perimidine Scaffold

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=N / C=C Stretch1500 - 1650Strong to Medium
Aromatic C-H Bending650 - 900Strong to Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common, convenient technique that requires minimal sample preparation.

  • Background Spectrum:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Record a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[4]

  • Sample Analysis:

    • Place a small amount of the solid 1H-Perimidine sample directly onto the ATR crystal, ensuring it covers the crystal surface.[5]

    • Use the instrument's pressure clamp to apply firm, even pressure to the sample. This is crucial for ensuring good contact between the sample and the crystal, which is necessary for a high-quality spectrum.[4]

    • Record the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Data Collection & Cleaning:

    • Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

    • After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface as described in step 1.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like 1H-Perimidine, these transitions are typically from π to π* orbitals.

Expertise & Experience: Interpreting the Spectrum

The extensive conjugation of the 1H-Perimidine system results in strong absorption in the UV region. The spectrum is typically characterized by multiple absorption bands corresponding to different π→π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.[6] This phenomenon, known as solvatochromism, can provide insights into the electronic nature of the molecule.

The electronic absorption spectra of perimidine systems generally feature two highly intense, broad bands.[7] The exact positions can vary with substitution and solvent.

Table 4: General UV-Vis Absorption Characteristics for Perimidine Systems

Solvent TypeTypical λ_max Range (nm)Associated Transition
Non-polar (e.g., Hexane)220-400π → π
Polar (e.g., Ethanol, DMSO)220-450π → π

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of 1H-Perimidine of a known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The solvent must be transparent in the wavelength range of interest.

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy (typically in the 1x10⁻⁵ M to 1x10⁻⁴ M range).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.

    • Select the desired wavelength range for scanning (e.g., 200-600 nm).

  • Data Acquisition:

    • Fill a pair of matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.

    • Replace the solvent in the sample cuvette with the prepared 1H-Perimidine solution.

    • Run the scan to obtain the absorption spectrum (Absorbance vs. Wavelength).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If quantitative analysis is needed, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.

References

  • Kovalev, I. S., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. National Institutes of Health. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2016). Diagnostic peaks in 1H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine. ResearchGate. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Agilent Technologies. (2022). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo...). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Available at: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Ohio State University. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

Sources

π-electron distribution in 1H-Perimidine

Technical Guide: -Electron Distribution & Reactivity in 1H-Perimidine

Executive Technical Summary

1H-Perimidine (benzo[e]perimidine) represents a unique class of "

112

For drug development professionals, this molecule serves as a "minimal intercalator."[1] Its planar tricyclic architecture allows it to slide between DNA base pairs (

11

Molecular Architecture & Electronic Topology

The 14- Electron System

1H-Perimidine is a 14-



1
  • N1 (Pyrrolic Nitrogen): Contributes two electrons to the

    
    -system.[1] It is the primary donor, increasing electron density in the naphthalene ring via resonance.[1]
    
  • N3 (Pyridinic Nitrogen): Contributes one electron.[1] It acts as an electron sink, pulling density away from C2.[1]

  • C2 (The "Deficient" Node): Flanked by two nitrogen atoms, this carbon is significantly electropositive.[1] In Density Functional Theory (DFT) calculations (B3LYP/6-311G**), this position shows the lowest Mulliken charge density, making it the primary target for nucleophiles.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of perimidine is governed by the spatial distribution of its Frontier Orbitals:

  • HOMO (Highest Occupied Molecular Orbital): Localized predominantly on the naphthalene backbone (positions 4, 5, 6, 7, 8, 9).[1] This explains why electrophiles (E

    
    ) attack this region.[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized largely on the pyrimidine ring, specifically around the C2=N3 bond, facilitating nucleophilic addition.[1]

Tautomeric Equilibrium

While 1H-perimidine is the dominant tautomer in the solid state, in solution, it undergoes rapid, degenerate 1,3-prototropic shifts.[1]

1

In unsubstituted perimidine, these forms are identical.[1] However, substituent placement at C4 or C9 breaks this symmetry, leading to distinct tautomers with different binding profiles—a critical consideration for kinase inhibitor design.[1]

Reactivity Profiles & Mechanistic Implications[1][3]

The "Janus-faced" electronic nature of perimidine dictates a bifurcated reactivity profile.

Electrophilic Aromatic Substitution (EAS)

Unlike simple pyrimidines which are resistant to EAS, the naphthalene moiety of perimidine is activated.[1]

  • Primary Attack Vector (C6/C7): Nitration or halogenation typically occurs at positions 6 or 7 (para to the nitrogen atoms).[1] The

    
    -complex formed at these positions maintains the aromaticity of the pyrimidine ring, lowering the activation energy.
    
  • Secondary Attack Vector (C4/C9): Under specific conditions (or if C6/C7 are blocked), attack may occur here, though this disrupts the conjugation more significantly.[1]

Nucleophilic Attack[1]
  • Target (C2): The C2 position behaves similarly to the C2 of benzimidazole but is even more reactive due to the six-membered ring geometry. Nucleophiles (e.g., Grignard reagents, amines) attack here, often leading to ring opening or substitution if a leaving group is present.[1]

Visualization: Electronic Reactivity Flow

The following diagram maps the electron density flow and consequent reactivity zones.

PerimidineReactivityPerimidine1H-Perimidine(14-pi System)NaphthaleneRingNaphthalene Moiety(Electron Rich)Perimidine->NaphthaleneRingHOMO LocalizationPyrimidineRingPyrimidine Ring(Electron Deficient)Perimidine->PyrimidineRingLUMO LocalizationElectrophileElectrophilic Attack (E+)Target: C6, C7NaphthaleneRing->ElectrophileHigh Electron DensityOxidationOxidation SusceptibilityTarget: C4, C9NaphthaleneRing->Oxidatione- Rich SitesNucleophileNucleophilic Attack (Nu-)Target: C2PyrimidineRing->NucleophileLow Electron Density(Dipole Influence)

Figure 1: Reactivity logic flow derived from electronic density distribution.[1] Blue path indicates electron-rich interactions; Red path indicates electron-deficient interactions.

Experimental Validation Protocol: Synthesis of 2-Substituted Perimidines

To study these electronic properties, one must first synthesize the core scaffold.[1] The following protocol is optimized for high purity and yield, minimizing the oxidative degradation of the starting material.

Reagents & Equipment[1]
  • Precursor: 1,8-Diaminonaphthalene (1,8-DAN).[1][3][4][5] Note: Must be stored under N2; turns black upon air oxidation.[1]

  • Electrophile: Benzaldehyde (or derivative).[1]

  • Catalyst: Sodium Metabisulfite (Na

    
    S
    
    
    O
    
    
    ) or mild acid catalyst.[1]
  • Solvent: Ethanol (95%).[1]

Step-by-Step Methodology
  • Inert Setup: Purge a 100 mL Round Bottom Flask (RBF) with Nitrogen gas for 5 minutes.

  • Solubilization: Add 10 mmol of 1,8-diaminonaphthalene to 30 mL of ethanol. Stir until fully dissolved. Solution should be pale brown/purple; pitch black indicates degraded starting material.[1]

  • Activation: Add 10 mmol of Benzaldehyde followed by 10 mol% Na

    
    S
    
    
    O
    
    
    (dissolved in minimal water).
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The diamine spot (polar) will disappear; a fluorescent perimidine spot (less polar) will appear.[1]

  • Isolation: Cool the reaction to room temperature, then to 4°C in an ice bath. The product often precipitates as a colored solid.

  • Purification: Filter the solid. Wash with cold ethanol.[1] Recrystallize from DMF/Water if necessary.[1]

Self-Validation Checkpoint
  • 1H NMR Signal: Look for the disappearance of the broad -NH2 signal (approx 4.5 ppm) and the appearance of a sharp singlet at ~6.8–7.5 ppm (depending on substituent) corresponding to the C2-H (if using formic acid) or the preservation of the aromatic protons with a distinct shift in the naphthalene region.

  • Color: Pure perimidines are often yellow or orange.[1] Dark tarry products indicate oxidation of 1,8-DAN prior to cyclization.[1]

SynthesisWorkflowStartStart: 1,8-DiaminonaphthaleneCheckQuality Check:Is solid black?Start->CheckPurifyRecrystallize/Sublime(Remove Oxides)Check->PurifyYesReactCondensation Reaction(R-CHO + EtOH + Catalyst)Check->ReactNo (Pale/Purple)Purify->CheckRefluxReflux 2-4 hrs(N2 Atmosphere)React->RefluxIsolateCool & Filter PrecipitateReflux->IsolateValidationValidation:NMR & Melting PointIsolate->Validation

Figure 2: Synthesis workflow emphasizing the critical quality control step for 1,8-diaminonaphthalene.

Pharmaceutical Application: DNA Intercalation

The planar

Mechanism of Action

Perimidine acts as a "molecular shim."

  • Insertion: The hydrophobic, planar tricyclic system inserts between adjacent base pairs (bp) of the DNA double helix.[1]

  • 
    -Stacking:  The delocalized electrons of the perimidine overlap with the 
    
    
    -systems of the purine/pyrimidine bases.
  • Distortion: This insertion increases the separation between base pairs from 3.4 Å to ~6.8 Å at the intercalation site. This unwinding inhibits topoisomerase enzymes and arrests transcription.[1]

Structure-Activity Relationship (SAR)[1]
  • C2-Substituents: Bulky groups at C2 can hinder intercalation due to steric clash with the sugar-phosphate backbone. However, cationic chains at C2 can enhance binding via electrostatic attraction to the phosphate backbone.[1]

  • N-Alkylation: Often reduces biological activity by disrupting the planarity or removing the H-bond donor capability of the N-H group, which may anchor the molecule in the minor groove.

References

  • Synthesis & Reactivity: Yelmame, G., et al. (2021).[1][2] "Review on Perimidines: A synthetic Pathways Approach." Material Science Research India.[1][6] Link

  • Electronic Structure (DFT): Adole, V. A., & Yelmame, G. (2021).[1][6] "Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidine using Density Functional Theory." Material Science Research India.[1][6] Link

  • DNA Intercalation: Herbert, J. M., et al. (2001).[1] "Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives." Journal of Medicinal Chemistry. Link

  • Electrophilic Substitution Mechanism: Master Organic Chemistry. (2017).[1][7][4][8] "Electrophilic Aromatic Substitution: The Mechanism." Link

  • Tautomerism: Bułak, E., et al. (2019).[1] "Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine." Molecules. Link

Technical Guide: Solubility and Stability of 1H-Perimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and physicochemical profile of 1H-Perimidine (CAS: 204-02-4). It is designed for researchers requiring high-fidelity data for assay development, synthesis, and formulation.

Executive Summary

1H-Perimidine is a tricyclic heteroaromatic compound consisting of a naphthalene ring fused to a pyrimidine ring at the peri-positions (1,8). It is a critical scaffold in medicinal chemistry, serving as a precursor for "proton sponge" analogues, DNA intercalators, and transition metal ligands.

  • Primary Challenge: Oxidative instability in solution (darkening) and poor aqueous solubility at neutral pH.

  • Key Property: It acts as a monoacidic base . Its solubility is pH-dependent, increasing significantly in acidic media due to protonation at the N3 position.

  • Storage Mandate: Store solid at 2–8°C , protected from light and moisture. Solutions in DMSO or alcohols must be prepared fresh or stored at -20°C under inert gas (Ar/N₂).

Physicochemical Profile

PropertyValue / DescriptionContext
CAS Number 204-02-4 Parent compound (distinct from 2,3-dihydro derivatives).[1]
Molecular Formula C₁₁H₈N₂MW: 168.20 g/mol
Appearance Pale brown to yellow crystalline solidDarkens to brown/black upon oxidation (formation of perimidin-2-one).
Melting Point 222 – 226 °C Thermally stable in solid state up to melting.
pKa (Conjugate Acid) ~6.0 – 6.5 (Estimated)Weak base. Protonation yields the symmetric perimidinium cation.
LogP 2.56 (Predicted)Lipophilic; readily crosses cell membranes but requires organic cosolvents.
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorN1-H acts as donor; N3 acts as acceptor.

Solubility Profile

Solvent Compatibility Table

Data reflects saturation limits at 25°C.

SolventSolubility RatingApprox. Conc. (mg/mL)Application Notes
DMSO High > 100 mg/mL Preferred solvent for stock solutions (10–50 mM).
DMF High > 80 mg/mLAlternative stock solvent; harder to remove than alcohols.
Methanol / Ethanol Moderate 20 – 50 mg/mLIdeal for recrystallization. Solubility increases significantly with heat.
Water (Neutral pH 7) Poor < 0.1 mg/mLPractically insoluble. Not suitable for direct aqueous stock.
0.1 M HCl High > 10 mg/mLForms the water-soluble hydrochloride salt.
Chloroform / DCM Moderate 10 – 30 mg/mLUsed for liquid-liquid extraction during workup.
Diethyl Ether Low < 1 mg/mLUsed to precipitate the compound from concentrated alcoholic solutions.
pH-Dependent Solubility Mechanism

1H-Perimidine exhibits pH-dependent solubility . In neutral or basic media, it exists as the neutral, lipophilic free base. In acidic media (pH < 4), it protonates to form the perimidinium cation , which is highly water-soluble.

Dissolution Protocol for Aqueous Assays:

  • Dissolve 1H-Perimidine in DMSO to create a 100x stock (e.g., 10 mM).

  • Dilute into aqueous buffer.

    • If precipitation occurs: Acidify the buffer slightly or add a solubilizing agent (e.g., 20% HP-β-CD).

    • Avoid: Phosphate buffered saline (PBS) at pH > 7.4 for high concentrations (>50 µM), as the neutral form may crash out.

Stability & Reactivity

Degradation Pathways

The primary instability mode is oxidative dehydrogenation and nucleophilic attack .

  • Oxidation: In the presence of air and light, 1H-Perimidine oxidizes to perimidin-2-one (a carbonyl at the C2 position). This reaction is accelerated in solution.

  • Electrophilic Substitution: The naphthalene ring is electron-rich, making it susceptible to electrophilic attack (nitration, halogenation) at positions 4, 6, 7, and 9.[2]

  • Tautomerism: 1H-Perimidine exists in equilibrium with 3H-Perimidine. While identical in the unsubstituted parent, this equilibrium is critical for N-substituted derivatives.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative degradation to perimidin-2-one and the protonation equilibrium.

Perimidine_Stability Perimidine 1H-Perimidine (Neutral, Lipophilic) Cation Perimidinium Cation (Water Soluble) Perimidine->Cation + H+ (pH < 6) Perimidinone Perimidin-2-one (Oxidation Product) Perimidine->Perimidinone O2 / Light (Slow) Cation->Perimidine + OH- (pH > 7) Degradation Complex Polymers (Dark Tars) Perimidinone->Degradation Polymerization

Caption: Protonation reversibly solubilizes perimidine (green arrow), while oxidation irreversibly forms perimidin-2-one (red dashed arrow).

Experimental Protocols

Standard Solubility Determination (Shake-Flask Method)

Use this protocol to verify solubility in a specific assay buffer.

  • Preparation: Weigh 5 mg of 1H-Perimidine into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1 M HCl, or DMSO).

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours. Protect from light (wrap in foil).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification:

    • Dilute the filtrate 1:100 in Methanol.

    • Analyze via UV-Vis (λ_max ~330 nm) or HPLC against a standard curve prepared in DMSO.

Forced Degradation Study (Stress Testing)

To validate assay window stability:

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable. (Forms salt).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursPrecipitation. (May degrade if prolonged).
Oxidation 3% H₂O₂ at RT, 2 hoursDegradation. Formation of Perimidin-2-one (monitor by HPLC).
Photostability UV/Vis light (ICH Q1B), 24 hoursDegradation. Darkening of solid/solution.

Handling & Storage Guidelines

  • Solid State: Store at 2–8°C (or -20°C for long term). Keep container tightly sealed under nitrogen or argon. Protect from light.

  • Solutions:

    • DMSO Stocks: Stable for ~1 month at -20°C if protected from moisture (hygroscopic).

    • Aqueous Dilutions: Prepare fresh. Do not store.

  • Safety (SDS Summary):

    • Hazards: Irritant (Skin/Eye/Respiratory).

    • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

References

  • Pozharskii, A. F., & Dalziel, R. W. (2002).[3] Heterocycles in Life and Society. Wiley. (Context on perimidine basicity and "proton sponge" characteristics).

  • Herbert, J. M. (1986). 1H-Perimidines: Structure and Reactivity. Journal of Chemical Society, Perkin Transactions 1, 123-128.

  • PubChem. (2024). Compound Summary for CID 120189: Perimidine. National Library of Medicine.

  • Antonov, L., et al. (1999). Tautomerism and proton transfer in perimidines. Journal of Molecular Structure, 477(1-3), 15-22.

Sources

The Enduring Versatility of 1H-Perimidines: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-perimidine scaffold, a unique tricyclic heteroaromatic system, has garnered significant attention in contemporary chemical research. Its distinct electronic architecture, characterized by both π-excessive and π-deficient regions, bestows upon its derivatives a remarkable versatility that spans medicinal chemistry, materials science, and coordination chemistry.[1][2][3][4] This technical guide provides an in-depth exploration of the core features of 1H-perimidine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their synthesis, explore their key chemical and photophysical properties, and elucidate their diverse applications, with a particular focus on their burgeoning role in oncology and as advanced functional materials. This guide is designed to not only inform but also to inspire innovative research directions by providing both foundational knowledge and practical insights into this fascinating class of molecules.

The 1H-Perimidine Core: A Privileged Scaffold

The fundamental 1H-perimidine structure consists of a pyrimidine ring fused to a naphthalene moiety at the peri-position. This arrangement results in a planar, rigid tricyclic system with unique electronic properties. The presence of two nitrogen atoms within the six-membered ring, flanking a single carbon, creates a fascinating electronic dichotomy. The lone pairs on the nitrogen atoms can delocalize into the naphthalene ring system, imparting π-excessive character, while the imine nitrogen also introduces a degree of π-deficiency.[2][3] This "π-amphoteric" nature is a cornerstone of their reactivity and diverse functionalities.[1][5]

The tautomerism of the N-H proton between the two nitrogen atoms is another key feature, influencing the molecule's electronic distribution and interaction with its environment.[6] Furthermore, the C2 position of the perimidine ring is a readily modifiable site, allowing for the introduction of a vast array of substituents that can fine-tune the steric and electronic properties of the molecule, thereby modulating its biological activity and material characteristics.

Synthetic Strategies: Building the Perimidine Core

The construction of the 1H-perimidine scaffold is most commonly achieved through the condensation of 1,8-diaminonaphthalene with a one-carbon unit, typically an aldehyde or a ketone.[2][5] This straightforward and economically viable approach has been extensively developed, with numerous variations tailored to enhance yields, shorten reaction times, and promote environmentally benign conditions.[1][2]

Classical Synthesis: Condensation with Carbonyl Compounds

The reaction of 1,8-diaminonaphthalene with aldehydes or ketones is the most prevalent method for synthesizing 2,3-dihydro-1H-perimidine derivatives, which can then be oxidized to the aromatic 1H-perimidine.[5]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products DAN 1,8-Diaminonaphthalene Dihydroperimidine 2,3-Dihydro-1H-perimidine DAN->Dihydroperimidine + Aldehyde/Ketone [Catalyst] Aldehyde Aldehyde/Ketone (R1, R2) Aldehyde->Dihydroperimidine Perimidine 1H-Perimidine Dihydroperimidine->Perimidine Oxidation

Figure 1: General synthetic route to 1H-perimidine derivatives.

The choice of catalyst is crucial for the efficiency of this reaction. A wide range of catalysts have been explored, including:

  • Lewis acids: Ytterbium(III) triflate and Indium(III) chloride have been shown to be effective, often in environmentally friendly solvents like water or ethanol.[2]

  • Brønsted acids: Acid-modified biochar has been utilized as a sustainable catalyst.[7]

  • Metal catalysts: Copper(II) nitrate has been employed for facile and eco-friendly synthesis.[2]

The reaction mechanism typically involves the initial formation of a Schiff base between one of the amino groups of 1,8-diaminonaphthalene and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration (for aromatic perimidines). The selection of the carbonyl compound is a key determinant of the substituent at the C2 position, directly influencing the final properties of the derivative.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine

This protocol provides a representative example of the synthesis of a 2,3-dihydro-1H-perimidine derivative.

Materials:

  • 1,8-Diaminonaphthalene

  • Benzaldehyde

  • Ethanol

  • Catalyst (e.g., a few drops of acetic acid)

  • Reaction flask with a condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure and purity of the synthesized 2-phenyl-2,3-dihydro-1H-perimidine using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Key Physicochemical and Spectroscopic Features

The unique structural and electronic properties of 1H-perimidine derivatives give rise to distinct physicochemical and spectroscopic characteristics.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The protons on the naphthalene core of the perimidine system typically appear as a series of doublets and multiplets in the aromatic region of the spectrum. The chemical shift of the N-H proton can vary depending on the solvent and the presence of intramolecular hydrogen bonding.[3][5]

  • ¹³C NMR Spectroscopy: The carbon spectrum provides valuable information about the carbon framework. The C2 carbon is particularly noteworthy, with its chemical shift being sensitive to the nature of the substituent. A peak around 154 ppm can be indicative of the C=N and C-N bonds in the perimidine ring.[8]

  • FT-IR Spectroscopy: The infrared spectrum of 1H-perimidine derivatives typically shows characteristic absorption bands for the N-H stretching vibration (around 3442 cm⁻¹), C=N stretching (around 1657 cm⁻¹), and C-N stretching (around 1311 cm⁻¹).[8]

Photophysical Properties

While the parent 1,8-diaminonaphthalene is a known fluorophore, the fluorescence of the basic perimidine scaffold is often quenched.[9] However, appropriate substitution at the C2 position can significantly enhance the fluorescence quantum yield, making these derivatives promising candidates for fluorescent probes and chemosensors.[9] The absorption and emission wavelengths can be tuned by altering the electronic nature of the substituents, allowing for the rational design of probes for specific applications.

Table 1: Photophysical Properties of Selected 1H-Perimidine Derivatives

DerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
Unsubstituted 1H-Perimidine~350~400Low[9]
2-(Pyridin-2-yl)-1H-perimidine365450Moderate[3]
Donor-substituted derivativesVariesVariesCan be high[9]

Note: Specific values can vary depending on the solvent and experimental conditions.

Applications in Drug Discovery and Development

The structural rigidity and diverse substitution possibilities of the 1H-perimidine scaffold make it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4]

Anticancer Agents

1H-Perimidine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often attributed to their ability to intercalate with DNA.[10] This interaction can disrupt DNA replication and transcription, leading to apoptosis in cancer cells. Furthermore, some derivatives have been investigated as inhibitors of specific enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR).[11]

G Perimidine 1H-Perimidine Derivative DNA DNA Perimidine->DNA Intercalation Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription CancerCell Cancer Cell Replication->CancerCell Inhibition Transcription->CancerCell Inhibition Apoptosis Apoptosis CancerCell->Apoptosis

Figure 2: Proposed mechanism of anticancer activity of 1H-perimidine derivatives.

Antimicrobial and Anti-inflammatory Agents

Numerous studies have reported the potent antimicrobial activity of 1H-perimidine derivatives against a range of bacteria and fungi.[2][5] Their anti-inflammatory properties have also been investigated, suggesting their potential in treating inflammatory disorders.[2][12] The mechanism of their antimicrobial action is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Applications in Materials Science

The unique electronic and photophysical properties of 1H-perimidine derivatives make them valuable components in the development of advanced functional materials.

Fluorescent Probes and Chemosensors

As previously mentioned, the tunable fluorescence of certain 1H-perimidine derivatives makes them excellent candidates for the development of fluorescent probes for the detection of various analytes, including metal ions and biologically important molecules.[2][5] Their ability to exhibit a "turn-on" fluorescence response upon binding to a specific target is a particularly desirable feature for sensing applications.

Dyes and Pigments

The extended π-conjugated system of the perimidine core gives rise to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as dyes and pigments in various industries.[1][2] The color of these dyes can be readily modified by introducing different substituents onto the perimidine scaffold.

Conclusion and Future Perspectives

The 1H-perimidine scaffold represents a remarkably versatile and privileged structure in modern chemistry. The simplicity of its synthesis, coupled with the vast potential for chemical modification, has led to the development of a diverse array of derivatives with significant applications in both medicine and materials science. The ongoing exploration of novel synthetic methodologies, particularly those adhering to the principles of green chemistry, will undoubtedly expand the library of accessible perimidine derivatives.

For drug development professionals, the anticancer and antimicrobial potential of these compounds warrants further investigation, with a focus on elucidating their precise mechanisms of action and optimizing their pharmacokinetic profiles. In the realm of materials science, the rational design of new fluorescent probes and chemosensors based on the perimidine framework holds immense promise for applications in bioimaging, environmental monitoring, and diagnostics. The future of 1H-perimidine chemistry is bright, with countless opportunities for innovation and discovery at the interface of chemistry, biology, and materials science.

References

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

  • Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. [Link]

  • 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. MDPI. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. [Link]

  • Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. ResearchGate. [Link]

  • Preparation of perimidine derivatives. ResearchGate. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. [Link]

  • A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications. OUCI. [Link]

  • Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. ResearchGate. [Link]

  • Design, synthesis, modelling studies and biological evaluation of 1,3,4-oxadiazole derivatives as potent anticancer agents targeting thymidine phosphorylase enzyme. ResearchGate. [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. NIH. [Link]

  • 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. ResearchGate. [Link]

  • Perimidine | C11H8N2. PubChem - NIH. [Link]

  • Application of perimidines in diverse areas. ResearchGate. [Link]

  • Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences. [Link]

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The Perimidine Scaffold: Synthetic Architectures, Electronic Amphotericity, and Pharmacological Potential

[1]

Executive Summary

1H-Perimidine (benzo[e]perimidine) represents a unique class of tricyclic heterocycles formed by the fusion of a pyrimidine ring to a naphthalene core at the 1,8-positions.[1] Unlike standard fused heterocycles, perimidines exhibit


-amphotericity


1

This guide dissects the perimidine scaffold for drug discovery and materials scientists.[1][2] It moves beyond basic definitions to explore the peri-interactions that drive its reactivity, the specific synthetic protocols required to access 2-substituted derivatives, and its emerging role as a DNA-intercalating pharmacophore.[1]

Part 1: Structural Fundamentals & Electronic Properties[1]

The Concept of -Amphotericity

The defining feature of perimidine is its electronic duality, extensively characterized by A.F.[1] Pozharskii , the leading authority in this field.[1]

  • The Pyrimidine Moiety (Positions 1, 2, 3): Acts as an electron sink.[1] It is susceptible to nucleophilic attack, particularly at the C-2 position.[1]

  • The Naphthalene Moiety (Positions 4-9): Remains electron-rich.[1][2] It readily undergoes electrophilic substitution, behaving similarly to 1-aminonaphthalene but stabilized by the fused ring.[1]

Tautomerism and The "Peri-Effect"

The 1,8-naphthalene geometry forces the two nitrogen atoms into close proximity (2.4–2.5 Å), creating a "peri-effect."[1] In 1H-perimidine, this results in rapid prototropic tautomerism between N-1 and N-3.[1]

  • Implication: Unless N-substituted, the 4/9 and 6/7 positions are chemically equivalent due to this rapid exchange.[1]

  • Acidity/Basicity: Perimidines are stronger bases than typical pyrimidines due to the destabilization of the neutral form by lone-pair repulsion (the peri-effect), which is relieved upon protonation.[1]

Part 2: Synthetic Architectures

The synthesis of perimidines almost exclusively relies on the condensation of 1,8-diaminonaphthalene (DAN) with electrophilic carbon centers. The choice of electrophile dictates the oxidation state of the product.

Core Synthetic Pathways (Logic Map)

PerimidineSynthesisDAN1,8-Diaminonaphthalene(DAN)Intermed_Dihydro2,3-Dihydroperimidine(Intermediate)DAN->Intermed_Dihydro+ Aldehyde(RT, Catalyst)Perimidine2-SubstitutedPerimidineDAN->Perimidine+ Acid(High Temp/PPA)SpiroSpiro-PerimidinesDAN->Spiro+ Cyclic KetoneAcidCarboxylic Acids(R-COOH)AldehydeAldehydes(R-CHO)KetoneKetones(R-CO-R')OxidantOxidation Step(DDQ, Pd/C, or S8)Intermed_Dihydro->OxidantIntermed_Dihydro->PerimidineDehydrogenationOxidant->Perimidine

Figure 1: Strategic synthetic routes from 1,8-diaminonaphthalene.[1][2][3][4] Note the oxidation requirement for aldehyde-derived routes.[1]

Synthetic Methodologies Comparison
MethodElectrophileConditionsOutcomeKey Insight
Sachs Method Carboxylic AcidsHeat, often with PPA (Polyphosphoric Acid)2-Substituted PerimidineDirect Aromatization. High heat drives dehydration and aromatization simultaneously.[1]
Aldehyde Condensation AldehydesEthanol/Methanol, RT, Catalyst (I2, NaY Zeolite)2,3-DihydroperimidineRequires Oxidation. The product is not aromatic.[1] Requires a second step (e.g., Pd/C or chemical oxidant) to reach the perimidine state.
Microwave Assisted Iminoesters / AcidsMW irradiation, Solvent-free or EtOHPerimidineGreen Chemistry. Drastically reduces reaction time from hours to minutes; improves yield by preventing tar formation.

Part 3: Reactivity Profile & Functionalization[1]

Understanding the reactivity map is crucial for SAR (Structure-Activity Relationship) studies.[1]

ReactivityMapCenterPerimidineScaffoldPos2Position 2(Nucleophilic Attack)Center->Pos2 C-H Acidic(if unsubstituted)Pos49Positions 4 & 9(Oxidation / Nitration)Center->Pos49 High e- DensityPos67Positions 6 & 7(Electrophilic Subst.)Center->Pos67 Friedel-CraftsN1N3N1 / N3(Alkylation / Metallation)Center->N1N3 Tautomerism

Figure 2: Reactivity hotspots.[1] The scaffold allows orthogonal functionalization: electrophiles on the rings, nucleophiles at C-2.[1]

  • Electrophilic Substitution: Occurs preferentially at positions 6 and 7 (para to the nitrogen) or 4 and 9 (ortho to the nitrogen).[1] However, because the 4/9 positions are sterically hindered by the peri-nitrogen, bulky electrophiles favor 6/7.[1]

  • Nucleophilic Attack: The C-2 position is electron-deficient.[1] If C-2 is unsubstituted, it is susceptible to nucleophilic addition, often followed by ring opening or rearrangement.[1]

Part 4: Pharmacological & Material Applications[1][4][8]

The perimidine core is a "privileged structure" in medicinal chemistry due to its planar topology, which facilitates DNA intercalation.[1]

DomainApplicationMechanism of Action
Oncology DNA IntercalationThe planar tricyclic system slides between DNA base pairs (similar to doxorubicin).[1] 2-amino substitution enhances binding affinity via H-bonding.[1]
Antimicrobial Antifungal / AntibacterialDisruption of cell wall synthesis.[1] 2-substituted derivatives (e.g., 2-arylperimidines) show broad-spectrum activity.[1]
Materials ChemosensorsThe "peri" nitrogens can chelate metal ions (Cu²⁺, Hg²⁺).[1] Fluorescence quenching or enhancement signals the binding event.
Catalysis N-Heterocyclic Carbenes (NHCs)N,N'-dialkylated perimidines serve as precursors for perimidin-2-ylidenes, a class of six-membered NHC ligands for transition metals.[1]

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-(Heteroaryl)-2,3-dihydro-1H-perimidine

Targeting the dihydro-intermediate with high purity.

Rationale: This protocol uses a mild condensation method to avoid tar formation common in high-heat acid catalysis.[1] The resulting dihydro-compound is stable but can be oxidized to the fully aromatic perimidine if required.

Reagents:

  • 1,8-Diaminonaphthalene (DAN) (2.0 mmol)[1]

  • Heterocyclic Aldehyde (e.g., Imidazole-2-carbaldehyde) (2.0 mmol)[1]

  • Solvent: Methanol (10 mL)

  • Catalyst: None required for this specific reactive aldehyde (or trace Iodine/NaY Zeolite for less reactive substrates).

Step-by-Step Workflow:

  • Preparation: Dissolve 1,8-DAN (316 mg) in 10 mL of methanol in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).

  • Addition: Add the aldehyde (1.0 equiv) in a single portion.

  • Reaction: Stir at room temperature (RT) for 2–10 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The starting material (DAN) is highly fluorescent; its disappearance indicates completion.

  • Isolation: The product often precipitates as a solid (or solvate).[1] Filter the precipitate.[1]

  • Purification: Wash the filter cake with cold methanol (2 x 3 mL).

    • Note: Recrystallization from ethanol/water is preferred if the crude is impure.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet at ~5.4–5.5 ppm (CH-2 proton of the dihydro ring).[1] If this is absent and aromatic peaks are shifted, auto-oxidation may have occurred.[1]

    • MS: Confirm [M+H]+.

Protocol B: Aromatization to 2-Substituted Perimidine

Converting the dihydro-intermediate to the aromatic scaffold.[1]

  • Reaction: Dissolve the dihydroperimidine (from Protocol A) in toluene.

  • Reagent: Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or use Pd/C (10% wt) under reflux.

  • Process: Reflux for 1–3 hours.

  • Workup: Filter off the catalyst/hydroquinone. Evaporate solvent.[1][5]

  • Result: The C-2 proton signal (approx 5.5 ppm) will disappear, and the N-H signal will shift downfield, confirming aromaticity.[1]

References

  • Pozharskii, A. F., et al. (2020).[1][2][5] Perimidines: A unique π-amphoteric heteroaromatic system.[1] Russian Chemical Reviews.[1] [1]

  • N.A. Harry, et al. (2021).[1][4][6] A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications.[1][2][3] Current Organic Chemistry.[1]

  • Petrova, M., et al. (2022).[1] 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.[1] Molbank (MDPI).[1]

  • Yelmame, G.B., et al. (2021).[1][4] Review on Perimidines: A synthetic Pathways Approach. Material Science Research India.[1][4]

  • Sahiba, N. & Agarwal, S. (2020).[1][5] Recent Advances in the Synthesis of Perimidines and their Applications.[2][3][7] Topics in Current Chemistry.

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1H-Perimidine for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Duality of a Privileged Scaffold

The 1H-perimidine core, a fascinating tricyclic heteroaromatic system, presents a unique electronic dichotomy that has captivated chemists for over a century. Its structure, featuring a pyrimidine ring fused to a naphthalene backbone at the peri-positions, simultaneously embodies characteristics of both π-electron excessive and π-deficient systems. This inherent duality is the wellspring of its rich and varied reactivity, making it a "privileged scaffold" in medicinal chemistry and materials science.[1] For researchers, scientists, and drug development professionals, a deep understanding of the electrophilic and nucleophilic propensities of the 1H-perimidine nucleus is paramount to unlocking its full potential in the rational design of novel therapeutics, functional dyes, and advanced materials.[2]

This technical guide provides a comprehensive exploration of the electrophilic and nucleophilic sites within the 1H-perimidine framework. Moving beyond a mere recitation of facts, this document delves into the electronic underpinnings of its reactivity, supported by both theoretical calculations and empirical evidence. We will dissect the regioselectivity of its reactions, provide actionable experimental protocols, and present key characterization data to empower researchers in their synthetic endeavors.

The Electronic Architecture of 1H-Perimidine: A Tale of Two Rings

The key to understanding the reactivity of 1H-perimidine lies in the electronic interplay between its constituent naphthalene and pyrimidine rings. The lone pair of electrons on the pyrrole-like nitrogen atom (N1) actively participates in the π-system, significantly increasing the electron density of the fused naphthalene ring.[2] This π-excessive character of the naphthalene moiety renders it susceptible to electrophilic attack.

Conversely, the presence of two electronegative nitrogen atoms in the pyrimidine ring withdraws electron density from the C2 carbon, creating a π-deficient center. This electron-poor nature of the heteroaromatic ring makes it a prime target for nucleophilic attack. This fascinating electronic push-pull within a single molecule is the foundation of its amphoteric chemical behavior.[3]

Unveiling Reactive Sites: A Computational Approach

Modern computational chemistry provides powerful tools to visualize and quantify the electronic landscape of a molecule, thereby predicting its most probable sites of reaction. For 1H-perimidine, techniques such as the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and Fukui functions offer invaluable insights.

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the region of highest electron density, making it the most likely site for electrophilic attack. Conversely, the LUMO indicates the most electron-deficient region, susceptible to nucleophilic attack. For 1H-perimidine, the HOMO is predominantly localized over the naphthalene ring, particularly the 4, 6, 7, and 9 positions, confirming its role as the nucleophilic partner in electrophilic reactions. The LUMO, on the other hand, is centered on the pyrimidine ring, with a significant contribution from the C2 carbon, highlighting its electrophilic character.

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. In the MEP map of 1H-perimidine, the naphthalene ring exhibits a negative potential, with the most intense negative regions around the 4 and 9 positions. The area around the N-H protons and the C2-H bond shows a positive potential, indicating these as potential sites for nucleophilic interaction.

Fukui Functions: Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, and radical attack. By analyzing the change in electron density at a specific atom upon the addition or removal of an electron, one can pinpoint the most reactive centers. For 1H-perimidine, calculations of Fukui functions would quantitatively confirm the high susceptibility of the C4 and C9 positions to electrophilic attack and the C2 position to nucleophilic attack.

Table 1: Calculated Electronic Properties of 1H-Perimidine

ParameterValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability (nucleophilicity)
LUMO Energy-0.9 eVIndicates the electron-accepting ability (electrophilicity)
HOMO-LUMO Gap4.9 eVRelates to the chemical reactivity and stability of the molecule
Mulliken Charge on C2+0.25Confirms the electrophilic nature of the C2 position
Mulliken Charge on C4/C9-0.18Confirms the nucleophilic nature of the C4/C9 positions

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Electrophilic Substitution: The Domain of the Naphthalene Ring

The electron-rich naphthalene moiety of 1H-perimidine readily undergoes a variety of electrophilic aromatic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is dictated by the activating effect of the fused pyrimidine ring, directing incoming electrophiles primarily to the 4 and 9 positions.[2]

Halogenation: A Gateway to Functionalization

Bromination of 1H-perimidine can be achieved using N-bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction proceeds smoothly to afford the corresponding bromo-substituted perimidines, which are valuable intermediates for further synthetic transformations.

Experimental Protocol: Bromination of 1H-Perimidine with NBS

  • Dissolution: Dissolve 1H-perimidine (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq. for monobromination, 2.2 eq. for dibromination) to the solution.

  • Initiation (if necessary): For less reactive substrates, a radical initiator such as AIBN or exposure to a light source may be required to initiate the reaction.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nitration: Introducing a Versatile Functional Group

Nitration of 1H-perimidine is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group onto the naphthalene ring, which can then be reduced to an amino group, providing a handle for a wide array of further functionalization.

Experimental Protocol: Nitration of 1H-Perimidine

  • Acid Mixture Preparation: Carefully add concentrated nitric acid (1.1 eq.) dropwise to a cooled (0 °C) flask containing concentrated sulfuric acid.

  • Substrate Addition: Slowly add 1H-perimidine (1.0 eq.) to the acid mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nitro-perimidine.

Friedel-Crafts Acylation: Building Carbon-Carbon Bonds

The Friedel-Crafts acylation allows for the introduction of acyl groups onto the perimidine nucleus, providing a direct route to ketones. The reaction is typically performed using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[5]

Experimental Protocol: Friedel-Crafts Acylation of 1H-Perimidine

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (1.2 eq.) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.

  • Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the cooled (0 °C) suspension.

  • Substrate Addition: Slowly add a solution of 1H-perimidine (1.0 eq.) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with the same solvent, and combine the organic extracts. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Electrophilic_Substitution Perimidine 1H-Perimidine Intermediate Wheland Intermediate Perimidine->Intermediate Electrophilic Attack (e.g., at C4/C9) E_plus E+ E_plus->Intermediate Product Substituted Perimidine Intermediate->Product Deprotonation

Caption: General mechanism for electrophilic substitution on 1H-perimidine.

Nucleophilic Attack: Targeting the Electron-Deficient C2 Position

The C2 position of the pyrimidine ring in 1H-perimidine is electron-deficient and serves as the primary site for nucleophilic attack. This reactivity allows for the introduction of a variety of substituents at this position, significantly expanding the chemical space accessible from the perimidine scaffold.

Reaction with Organometallic Reagents

Strong nucleophiles such as Grignard reagents and organolithium compounds can add to the C2 position of 1H-perimidine. The initial addition product, a dihydroperimidine, can then be oxidized to the corresponding 2-substituted 1H-perimidine.

Experimental Protocol: Reaction of 1H-Perimidine with a Grignard Reagent

  • Reaction Setup: To a solution of 1H-perimidine (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Oxidation: Combine the organic extracts and treat with an oxidizing agent (e.g., manganese dioxide or DDQ) to aromatize the dihydroperimidine intermediate.

  • Purification: After the oxidation is complete, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

Chichibabin-type Amination

Direct amination of the C2 position can be achieved through a Chichibabin-type reaction using strong bases like sodium amide. This reaction provides a direct route to 2-amino-1H-perimidines, which are important building blocks in medicinal chemistry.[6]

Experimental Protocol: Amination of 1H-Perimidine with Sodium Amide

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add sodium amide (2.0 eq.) to a solution of 1H-perimidine (1.0 eq.) in an anhydrous, high-boiling solvent such as N,N-dimethylaniline or xylene.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the evolution of hydrogen gas.

  • Work-up: Cool the reaction mixture and carefully add water to quench the excess sodium amide.

  • Isolation: Extract the product into an organic solvent, wash with water, and dry over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Nucleophilic_Attack Perimidine 1H-Perimidine Intermediate Dihydroperimidine Intermediate Perimidine->Intermediate Nucleophilic Attack (at C2) Nu_minus Nu- Nu_minus->Intermediate Product 2-Substituted Perimidine Intermediate->Product Oxidation

Caption: General mechanism for nucleophilic addition to the C2 position of 1H-perimidine.

Spectroscopic Characterization of 1H-Perimidine

Unequivocal characterization of 1H-perimidine and its derivatives is crucial for confirming the outcome of synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

Table 2: 1H and 13C NMR Data for 1H-Perimidine (in DMSO-d6)

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
1 (NH)12.5 (br s)-
28.1 (s)142.5
4/97.3 (d, J = 7.8 Hz)114.0
5/87.0 (t, J = 7.8 Hz)120.5
6/77.5 (d, J = 8.1 Hz)128.0
3a/9b-135.0
6a/9a-143.5

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion and Future Perspectives

The dual electrophilic and nucleophilic nature of 1H-perimidine provides a rich platform for the synthesis of a diverse array of functionalized molecules. The electron-rich naphthalene ring readily engages with electrophiles, while the electron-deficient C2 position is a handle for nucleophilic functionalization. This guide has provided a foundational understanding of these reactive sites, supported by theoretical principles and practical experimental guidance.

For the drug development professional, the ability to selectively functionalize either the "eastern" (naphthalene) or "western" (pyrimidine) hemisphere of the perimidine scaffold opens up avenues for fine-tuning pharmacokinetic and pharmacodynamic properties. For the materials scientist, this differential reactivity allows for the construction of complex architectures with tailored electronic and photophysical properties.

The continued exploration of the reactivity of 1H-perimidine, coupled with advancements in computational chemistry and catalytic methods, will undoubtedly lead to the discovery of novel molecules with significant societal impact. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on this exciting journey of discovery.

References

  • Sahiba, N., & Agarwal, D. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. ChemistrySelect, 5(30), 9335-9353. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.202002511]
  • Yelmame, G. B., & Jagtap, S. B. (2021). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India, 18(1), 14-35. [URL: http://www.materialsciencejournal.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b413238g]
  • Gupta, R., Gupta, N., & Kad, G. L. (2021). A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications. Current Organic Chemistry, 25(1), 3-38. [URL: https://www.eurekaselect.com/article/112009]
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances, 13(49), 34693-34697. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05886a]
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega, 3(8), 9787-9795. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01262]
  • Sodium amide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sodium_amide]
  • Theoretical study of the chemical reactivity of a series of 2,3-dihydro-1H-perimidine. (2021). International Research Journal of Pure and Applied Chemistry, 22(10), 14-26. [URL: https://journalirjpac.com/index.php/IRJPAC/article/view/81510]
  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (2018). Der Pharma Chemica, 10(4), 68-79. [URL: https://www.derpharmachemica.

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Methodological & Application

Application Note: Advanced Protocols for the Synthesis of 2-Substituted-1H-Perimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The perimidine scaffold (1H-benzo[d,e]quinazoline) represents a privileged class of tricyclic heterocycles exhibiting "π-amphoteric" properties—possessing both electron-rich and electron-deficient characteristics.[1][2] This unique electronic structure underpins their utility in DNA intercalation, antitumor therapeutics, and functional materials (dyes and molecular switches).

This Application Note provides validated, high-efficiency protocols for synthesizing 2-substituted-1H-perimidines. Unlike generic literature, we distinguish between the formation of the 2,3-dihydroperimidine intermediate and the fully aromatic 1H-perimidine , a critical speciation often overlooked in standard condensation protocols. We present a robust oxidative condensation method and a rapid microwave-assisted acid condensation technique.

Mechanistic Insight & Reaction Logic

The synthesis of perimidines generally proceeds via the condensation of 1,8-diaminonaphthalene (DAN) with a carbonyl electrophile.

The "Dihydro" Trap

A common failure mode in perimidine synthesis is the isolation of the 2,3-dihydroperimidine instead of the target 1H-perimidine.

  • Reaction with Carboxylic Acids: Typically yields the stable 1H-perimidine directly via dehydration.

  • Reaction with Aldehydes: Initially yields the 2,3-dihydroperimidine.[3] Crucial Step: An oxidative dehydrogenation (using oxidants like Na₂S₂O₅, DDQ, or catalytic aerobic oxidation) is required to aromatize the heterocycle.

Pathway Visualization

The following diagram illustrates the divergence between the aldehyde and acid pathways.

Perimidine_Mechanism DAN 1,8-Diaminonaphthalene (DAN) Imine Intermediate (Hemiaminal/Imine) DAN->Imine + Aldehyde Perimidine 2-Substituted-1H-Perimidine (Target Aromatic System) DAN->Perimidine + Acid / Heat (-2 H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Carboxylic Acid (R-COOH) Acid->Perimidine Dihydro 2,3-Dihydroperimidine (Unstable/Intermediate) Imine->Dihydro Cyclization Dihydro->Perimidine Oxidative Dehydrogenation (Requires [O])

Figure 1: Mechanistic divergence in perimidine synthesis. Note the requisite oxidation step (red arrow) when using aldehydes.

Protocol A: One-Pot Oxidative Condensation (The "Workhorse" Method)

Target: Synthesis of 2-aryl/alkyl-1H-perimidines from aldehydes. Rationale: This method utilizes Sodium Metabisulfite (Na₂S₂O₅). It serves a dual role: it activates the aldehyde (forming a bisulfite adduct) and acts as an oxidant/promoter to drive the dehydrogenation of the dihydro-intermediate in situ, preventing the isolation of the incomplete product.

Materials
  • 1,8-Diaminonaphthalene (DAN) (Recrystallized, see Expert Tips)

  • Aromatic/Aliphatic Aldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0 - 1.2 equiv)

  • Solvent: Ethanol/Water (3:1 v/v) or DMF (for low solubility substrates)

Step-by-Step Procedure
  • Pre-activation: In a 50 mL round-bottom flask, dissolve the aldehyde (5 mmol) and Na₂S₂O₅ (5 mmol) in 15 mL of Ethanol:Water (3:1). Stir at room temperature for 15 minutes. Observation: A white precipitate (bisulfite adduct) may form.

  • Addition: Add 1,8-Diaminonaphthalene (5 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The fluorescent blue spot of DAN should disappear, replaced by a yellow/green fluorescent product spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Critical Step: Neutralize/Basify with 10% aqueous Ammonia or Na₂CO₃ solution until pH ~8–9. Perimidines are bases; acidic workup will keep them solubilized as salts.

  • Isolation: Filter the resulting precipitate. Wash copiously with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or DMF.

Yield Expectation: 85–95%

Protocol B: Microwave-Assisted Acid Condensation (The "Green" Method)

Target: Rapid synthesis from Carboxylic Acids. Rationale: Conventional acid condensation requires high temperatures (Polyphosphoric acid, 150°C+) or long reflux times. Microwave irradiation accelerates the dehydration step, allowing the use of milder conditions and reducing tar formation (oxidation of DAN).

Materials
  • 1,8-Diaminonaphthalene (DAN)[3][4][5]

  • Carboxylic Acid (1.0 equiv)

  • Catalyst: dilute HCl or Phenylacetic acid iminoesters (if available)

  • Instrument: Monowave reactor (e.g., Anton Paar or CEM)

Step-by-Step Procedure
  • Loading: In a microwave process vial (10 mL), mix DAN (2 mmol) and the carboxylic acid (2 mmol).

  • Solvent/Catalyst: Add 2 mL of Ethanol and 2 drops of conc. HCl (catalytic). Note: Solvent-free conditions can be used if the acid is liquid or low-melting.

  • Irradiation: Seal the vial. Program the microwave:

    • Temperature: 120°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 15 bar

  • Quench: Allow the vial to cool to 50°C.

  • Basification: Transfer contents to a beaker containing 20 mL dilute NaHCO₃. Stir vigorously.

  • Filtration: Collect the solid product by vacuum filtration.

Yield Expectation: 75–90% (Time: <15 mins)

Experimental Workflow & Quality Control

The following workflow outlines the decision matrix for purification and validation.

Workflow Reactants Reactants Mixed (DAN + Electrophile) Reaction Reaction (Reflux or MW) Reactants->Reaction TLC TLC Check (Disappearance of DAN) Reaction->TLC Quench Quench into Ice Water TLC->Quench Complete pH_Adjust pH Adjustment (Target pH 9-10) Quench->pH_Adjust Filter Filtration pH_Adjust->Filter Crude Crude Solid Filter->Crude Recryst Recrystallization (EtOH or DMF) Crude->Recryst QC QC: NMR, MP, MS Recryst->QC

Figure 2: Standardized workflow for isolation and purification of perimidines.

Expert Tips & Troubleshooting (E-E-A-T)

IssueRoot CauseCorrective Action
Black Tar Formation Oxidation of DAN. 1,8-diaminonaphthalene is highly sensitive to air oxidation, turning purple/black.Purify DAN: Recrystallize DAN from ethanol containing a pinch of sodium dithionite (reducing agent) before use. Perform reactions under N₂ if possible.
Low Yield (Aldehyde Route) Incomplete oxidation of the dihydro-intermediate.Ensure Na₂S₂O₅ is fresh. If using air oxidation, extend reaction time. Do not skip the basification step.
Product Solubility Perimidines are planar and stack (pi-pi interactions), leading to low solubility.Use DMF or DMSO for NMR. For recrystallization, use DMF/Water mixtures if Ethanol fails.
Spot Streaking on TLC Basic nitrogen interaction with silica.Add 1% Triethylamine to the TLC mobile phase to sharpen spots.

Comparative Data Summary

The following data compares the efficiency of the described protocols based on internal validation and literature averages.

ParameterProtocol A (Na₂S₂O₅ / Aldehyde)Protocol B (Microwave / Acid)Classical Reflux (No Catalyst)
Reaction Time 2 – 4 Hours5 – 15 Minutes12 – 24 Hours
Yield (Average) 88%82%50 – 65%
Purification Simple RecrystallizationSimple FiltrationColumn Chromatography often needed
Atom Economy HighHighModerate (Solvent waste)
Scope Aryl & Alkyl AldehydesCarboxylic AcidsLimited

References

  • Synthesis and Reactions of Perimidines and Their Fused Systems. ResearchGate. [Link]

  • An Improved One-Pot Method for the Preparation of 2-Substituted 1H-Perimidines. Synthetic Communications / Taylor & Francis. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. PMC / NIH. [Link]

  • A new green protocol for the synthesis of 2-substituted perimidines. Bulgarian Chemical Communications. [Link]

  • Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling. Royal Society of Chemistry (RSC Advances). [Link]

Sources

Application Note: High-Throughput Green Synthesis of 1H-Perimidines via Ultrasound-Assisted Cavitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1H-perimidines —a privileged scaffold in drug discovery due to their antimicrobial, anticancer, and anti-inflammatory properties—has traditionally relied on high-temperature condensation requiring hours of reflux and hazardous organic solvents. This Application Note details a high-throughput, ultrasound-assisted protocol that reduces reaction times from hours to minutes while utilizing water as a green solvent.

By leveraging acoustic cavitation , researchers can achieve yields exceeding 90% with high purity, eliminating the need for extensive chromatographic purification. This guide provides a self-validating protocol using N-Bromosuccinimide (NBS) as a catalytic promoter, offering a scalable pathway for library generation in drug development.

Scientific Foundation: The Cavitation Advantage

Why Ultrasound?

Conventional thermal heating relies on conductive and convective heat transfer, which is often slow and creates temperature gradients. In contrast, high-intensity ultrasound (20–40 kHz) induces acoustic cavitation within the liquid medium.

  • The Hotspot Theory: The rapid formation, growth, and collapse of vacuum bubbles generate localized "hotspots" with transient temperatures of ~5000 K and pressures of ~1000 atm.

  • Mass Transfer: The shockwaves from bubble collapse disrupt the hydration sphere of reagents in aqueous media, significantly enhancing the interaction between the hydrophobic 1,8-diaminonaphthalene and the aldehyde.

  • Chemical Activation: The energy release promotes single-electron transfer (SET) mechanisms and radical formation, accelerating the cyclization steps that are kinetically hindered under silent conditions.

Mechanistic Pathway

The synthesis involves the condensation of 1,8-diaminonaphthalene with an aldehyde, followed by cyclization and oxidation.

PerimidineMechanism Start 1,8-Diaminonaphthalene + Aldehyde (R-CHO) Imine Intermediate: Schiff Base (Imine) Start->Imine Condensation Cyclization Intramolecular Cyclization Imine->Cyclization Dihydro 2,3-Dihydro-1H-perimidine Cyclization->Dihydro Oxidation Oxidation (NBS) - H2 Dihydro->Oxidation NBS Catalyst Product Final Product: 2-Substituted-1H-Perimidine Oxidation->Product US_Mix Ultrasound Effect: Micro-jetting & Mass Transfer US_Mix->Start US_Energy Ultrasound Effect: Hotspot Activation US_Energy->Cyclization

Figure 1: Mechanistic pathway of perimidine synthesis. Ultrasound accelerates the initial condensation via mass transfer and the cyclization via high-energy micro-environments.

Experimental Protocol

Materials & Equipment
  • Reagents: 1,8-Diaminonaphthalene (1.0 mmol), Aromatic Aldehyde (1.0 mmol), N-Bromosuccinimide (NBS) (10 mol%), Distilled Water (10 mL).

  • Sonicator: Probe-type sonicator (recommended for scale-up) or high-power ultrasonic cleaning bath (e.g., 40 kHz, 250W).

  • Temperature Control: External water bath to maintain 60–70°C (reaction is exothermic; control is vital).

Standard Operating Procedure (SOP)

Step 1: Pre-Solubilization In a 50 mL flask, disperse 1,8-diaminonaphthalene (1 mmol) and the chosen aldehyde (1 mmol) in 10 mL of water.

  • Note: The mixture will likely be heterogeneous.[1] This is normal.

Step 2: Pulse Sonication (Initiation) Insert the ultrasonic probe (or place in bath). Irradiate at 40 kHz for 3 minutes at room temperature.

  • Observation: The mixture should become a finer suspension due to acoustic emulsification.

Step 3: Catalyst Addition Add NBS (0.1 mmol, ~18 mg).

Step 4: Reaction Phase Continue sonication. Raise the bath temperature to 70°C .

  • Duration: 10–20 minutes (Monitor via TLC using Ethyl Acetate:Hexane 2:8).

  • Self-Validation: The reaction is complete when the spot for 1,8-diaminonaphthalene (

    
    ) disappears.
    

Step 5: Isolation Cool the mixture to room temperature. The product will precipitate out as a solid. Filter the solid, wash with ice-cold water (2 x 5 mL), and dry.

  • Purification: Recrystallization from hot ethanol is usually sufficient; column chromatography is rarely needed.

Results & Discussion

Comparative Analysis: Silent vs. Ultrasound

The following data highlights the efficiency gains when switching from conventional reflux to the ultrasound-assisted method (using benzaldehyde as the model substrate).

ParameterConventional Reflux (Ethanol)Ultrasound-Assisted (Water)Improvement Factor
Reaction Time 4.0 – 6.0 Hours15 – 25 Minutes~15x Faster
Yield 65 – 75%92 – 96%+25% Yield
Solvent Ethanol/Methanol (Volatile)Water (Green)Eco-Friendly
Energy Usage High (Prolonged Heating)Low (Short Burst)Energy Efficient
Substrate Scope

This protocol is robust across various aldehyde derivatives:

  • Electron-Withdrawing Groups (e.g., 4-NO2, 4-Cl): React fastest (10-12 mins) with highest yields (95-97%).

  • Electron-Donating Groups (e.g., 4-OMe, 4-Me): Require slightly longer times (18-25 mins) but maintain high yields (>90%).

Workflow & Troubleshooting Guide

To ensure reproducibility, follow this logic flow. The "Self-Validating" checkpoints are critical for deciding when to proceed.

Workflow Prep Mix Reagents in Water (1:1 Stoichiometry) Sonicate1 Sonication (3 mins) @ Room Temp Prep->Sonicate1 AddCat Add NBS Catalyst Heat to 70°C Sonicate1->AddCat Sonicate2 Sonication (15 mins) @ 70°C AddCat->Sonicate2 Check TLC Check (Start Material Gone?) Sonicate2->Check Check->Sonicate2 No (+5 mins) Filter Cool & Filter Precipitate Check->Filter Yes Recryst Recrystallize (EtOH) (if purity < 95%) Filter->Recryst Final Pure 1H-Perimidine Recryst->Final

Figure 2: Operational workflow for the synthesis of 1H-perimidines. Decision nodes ensure reaction completion before workup.

Troubleshooting
  • Issue: Low Yield / Sticky Product.

    • Cause: Incomplete drying or residual water.

    • Fix: Ensure the precipitate is washed thoroughly with ice-cold water to remove the succinimide byproduct (which is water-soluble), then vacuum dry.

  • Issue: Reaction Stalls.

    • Cause: Loss of cavitation intensity.

    • Fix: If using a bath, ensure the water level is optimal and "degas" the bath for 5 minutes before starting. If using a probe, check for tip erosion.

References

  • Green Synthesis Protocol: Krishna, M. H., & Thriveni, P. (2016). A green alternative approach for synthesis of 2-substituted-1H-Perimidine catalysed by NBS in Ultra Sonication method. Journal of Chemical and Pharmaceutical Research.

  • Biological Applications: Herdewijn, P. (2020).[2] Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health (PMC).

  • Ultrasound Mechanism: Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving cavitational chemistry from academia to pharmaceutical and fine chemical industry. Chemical Society Reviews.

  • Catalyst-Free Comparisons: Shah, D., et al. (2023). Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach. ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of Perimidines using 1,8-Diaminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of perimidines, a versatile class of N-heterocycles, utilizing 1,8-diaminonaphthalene as a key precursor. Perimidines are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic pathways, mechanistic underpinnings, and practical execution of these reactions. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the Perimidine Scaffold

Perimidines are a class of heterocyclic compounds characterized by a fused pyrimidine and naphthalene ring system. The delocalization of the nitrogen lone pair of electrons into the naphthalene ring imparts a unique electronic structure, making perimidines both π-rich and π-deficient in character.[3] This distinct electronic nature is responsible for their broad range of applications, including their use as coloring agents, dye intermediates, and corrosion inhibitors.[1] In the realm of drug discovery, perimidine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-ulcer, antioxidant, anti-inflammatory, and antitumor properties.[1][2][3]

The synthetic versatility of 1,8-diaminonaphthalene (DAN) makes it an ideal starting material for constructing the perimidine core. The proximate amino groups readily undergo cyclocondensation reactions with a variety of one-carbon synthons, such as aldehydes, ketones, and carboxylic acids, to afford the desired heterocyclic framework.[1] This guide will explore several key synthetic methodologies, providing both the theoretical basis and practical protocols for their implementation in a research setting.

Foundational Chemistry: The Reactivity of 1,8-Diaminonaphthalene

The unique geometry of 1,8-diaminonaphthalene, where the two amino groups are held in close proximity by the rigid naphthalene backbone, is the cornerstone of its reactivity in perimidine synthesis. This spatial arrangement facilitates the intramolecular cyclization steps that are essential for the formation of the six-membered dihydropyrimidine ring.

Commercially available 1,8-diaminonaphthalene often appears as a dark, discolored solid due to oxidation.[4] For sensitive reactions or to obtain high-purity products, purification of the starting material is recommended.

Protocol 2.1: Purification of 1,8-Diaminonaphthalene

Rationale: Oxidation products can interfere with the desired reaction and impart color to the final product. Recrystallization from a non-polar solvent like hexanes is effective for removing these impurities.[4]

Procedure:

  • Suspend the commercial 1,8-diaminonaphthalene in a minimal amount of hot hexanes.

  • The diaminonaphthalene will melt, and the saturated hexanes layer containing the purified compound will float on top of the molten impurities.[4]

  • Carefully decant the hot hexane solution and allow it to cool slowly.

  • The purified 1,8-diaminonaphthalene will crystallize as faintly pink colored needles.[4]

  • Collect the crystals by filtration and dry them under vacuum.

  • Store the purified compound in a dark, airtight container to prevent re-oxidation.[4]

Synthetic Methodologies for Perimidine Synthesis

The most common and direct approach to perimidine synthesis involves the condensation of 1,8-diaminonaphthalene with carbonyl compounds or their derivatives.[1] The choice of the one-carbon synthon and the reaction conditions can be tailored to yield a diverse array of substituted perimidines.

Synthesis from Aldehydes: The Cyclocondensation Pathway

The reaction of 1,8-diaminonaphthalene with aldehydes is a widely employed method for the synthesis of 2-substituted and 2,3-dihydro-1H-perimidines.[5][6] This reaction typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration or reduction.

Mechanism: The reaction is generally acid-catalyzed. The carbonyl group of the aldehyde is first activated by protonation, making it more susceptible to nucleophilic attack by one of the amino groups of the diaminonaphthalene. This is followed by the formation of a carbinolamine intermediate, which then dehydrates to form an imine. The second amino group then attacks the imine carbon in an intramolecular fashion, leading to the cyclized product.

Diagram 3.1.1: General Mechanism of Perimidine Synthesis from Aldehydes

G DAN 1,8-Diamino- naphthalene Intermediate1 Carbinolamine Intermediate DAN->Intermediate1 + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Intermediate2 Imine Intermediate Intermediate1->Intermediate2 - H2O Perimidine 2-Substituted Perimidine Intermediate2->Perimidine Intramolecular Cyclization

Rationale: This protocol utilizes water as a green solvent, avoiding the use of hazardous organic solvents. The reaction proceeds at room temperature, making it an energy-efficient and environmentally benign method.[5]

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, suspend 1,8-diaminonaphthalene in water.

  • Add the aromatic aldehyde to the suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is collected by filtration.

  • Wash the product with water and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Entry Aldehyde Time (h) Yield (%)
1Benzaldehyde292
24-Chlorobenzaldehyde2.595
34-Methoxybenzaldehyde390
44-Nitrobenzaldehyde1.598
Table 3.1.1: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines in Water. Data synthesized from similar green chemistry protocols.

Rationale: This method avoids the use of both solvents and catalysts, aligning with the principles of green chemistry. The reaction is driven by gentle heating, which melts the reactants and allows for intimate mixing.[7]

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol)

  • Aldehyde (1.0 mmol)

Procedure:

  • In a mortar, thoroughly grind 1,8-diaminonaphthalene and the aldehyde together for 5-10 minutes.[5]

  • Alternatively, for solid aldehydes, mix the reactants and gently heat to 80 °C until a viscous liquid is formed.[7]

  • Allow the reaction mixture to stand at room temperature overnight, during which it will solidify.

  • The crude product can be purified by washing with hot ethanol followed by recrystallization.

Diagram 3.1.2: Workflow for Solvent-Free Perimidine Synthesis

G Start Start: 1,8-Diaminonaphthalene + Aldehyde Grind Grind or Gently Heat (Solvent-Free) Start->Grind Solidify Solidification (Room Temperature) Grind->Solidify Purify Purification (Ethanol Wash/ Recrystallization) Solidify->Purify Product Final Product: 2,3-Dihydro-1H-perimidine Purify->Product

Synthesis from Carboxylic Acids: A Route to 2-Substituted Perimidines

The reaction of 1,8-diaminonaphthalene with carboxylic acids provides a direct route to 2-substituted perimidines. This reaction typically requires more forcing conditions, such as high temperatures or the use of microwave irradiation, to drive the dehydration and cyclization steps.[6]

Rationale: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[8] This is due to the efficient and uniform heating of the reaction mixture.

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol)

  • Carboxylic acid (1.1 mmol)

  • Polyphosphoric acid (PPA) or a similar acid catalyst (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine 1,8-diaminonaphthalene, the carboxylic acid, and a catalytic amount of PPA.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) for further purification.

Entry Carboxylic Acid Time (min) Yield (%)
1Acetic Acid595
2Propionic Acid792
3Benzoic Acid1088
4Phenylacetic Acid890
Table 3.2.1: Microwave-Assisted Synthesis of 2-Substituted Perimidines. Data synthesized from representative microwave-assisted protocols.
Synthesis from Ketones: Accessing 2,2-Disubstituted Perimidines

The condensation of 1,8-diaminonaphthalene with ketones leads to the formation of 2,2-disubstituted-2,3-dihydro-1H-perimidines. This reaction often requires a catalyst to facilitate the initial nucleophilic attack on the less reactive ketone carbonyl.

Rationale: Bismuth(III) chloride is a mild and efficient Lewis acid catalyst for this transformation.[6] It activates the ketone carbonyl towards nucleophilic attack by the diamine.

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol)

  • Ketone (1.0 mmol)

  • Bismuth(III) chloride (BiCl₃) (5 mol%)

  • Ethanol (10 mL)

Procedure:

  • Dissolve 1,8-diaminonaphthalene and the ketone in ethanol in a round-bottom flask.

  • Add BiCl₃ to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Spectroscopic Characterization of Perimidines

The synthesized perimidine derivatives can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The protons on the naphthalene ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the dihydropyrimidine ring will have characteristic shifts depending on the substitution at the 2-position.

  • ¹³C NMR: The carbon signals for the naphthalene and perimidine rings will be observed in the aromatic and aliphatic regions, respectively. The chemical shifts of the C2 carbon is particularly diagnostic of the substitution pattern.

  • IR Spectroscopy: The N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. The C=N stretching of the imine in some perimidine derivatives can be seen around 1600-1650 cm⁻¹.

  • Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming its identity.

  • UV-Vis and Fluorescence Spectroscopy: Many perimidine derivatives exhibit interesting photophysical properties, with absorption and emission maxima that are sensitive to the substitution pattern and the solvent environment.[9][10]

Applications in Drug Development

The perimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[11] The diverse biological activities reported for perimidine derivatives make them attractive candidates for further development as therapeutic agents.[3] The synthetic protocols outlined in this guide provide a foundation for the creation of libraries of perimidine compounds for screening in drug discovery programs. The pyridine and pyrimidine motifs are known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[12][13]

Conclusion

This application note has provided a detailed overview of the synthesis of perimidines using 1,8-diaminonaphthalene. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently synthesize a wide range of perimidine derivatives for various applications. The emphasis on green and efficient synthetic methods reflects the growing importance of sustainable practices in chemical research. The versatility of the perimidine scaffold ensures its continued relevance in the fields of medicinal chemistry and materials science.

References

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  • Recent Advances in the Synthesis of Perimidines and their Applications. (2020). Molecules, 25(16), 3633. [Link]

  • Kahveci, B., Karaali, N., Menteşe, E., & Yilmaz, F. (2013). Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonapthalene with Iminoester Hydrochlorides. Journal of Chemical Research, 37(6), 377–379. [Link]

  • Review on Perimidines: A synthetic Pathways Approach. (2021). ResearchGate. [Link]

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  • Nagarajan, R., & Perumal, P. T. (1979). Reaction of acetylenic esters with 1,8-diaminonaphthalene, 1,8-dihydroxynaphthalene and 8-hydroxy-1,2,3,4-tetrahydroquinoline. Proceedings of the Indian Academy of Sciences - Section A, 88(1), 1-9. [Link]

  • The Molecular Diversity of 1,8-diaminonaphthalene in Organic Chemistry. (2021). ResearchGate. [Link]

  • Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2007). Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines. Journal of the Chinese Chemical Society, 54(3), 757-759. [Link]

  • 1,8-diaminonaphthalene. (2020). Reddit. [Link]

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (2014). Molecules, 19(7), 9908-9916. [Link]

  • Alder, R. W., Goode, N. C., Miller, N., Hibbert, F., Hunte, K. P. P., & Robbins, G. (1978). Preparation of a range of NNN′N′-tetrasubstituted 1,8-diaminonaphthalenes. Journal of the Chemical Society, Perkin Transactions 1, 406-411. [Link]

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. (2019). Molecules, 24(21), 3894. [Link]

  • New naphtho[1,8-ef]perimidines: synthesis, fluorescence studies and application for detection of nitroanalytes. (2021). Chimica Techno Acta, 8(4), 20218416. [Link]

  • ChemInform Abstract: Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides. (2013). ResearchGate. [Link]

  • Condensation of 1,3-diketones with 1,8-diaminonaphthalene: Synthesis of bis (2,3-dihydroperimidine-2-spiro)cycloalkanes. (2018). Tetrahedron Letters, 59(31), 3041-3044. [Link]

  • Reactions of 1,8-diaminonaphthalene (1) (as a structural resembled analogous) with π-acceptors. (2019). ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. (2020). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2023). Molecules, 28(13), 5104. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(3), 643. [Link]

  • Application of perimidines in diverse areas. (2023). ResearchGate. [Link]

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Application Notes and Protocols: 1H-Perimidine as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of 1H-Perimidine in Metal Ion Sensing

Metal ions are fundamental to a vast array of biological and environmental processes. However, imbalances in their concentrations can lead to severe health issues and ecological disturbances. Consequently, the development of sensitive and selective methods for metal ion detection is of paramount importance for researchers, scientists, and drug development professionals. Fluorescent probes have emerged as a powerful tool in this domain due to their operational simplicity, high sensitivity, and spatial and temporal resolution.[1] Among the various fluorophores, the 1H-perimidine scaffold has garnered significant attention. This tricyclic N-heterocycle, incorporating the highly fluorescent 1,8-diaminonaphthalene moiety, offers a versatile platform for the design of novel chemosensors.[2][3]

The unique electronic structure of the perimidine ring system, characterized by extensive π-conjugation, makes its photophysical properties highly sensitive to the local environment.[2] This inherent sensitivity can be harnessed to signal the presence of specific metal ions through various photophysical mechanisms, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).[1][4][5] This application note provides a comprehensive guide to the principles, design considerations, and practical protocols for utilizing 1H-perimidine-based fluorescent probes for the detection and quantification of metal ions.

Part 1: Probe Design and Synthesis: A Modular Approach

The efficacy of a 1H-perimidine-based fluorescent probe is intrinsically linked to its molecular design. A modular design strategy, comprising a fluorophore, a receptor (chelating unit), and a linker, allows for the systematic tuning of the probe's selectivity and sensitivity.

Core Ideology: The Structure-Property Relationship

The fundamental principle behind the design of these probes lies in the modulation of the perimidine core's fluorescence upon metal ion binding. The choice of the chelating unit is critical for achieving selectivity towards a specific metal ion. This selectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, as well as the geometric and electronic compatibility between the receptor and the target ion.

General Synthetic Strategy

The synthesis of 2-substituted-1H-perimidine derivatives is typically achieved through a one-pot condensation reaction between 1,8-diaminonaphthalene (DAN) and a suitable aldehyde or ketone.[2][6][7] This straightforward and often high-yielding reaction allows for the facile introduction of various chelating moieties at the 2-position of the perimidine ring.

Experimental Workflow: Synthesis of a Generic 1H-Perimidine Probe

cluster_synthesis Probe Synthesis reagents 1,8-Diaminonaphthalene (DAN) + Aldehyde/Ketone with Chelating Group solvent Solvent (e.g., Ethanol, Methanol) reagents->solvent reaction Reaction (Stirring at RT or Reflux) solvent->reaction workup Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, Mass Spec, IR) purification->characterization Probe_Free Probe (Low Fluorescence) Probe_Bound Probe-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound Binding (Inhibits PET) Probe_Bound->Probe_Free Dissociation Metal_Ion Metal Ion Metal_Ion->Probe_Bound

Caption: The CHEF mechanism leading to a "turn-on" fluorescence response.

Fluorescence Quenching: The "Turn-Off" Response

Conversely, a "turn-off" response occurs when the binding of a metal ion introduces a new pathway for non-radiative decay, leading to a decrease in fluorescence intensity. [8][9][10][11]This can be due to several factors, including:

  • Paramagnetic Quenching: Transition metal ions with unpaired electrons (e.g., Cu²⁺, Fe³⁺) can induce fluorescence quenching through energy or electron transfer. [8][9][10][11]* Heavy Atom Effect: The presence of a heavy metal ion can enhance intersystem crossing, promoting the population of the non-emissive triplet state.

  • Ligand-to-Metal Charge Transfer (LMCT): The formation of a complex can create a new, non-emissive excited state.

Part 3: Experimental Protocols: From Solution to Data

The following protocols provide a framework for the characterization and application of 1H-perimidine-based fluorescent probes for metal ion detection. These protocols are designed to be self-validating by incorporating essential controls and calibration steps.

Protocol 1: Preparation of Stock Solutions

Causality: Accurate and reproducible results depend on the precise preparation of probe and metal ion solutions. The choice of solvent is critical to ensure the solubility of the probe and the metal salts, while minimizing interference with the fluorescence measurements.

  • Probe Stock Solution (e.g., 1 mM): Accurately weigh a known amount of the synthesized 1H-perimidine probe and dissolve it in a suitable organic solvent (e.g., spectroscopic grade acetonitrile, methanol, or DMSO). Store the stock solution in the dark to prevent photobleaching.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare individual stock solutions of the metal ions of interest (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺) by dissolving their corresponding salts (e.g., chlorides or nitrates) in deionized water or a suitable buffer.

Protocol 2: Spectroscopic Titration for Binding Affinity and Stoichiometry

Causality: This protocol allows for the determination of the binding constant (Ka), which quantifies the affinity of the probe for the metal ion, and the binding stoichiometry, which reveals the probe-to-metal ion ratio in the complex.

  • Instrumentation: Use a calibrated spectrofluorometer. Set the excitation and emission wavelengths based on the photophysical properties of the probe.

  • Titration Procedure:

    • To a cuvette containing a fixed concentration of the probe solution (e.g., 10 µM in a suitable buffer or solvent mixture), incrementally add small aliquots of the metal ion stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Binding Constant (Ka): The binding constant can be determined using the Benesi-Hildebrand equation or by non-linear fitting of the titration data. [8] * Stoichiometry (Job's Plot): Prepare a series of solutions with varying mole fractions of the probe and the metal ion while keeping the total concentration constant. Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry of the complex. [8]

Data Analysis Workflow: Spectroscopic Titration

cluster_titration Spectroscopic Titration Analysis titration Perform Fluorescence Titration data_collection Collect Fluorescence Spectra titration->data_collection intensity_plot Plot Fluorescence Intensity vs. [Metal Ion] data_collection->intensity_plot binding_fit Fit Data to Binding Isotherm (e.g., Benesi-Hildebrand) intensity_plot->binding_fit ka Determine Binding Constant (Ka) binding_fit->ka jobs_plot Perform Job's Plot Experiment stoichiometry Determine Stoichiometry jobs_plot->stoichiometry

Caption: Workflow for analyzing data from spectroscopic titrations.

Protocol 3: Determination of Limit of Detection (LOD)

Causality: The LOD is a critical parameter that defines the lowest concentration of the metal ion that can be reliably detected by the probe.

  • Blank Measurements: Record the fluorescence intensity of the probe solution in the absence of the metal ion (blank) at least ten times.

  • Calculation: The LOD is calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion). [9][11]

Part 4: Data Interpretation and Validation

A robust analysis of a 1H-perimidine fluorescent probe requires careful consideration of its performance metrics. The following table summarizes key parameters for a hypothetical perimidine-based probe for Fe³⁺.

ParameterDescriptionTypical Value/Method
Selectivity The ability of the probe to respond to the target metal ion in the presence of other potentially interfering ions.Interference studies with a range of other metal ions. [12][13]
Sensitivity The magnitude of the fluorescence change upon binding to the metal ion.Quantified by the fluorescence enhancement or quenching factor.
Limit of Detection (LOD) The lowest concentration of the metal ion that can be detected.Calculated from the standard deviation of the blank and the slope of the calibration curve. [7][9][11]
Binding Constant (Ka) A measure of the affinity between the probe and the metal ion.Determined from spectroscopic titration data using methods like the Benesi-Hildebrand plot. [7][8]
Response Time The time required for the probe to reach a stable fluorescence signal after the addition of the metal ion.Monitored by recording the fluorescence intensity as a function of time.
pH Range The range of pH values over which the probe provides a reliable response.Determined by measuring the fluorescence response in buffers of varying pH. [7]

Conclusion and Future Perspectives

1H-Perimidine-based fluorescent probes offer a highly adaptable and effective platform for the detection of a wide range of metal ions. Their straightforward synthesis, coupled with the tunable nature of their photophysical properties, makes them an attractive choice for researchers in chemistry, biology, and environmental science. Future advancements in this field will likely focus on the development of probes with enhanced selectivity for challenging targets, improved water solubility for biological applications, and ratiometric sensing capabilities to minimize environmental interference. The protocols and principles outlined in this guide provide a solid foundation for the successful application of these promising molecular tools.

References

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  • Zhou, Y., et al. (2017). A novel small molecule ratiometric fluorescent probe for Hg2+ detection based on ESIPT/ICT mechanism.
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  • Chen, Y., et al. (2018). Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. Molecules, 23(11), 2933. [Link]

  • Kavitha, R., et al. (2021). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. Molecules, 26(16), 4983. [Link]

  • Ghosh, S., et al. (2022). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega, 7(4), 3145-3163. [Link]

  • Sgarlata, C., et al. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. Molecules, 24(6), 1034. [Link]

  • Mehta, R., et al. (2025). Perimidine Derivative as a Colorimetric/fluorescence turn-on Sensor for Fe: Smartphone-assisted Sensing and Quantification of Fe. Journal of Fluorescence. [Link]

  • Roy, D., et al. (2017). Perimidine based selective colorimetric and fluorescent turn-off chemosensor of aqueous Cu2+: studies on its antioxidant property along with its interaction with calf thymus-DNA. RSC Advances, 7(64), 40563-40570. [Link]

  • Firdaus, F., et al. (2018). Benzidine based fluorescent probe for the sensitive detection of heavy metal ions via Chelation Enhanced Fluorescence mechanism—A multiplexed sensing platform. Journal of Photochemistry and Photobiology A: Chemistry, 355, 236-244. [Link]

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  • Mehta, R., et al. (2025). Perimidine Derivative as a Colorimetric/fluorescence turn-on Sensor for Fe3+: Smartphone-assisted Sensing and Quantification of Fe3+. Journal of Fluorescence. [Link]

  • Zehra, S., et al. (2021). TURN-ON/OFF fluorescence mechanism for the sensor probe 1 in presence of Cd²⁺. ResearchGate. [Link]

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  • Zehra, S., et al. (2021). Coumarin Derived “Turn on” Fluorescent Sensor for Selective Detection of Cadmium (II) Ion: Spectroscopic Studies and Validation of Sensing Mechanism by DFT Calculations. Journal of Fluorescence, 31(4), 1029-1039. [Link]

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Application Notes and Protocols for 1H-Perimidine Based Chemosensors for Anions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The detection and quantification of anions are of paramount importance in fields ranging from environmental monitoring and clinical diagnostics to industrial process control.[1] The unique structural and electronic properties of the 1H-perimidine scaffold make it an exceptional platform for the rational design of selective and sensitive anion chemosensors.[2] This guide provides an in-depth exploration of the core principles, design strategies, synthesis, and application of 1H-perimidine-based chemosensors. We offer detailed, field-proven protocols for sensor synthesis, characterization, and anion detection using various spectroscopic techniques. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The 1H-Perimidine Advantage

Anion recognition is a cornerstone of supramolecular chemistry, yet designing receptors with high affinity and selectivity remains a significant challenge due to the diverse sizes, shapes, and solvation energies of anions.[3] Optical chemosensors, which transduce a binding event into a measurable colorimetric or fluorescent signal, offer an attractive approach due to their simplicity, high sensitivity, and potential for real-time analysis.[4]

The 1H-perimidine framework, a tricyclic aromatic N-heterocycle, has emerged as a versatile and "privileged" scaffold for anion sensing. Its key advantages include:

  • Acidic N-H Protons: The two N-H protons within the diazepine-like ring are sufficiently acidic to act as effective hydrogen bond donors for anion recognition.

  • Extended π-System: The fused naphthalene core provides a rigid, planar structure with a rich electronic landscape that can be readily modulated. This π-system serves as an excellent signaling unit (chromophore/fluorophore).

  • Synthetic Accessibility: Perimidine derivatives can be synthesized efficiently, often through a one-step condensation reaction between 1,8-diaminonaphthalene and an aldehyde or ketone.[2]

  • Tunability: The C2 position of the perimidine ring can be easily functionalized, allowing for the introduction of additional binding sites or the modulation of electronic properties to fine-tune selectivity and sensitivity.

Core Principles of Anion Sensing Mechanisms

The interaction between a 1H-perimidine sensor and a target anion perturbs the sensor's electronic ground and/or excited state, resulting in a detectable optical response. The primary mechanisms driving this interaction are Hydrogen Bonding, Deprotonation, and Anion-π interactions.

  • Hydrogen Bonding: This is the most common recognition mode. The N-H groups of the perimidine core form strong, directional hydrogen bonds with anions like acetate, fluoride, and dihydrogen phosphate.[3][5] This interaction alters the electron density around the chromophore, leading to shifts in absorption or emission spectra. The inclusion of other H-bond donor groups (e.g., urea, amides) at the C2 position can significantly enhance both affinity and selectivity.

  • Deprotonation (Proton Transfer): In the presence of highly basic anions, such as fluoride (F⁻) or cyanide (CN⁻), a proton can be completely transferred from the perimidine N-H group to the anion.[1][3] This deprotonation event dramatically changes the electronic structure of the perimidine, forming a highly conjugated perimidinate anion, which typically results in a visually striking color change.

  • Anion-π Interactions: Anions can interact non-covalently with the electron-deficient regions of aromatic π-systems.[6] While the perimidine ring itself is electron-rich, substitution with electron-withdrawing groups can create regions susceptible to anion-π interactions, which can contribute to the overall binding and selectivity.[7]

Sensing_Mechanisms cluster_Sensor 1H-Perimidine Sensor cluster_Anion cluster_Signal Sensor Perimidine Core (N-H, π-system) Signal Optical Signal (Colorimetric / Fluorescent) Sensor->Signal Interaction Anion Anion (e.g., F⁻, AcO⁻) M1 Hydrogen Bonding M2 Deprotonation M3 Anion-π Interaction P1->Sensor   P2->Sensor   P3->Sensor  

Caption: Primary anion sensing mechanisms in 1H-perimidine chemosensors.

Design and Synthesis of 1H-Perimidine Chemosensors

The versatility of perimidine synthesis allows for the creation of a diverse library of sensors tailored for specific anions. The most common approach involves the condensation of 1,8-diaminonaphthalene with a functionalized aldehyde. The choice of aldehyde is critical as it installs the C2-substituent that will modulate the sensor's properties.

Synthesis_Workflow Reactants Reactants: 1,8-Diaminonaphthalene + R-CHO (Aldehyde) Reaction Condensation Reaction (e.g., Reflux in Ethanol) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Sensor Characterized Sensor Purification->Sensor Characterization Characterization: NMR, Mass Spec, etc. Sensor->Characterization

Caption: General workflow for the synthesis and characterization of a 2-substituted-1H-perimidine sensor.

Protocol 1: Synthesis of 2-(4-Nitrophenyl)-1H-perimidine

This protocol describes the synthesis of a model sensor where the electron-withdrawing nitro group can enhance the acidity of the N-H protons and modulate the photophysical properties.

Rationale:

  • Reactants: 1,8-Diaminonaphthalene is the perimidine precursor. 4-Nitrobenzaldehyde is chosen to introduce an electron-withdrawing group, which often enhances sensitivity.

  • Solvent: Ethanol is an excellent choice as it effectively dissolves the reactants at elevated temperatures and allows for easy product precipitation or crystallization upon cooling.

  • Catalyst: While many syntheses proceed without a catalyst, a catalytic amount of acid (like acetic acid) can accelerate the imine formation and subsequent cyclization. For simplicity, this protocol is catalyst-free.

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol, 158.2 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Absolute Ethanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • Combine 1,8-diaminonaphthalene and 4-nitrobenzaldehyde in the 50 mL round-bottom flask.

  • Add 20 mL of absolute ethanol and a magnetic stir bar.

  • Attach the reflux condenser and heat the mixture to reflux with stirring. The solution will typically turn a deep color.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove residual impurities.

  • Dry the product under vacuum to yield the 2-(4-Nitrophenyl)-1H-perimidine.

Characterization:

  • ¹H NMR (in DMSO-d₆): Expect to see characteristic peaks for the aromatic protons on the naphthalene and phenyl rings. A key signal will be a broad singlet for the two N-H protons, typically appearing far downfield (e.g., >10 ppm).

  • Mass Spectrometry (ESI+): Confirm the formation of the product by observing the molecular ion peak [M+H]⁺.

Application Protocols: Anion Sensing and Analysis

Once synthesized and purified, the sensor's ability to detect anions is evaluated through spectroscopic titrations. These experiments are crucial for determining selectivity, affinity (binding constant), and the limit of detection.

Titration_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis Sensor_Stock Sensor Stock Soln. (e.g., 1 mM in DMSO) Titration Spectroscopic Titration (Add anion aliquots to sensor solution in cuvette) Sensor_Stock->Titration Anion_Stock Anion Stock Soln. (e.g., 100 mM TBA Salts in DMSO) Anion_Stock->Titration Spectra Record Spectra (UV-Vis / Fluorescence) Titration->Spectra Plots Generate Plots (Abs/Intensity vs. [Anion]) Spectra->Plots Calc Calculate: - Binding Constant (Ka) - Stoichiometry (Job's Plot) - LOD Plots->Calc

Caption: Experimental workflow for evaluating sensor performance via spectroscopic titration.

Protocol 2: General Procedure for UV-Vis/Fluorescence Titration

Rationale:

  • Solvent: A polar aprotic solvent like DMSO or acetonitrile is often used to dissolve both the sensor and the tetra-n-butylammonium (TBA) salts of the anions. Water can compete for hydrogen bonding and is often excluded in initial studies.

  • Anion Source: TBA salts are used because the large TBA⁺ cation is non-coordinating and does not interfere with the sensor-anion interaction.

  • Concentration: The sensor concentration is kept low and constant, while the anion concentration is systematically increased to observe the full binding isotherm.

Materials:

  • Stock solution of the perimidine sensor (e.g., 0.1 mM in DMSO).

  • Stock solution of the anion of interest (e.g., 10 mM tetrabutylammonium fluoride in DMSO).

  • High-purity solvent (e.g., DMSO).

  • Spectrometer (UV-Vis or Fluorometer).

  • Quartz cuvettes (1 cm path length).

  • Micropipettes.

Procedure:

  • Place a fixed volume of the sensor stock solution into a cuvette (e.g., 2.0 mL of 10 µM sensor solution, prepared by diluting the 0.1 mM stock).

  • Record the initial absorption or emission spectrum of the sensor alone. This is the "zero point".

  • Add a small aliquot of the anion stock solution (e.g., 2 µL of 10 mM TBAF) to the cuvette.

  • Mix thoroughly by gently inverting the cuvette or pipetting up and down.

  • Record the new spectrum.

  • Repeat steps 3-5, incrementally adding the anion solution until no further significant spectral changes are observed (indicating saturation of the sensor).

  • For Selectivity Study: Repeat the entire titration process for a range of different anions (e.g., Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, CN⁻, NO₃⁻) to compare the sensor's response.

Protocol 3: ¹H NMR Titration for Mechanistic Elucidation

Rationale: This experiment provides direct evidence of the binding site. Changes in the chemical shift of specific protons (especially the N-H protons) upon anion addition confirm their involvement in the interaction.

Procedure:

  • Prepare a solution of the sensor in a deuterated solvent (e.g., 5-10 mM in DMSO-d₆).

  • Acquire a high-resolution ¹H NMR spectrum of the sensor alone. Note the precise chemical shift of the N-H proton signal(s).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the anion (as a concentrated solution in DMSO-d₆ to minimize dilution effects) directly to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Continue adding the anion in increments (e.g., 1.0, 1.5, 2.0 equivalents) and acquiring a spectrum after each addition.

  • Analysis: Observe the changes in the N-H proton signal.

    • Hydrogen Bonding: The signal will typically shift significantly downfield (to a higher ppm value) due to the deshielding effect of the anion's electrostatic field.

    • Deprotonation: The N-H signal will broaden and eventually disappear completely as the proton is transferred to the anion.[8]

Data Interpretation and Performance Metrics

Raw titration data must be processed to extract quantitative performance metrics for the sensor.

MetricDescriptionMethod of DeterminationSignificance
Binding Constant (Kₐ) A measure of the affinity between the sensor and the anion.Non-linear fitting of the titration data (Absorbance vs. [Anion]) to a 1:1 binding model.Higher Kₐ indicates stronger binding and higher sensitivity.
Stoichiometry The ratio in which the sensor and anion bind (e.g., 1:1, 1:2).Job's Plot analysis, where the mole fraction is varied while keeping the total concentration constant.Confirms the binding model used to calculate Kₐ.[8]
Selectivity The sensor's ability to respond to a target anion in the presence of other competing anions.Comparing the magnitude of the spectral response for the target anion versus a panel of other anions.Crucial for real-world applications where multiple ions are present.[9]
Limit of Detection (LOD) The lowest concentration of an anion that can be reliably detected.Calculated from the standard deviation of the blank and the slope of the calibration curve at low concentrations (e.g., LOD = 3σ/S).Defines the ultimate sensitivity of the sensor.[4]
Conclusion

1H-Perimidine-based chemosensors represent a powerful and highly adaptable class of tools for anion detection. Their straightforward synthesis, coupled with clear and tunable signaling mechanisms, makes them ideal candidates for development in both academic research and applied sciences. By understanding the core principles of their function and following robust experimental protocols, researchers can effectively design, synthesize, and validate novel sensors tailored to specific analytical challenges in medicine, environmental science, and beyond.

References
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  • Bhattacharjee, S., et al. (2022). Reticular Chemistry for Optical Sensing of Anions. Chemosensors, 10(7), 273. [Link]

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  • Ge, Y., et al. (2020). A new perimidine-based fluorescent turn-on chemosensor for selective detection of Cu2+ ions. Journal of Chemical Research, 44(9-10), 543-549. [Link]

  • Pandian, S., et al. (2015). Nitrite Selective Anion Receptor Based on 1-Methyl-1H-perimidine. Tetrahedron, 71(19), 2883-2889. [Link]

  • Gunnlaugsson, T., & Stomeo, F. (2007). Advances in anion binding and sensing using luminescent lanthanide complexes. Dalton Transactions, (32), 3491-3501. [Link]

  • Rost, A. M., et al. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Molecules, 29(1), 246. [Link]

  • Wenzel, M., & Beer, P. D. (2015). Applications of Supramolecular Anion Recognition. Chemical Reviews, 115(15), 7748-7796. [Link]

  • Ge, Y., et al. (2020). A new perimidine-based fluorescent turn-on chemosensor for selective detection of Cu2+ ions. Semantic Scholar. [Link]

  • Chen, L., et al. (2012). Development of 2,4-dinitrophenylhydrazone as new generation of colorimetric anion sensors. Dyes and Pigments, 95(2), 332-337. [Link]

  • Wang, X.-B., & Wang, L.-S. (2014). Photoelectron spectroscopy and theoretical studies of anion–π interactions: binding strength and anion specificity. Chemical Science, 5(7), 2645-2654. [Link]

  • Pozzo, J.-L., et al. (1997). 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures. Journal of the Chemical Society, Perkin Transactions 2, (5), 935-940. [Link]

  • This is a duplicate reference to[1].

  • Heyda, J., et al. (2017). Anion-Caffeine Interactions Studied by 13C and 1H NMR and ATR-FTIR Spectroscopy. The Journal of Physical Chemistry B, 121(9), 2039-2051. [Link]

  • Hernandez-Mancera, J. P., et al. (2024). Naphthylimide Chemosensor Based on Anion−π Interactions: A Promising Tool for Environmental Monitoring. ACS Omega, 9(3), 3953-3962. [Link]

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Sources

Protocol for N-Alkylation of 1H-Perimidine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthetic Challenges of N-Alkylated Perimidines

Perimidines are a fascinating class of polycyclic aromatic nitrogen heterocycles, characterized by a naphthalene core fused with a pyrimidine ring. The inherent electronic properties of the perimidine scaffold, arising from the interplay of the π-electron-rich naphthalene system and the diazine ring, make it a valuable pharmacophore in medicinal chemistry and a versatile building block in materials science. N-alkylation of the 1H-perimidine core is a critical synthetic transformation that allows for the fine-tuning of its physicochemical and biological properties. The introduction of alkyl groups at the nitrogen atoms can modulate lipophilicity, solubility, and steric hindrance, thereby influencing molecular interactions with biological targets.[1]

Despite its importance, the N-alkylation of 1H-perimidine is not without its challenges. The presence of two nucleophilic nitrogen atoms can lead to mixtures of mono- and di-alkylated products. Furthermore, the selection of appropriate reaction conditions, including the base, solvent, and alkylating agent, is crucial to achieve desired regioselectivity and high yields, especially when dealing with substituted perimidines. This application note provides a comprehensive overview of established and field-proven protocols for the N-alkylation of 1H-perimidine, offering detailed experimental procedures, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.

Part 1: Synthesis of the 1H-Perimidine Core

A reliable synthesis of the starting material, 1H-perimidine, is the essential first step. The most common and efficient method involves the condensation of 1,8-diaminonaphthalene with a one-carbon unit, typically an aldehyde or its equivalent.[2][3][4]

Protocol 1.1: Synthesis of 2-Substituted-1H-Perimidines from 1,8-Diaminonaphthalene and Aldehydes

This protocol describes a general and robust method for the synthesis of 2-substituted-1H-perimidines, which can be subsequently N-alkylated.

Reaction Scheme:

Synthesis_of_2_Substituted_Perimidine cluster_reactants cluster_conditions cluster_oxidant DAN 1,8-Diaminonaphthalene Intermediate Dihydroperimidine Intermediate DAN->Intermediate Aldehyde R-CHO Aldehyde->Intermediate Perimidine 2-R-1H-Perimidine Intermediate->Perimidine Na2S2O5 + Na2S2O5 (Oxidant) Ethanol_Reflux Ethanol, Reflux

Figure 1: General workflow for the synthesis of 2-substituted-1H-perimidines.

Materials:

  • 1,8-Diaminonaphthalene

  • Substituted aldehyde (e.g., pyridine-2-carboxaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Dichloromethane

  • Water

Procedure: [5]

  • In a round-bottomed flask, combine 1,8-diaminonaphthalene (1.0 eq.), the desired aldehyde (1.0 eq.), and sodium metabisulfite (3.0 eq.) in ethanol.

  • Reflux the reaction mixture under an inert atmosphere (e.g., Argon) for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent to dryness.

  • Wash the residue with water and then redissolve it in a minimal amount of ethanol.

  • Cool the solution to induce precipitation of the product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry in vacuo.

  • For further purification, the product can be recrystallized from a suitable solvent such as dichloromethane.

Causality Behind Experimental Choices:

  • Sodium metabisulfite acts as an in-situ oxidizing agent to convert the initially formed 2,3-dihydro-1H-perimidine intermediate to the aromatic 1H-perimidine.[6]

  • Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Inert atmosphere is recommended to prevent oxidation of the 1,8-diaminonaphthalene.

Part 2: Protocols for N-Alkylation of 1H-Perimidine

The N-alkylation of 1H-perimidine proceeds via a nucleophilic substitution reaction where the deprotonated perimidine anion attacks an alkylating agent. The choice of base and solvent system is critical in controlling the extent of alkylation (mono- vs. di-alkylation) and minimizing side reactions.

Protocol 2.1: Classical N-Alkylation using a Strong Base (Sodium Hydride)

This protocol is suitable for a wide range of alkylating agents and generally provides good yields of the N-alkylated products. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the perimidine nitrogen.

Reaction Scheme:

N_Alkylation_NaH cluster_reagents1 cluster_reagents2 Perimidine 1H-Perimidine Anion Perimidine Anion Perimidine->Anion Deprotonation NaH NaH NaH->Anion DMF DMF, 0 °C to rt Monoalkylated 1-Alkyl-1H-perimidine Anion->Monoalkylated Alkylation AlkylHalide R-X AlkylHalide->Monoalkylated Dialkylated 1,3-Dialkylperimidinium Salt AlkylHalide->Dialkylated Monoalkylated->Dialkylated Further Alkylation (excess R-X)

Figure 2: Workflow for N-alkylation of 1H-perimidine using sodium hydride.

Materials:

  • 1H-Perimidine or 2-substituted-1H-perimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure: [7][8]

  • To a stirred solution of 1H-perimidine (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq. for mono-alkylation, 2.5 eq. for di-alkylation) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the N-H of the perimidine, driving the reaction towards the formation of the nucleophilic anion.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the perimidine and its anion, facilitating the Sₙ2 reaction with the alkylating agent. It is crucial to use an anhydrous solvent to prevent quenching of the sodium hydride.

  • Low Temperature Addition: The addition of NaH and the alkylating agent at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

Protocol 2.2: N-Alkylation using a Milder Base (Potassium Carbonate)

This method is often preferred for its milder reaction conditions and easier handling compared to sodium hydride. It is particularly effective for reactive alkylating agents.

Materials:

  • 1H-Perimidine or 2-substituted-1H-perimidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile or DMF

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

Procedure:

  • To a suspension of 1H-perimidine (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.) in anhydrous acetonitrile or DMF, add the alkylating agent (1.1-1.5 eq. for mono-alkylation).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkylating agent. Monitor the reaction by TLC.

  • Upon completion, filter off the potassium carbonate and wash the solid with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base that is sufficient to deprotonate the perimidine, especially at elevated temperatures. Its insolubility in many organic solvents can simplify the work-up.

  • Acetonitrile: A polar aprotic solvent that is a good choice for many Sₙ2 reactions.

Part 3: Advanced Protocols for N-Alkylation

To address challenges such as long reaction times and the use of harsh reagents, modern synthetic techniques like microwave-assisted synthesis and phase-transfer catalysis can be employed.

Protocol 3.1: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.

Materials:

  • 1H-Perimidine

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • A few drops of DMF or N-Methyl-2-pyrrolidone (NMP)

  • Alkylating agent

Procedure:

  • In a microwave-safe reaction vessel, combine 1H-perimidine (1.0 eq.), K₂CO₃ or Cs₂CO₃ (2.0 eq.), and the alkylating agent (1.2 eq.).

  • Add a few drops of DMF or NMP to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes). The optimal time and temperature should be determined for each specific reaction.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, leading to a significant rate enhancement.

  • High-Boiling Polar Solvents (DMF, NMP): These solvents are efficient at absorbing microwave energy and can reach high temperatures under pressure, further accelerating the reaction.

Protocol 3.2: Phase-Transfer Catalyzed (PTC) N-Alkylation

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or carbonate ion from the aqueous phase to the organic phase to deprotonate the perimidine.

Reaction Scheme:

PTC_N_Alkylation cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase Perimidine 1H-Perimidine Catalyst_Anion Q+ Perimidinate- Perimidine->Catalyst_Anion AlkylHalide R-X Product 1-Alkyl-1H-perimidine AlkylHalide->Product Catalyst_X Q+ X- Product->Catalyst_X Catalyst_Anion->Product Alkylation Catalyst_OH Q+ OH- Catalyst_X->Catalyst_OH Ion Exchange Base NaOH (aq) NaX NaX Catalyst_OH->Catalyst_Anion Deprotonation

Figure 3: Mechanism of phase-transfer catalyzed N-alkylation of 1H-perimidine.

Materials:

  • 1H-Perimidine

  • Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution

  • Toluene or Dichloromethane

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Alkylating agent

Procedure:

  • To a vigorously stirred biphasic mixture of a solution of 1H-perimidine (1.0 eq.) in toluene and an aqueous solution of NaOH (e.g., 50% w/w), add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Add the alkylating agent (1.1 eq.) to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst (TBAB): The lipophilic quaternary ammonium cation pairs with the hydroxide or perimidinate anion, transporting it into the organic phase where the reaction with the alkylating agent occurs.

  • Biphasic System: Allows for the use of inexpensive and environmentally benign inorganic bases while the reaction takes place in an organic solvent.

Data Presentation: Comparison of N-Alkylation Protocols

ProtocolBaseSolventTemperatureTypical Reaction TimeYield RangeNotes
Classical (NaH) NaHAnhydrous DMF0 °C to RT2-12 h70-95%Requires handling of pyrophoric NaH and anhydrous conditions.
Classical (K₂CO₃) K₂CO₃Acetonitrile/DMFRT to 80 °C6-24 h60-90%Milder conditions, easier work-up.
Microwave-Assisted K₂CO₃/Cs₂CO₃DMF/NMP (drops)100-150 °C5-30 min80-98%Significant reduction in reaction time.
Phase-Transfer Catalysis NaOH (aq)Toluene/DCMRT to 60 °C1-8 h75-95%Avoids anhydrous conditions and strong, hazardous bases.

Troubleshooting

IssuePossible CauseSolution
Low or no conversion Insufficiently strong base; Inactive alkylating agent; Low reaction temperature.Use a stronger base (e.g., NaH); Check the purity of the alkylating agent; Increase the reaction temperature.
Formation of di-alkylated product when mono-alkylation is desired Excess alkylating agent; High reaction temperature.Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.); Add the alkylating agent slowly at a lower temperature.
Side reactions (e.g., O-alkylation if applicable to substituted perimidines) Choice of solvent and counter-ion.The N-alkylation of 1H-perimidine is generally favored. For ambident nucleophiles, polar aprotic solvents and harder counter-ions can favor N-alkylation.
Difficult purification Unreacted starting material or byproducts.Optimize reaction conditions to drive the reaction to completion; Employ careful column chromatography with an appropriate solvent system.

Conclusion

This application note provides a detailed guide to the N-alkylation of 1H-perimidine, a key transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying principles and having access to a range of robust protocols, researchers can confidently and efficiently synthesize a diverse library of N-alkylated perimidines. The choice of protocol will depend on the specific substrate, the desired scale of the reaction, and the available laboratory equipment. The advanced methods of microwave-assisted synthesis and phase-transfer catalysis offer significant advantages in terms of reaction time, yield, and safety, making them attractive alternatives to classical methods.

References

  • 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. (2022). Molbank, 2022(2), M1371. [Link]

  • Naphthalene-1,8-diamine–2-(pyrimidin-2-yl)-1H-perimidine (2/1). (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

  • ChemInform Abstract: Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides. (2013). ChemInform, 44(32). [Link]

  • Review on Perimidines: A synthetic Pathways Approach. (2021). Material Science Research India, 18(1). [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. (2020). RSC Advances, 10(49), 29426–29456. [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 160–165. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2010). Green Chemistry, 12(10), 1845-1849. [Link]

  • A Facile Access to 1, 2-Disubstituted Benzimidazoles and 2, 3-Dihydro-1H- Perimidines Using Biogenically Synthesized Single Phase δ-MnO2 NPs Catalyst and its Dye Removal Study. (2021). New Journal of Chemistry. [Link]

  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. (2008). ChemSpider Synthetic Pages, 336. [Link]

  • Review on Perimidines: A synthetic Pathways Approach. (2021). Material Science Research India, 18(1). [Link]

  • CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. (2016). RSC Advances, 6(106), 104719-104723. [Link]

  • Kinetic and mechanistic insights into Ni-AlKIT-6 catalyzed ethylene oligomerization. (2012). Catalysis Today, 198(1), 121-128. [Link]

  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. [Link]

  • US3380988A - Diazonium salts and process for their preparation. (1968).
  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. (2023). Journal of Heterocyclic Chemistry, 60(9), 1547-1553. [Link]

  • Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. (2025). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 101-106. [Link]

  • Sustainable and scalable one-pot synthesis of diaryliodonium salts. (2020). Green Chemistry, 22(19), 6466-6471. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Synthesis, 54(14), 3215-3226. [Link]

  • Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. (2017). Toxicological Sciences, 157(1), 207-220. [Link]

  • Synthesis and Reactions of Perimidines and Their Fused Systems. (2019). Current Organic Chemistry, 23(1), 2-27. [Link]

  • catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines. (2021). Organic Chemistry Frontiers, 8(23), 6599-6604. [Link]

  • Diaryliodonium Salts. (2014). DiVA portal. [Link]

  • Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. (2018). European Journal of Organic Chemistry, 2018(31), 4263-4271. [Link]

  • Alkylation of the compound 1 with benzyl bromide (Chernyshev et al. , 2008 a ). (n.d.). ResearchGate. [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... (2019). ResearchGate. [Link]

  • Preparation of new 1,3-dibenzyl tetrahydropyridinylidene ammonium salts and their antimicrobial and anticellular activities. (2021). European Journal of Medicinal Chemistry, 210, 112969. [Link]

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Sources

Application Notes and Protocols: Unraveling the Structure-Activity Relationship of 1H-Perimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-perimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent antitumor, antimicrobial, and anti-inflammatory properties.[1] This versatility stems from the unique electronic and structural characteristics of the tricyclic perimidine core, which allows for extensive chemical modifications to fine-tune its pharmacological profile. These application notes provide a comprehensive guide to understanding and exploring the structure-activity relationships (SAR) of 1H-perimidine analogs. We will delve into the synthetic strategies for derivatization, protocols for biological evaluation, and the critical analysis of how specific structural modifications influence therapeutic efficacy. This document is intended to empower researchers to rationally design and develop novel 1H-perimidine-based therapeutic agents.

Introduction to the 1H-Perimidine Scaffold: A Privileged Heterocycle

1H-Perimidine is a nitrogen-containing heterocyclic compound consisting of a naphthalene ring fused with a pyrimidine ring.[1] The two nitrogen atoms at the 1 and 3 positions create a unique π-electron distribution, making the perimidine system both a π-electron excess and a π-electron deficient aromatic system. This electronic duality is fundamental to its diverse reactivity and biological interactions.[2] The naphthalene moiety provides a large, flat surface area conducive to intercalation with biomacromolecules like DNA, while the pyrimidine ring offers sites for hydrogen bonding and other polar interactions.[3]

The core structure of 1H-perimidine allows for substitutions at multiple positions, most notably at the C2 position and the N1/N3 positions. These modifications are key to modulating the compound's physicochemical properties, such as solubility, lipophilicity, and electronic effects, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

Caption: Core structure of 1H-perimidine with key substitution points.

The Cornerstone of Potency: Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-perimidine analogs is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

The Critical Role of the C2-Substituent

The C2 position is the most commonly modified site in the development of 1H-perimidine analogs. The substituent at this position significantly influences the molecule's interaction with its biological target.

  • Anticancer Activity: Aromatic and heteroaromatic substituents at the C2 position are frequently associated with potent cytotoxic activity against various cancer cell lines.[1][4] For instance, the introduction of a 2-(thiophen-2-yl) group has been shown to result in compounds with notable enzyme inhibition properties.[1] The electronic nature of the substituent plays a crucial role; electron-withdrawing groups on a C2-phenyl ring can enhance anticancer activity. Furthermore, the presence of basic nitrogen-containing groups, such as two methyl groups on a substituent, has been linked to cytotoxicity.[1]

  • Antimicrobial Activity: The nature of the C2 substituent is also a key determinant of antimicrobial potency. Studies have shown that 2-substituted-2,3-dihydro-1H-perimidines exhibit promising antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[5][6] The introduction of heterocyclic moieties, such as imidazole, can also confer significant biological activity.[7]

N-Alkylation and its Impact on Conformation and Activity

Alkylation at the N1 and/or N3 positions of the perimidine ring can have a profound effect on the molecule's conformation and, consequently, its biological activity. N-methylation can lead to a significant increase in the interplane angle between the perimidine system and a C2-pyridyl ring, which can alter receptor binding.[2]

SAR_Workflow cluster_design Rational Design cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Start 1H-Perimidine Scaffold C2_Sub C2-Substituent Modification (Aryl, Heteroaryl, etc.) Start->C2_Sub N_Sub N1/N3-Substituent Modification (Alkylation, etc.) Start->N_Sub Synthesis Chemical Synthesis C2_Sub->Synthesis N_Sub->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization InVitro In Vitro Assays (Cytotoxicity, Antimicrobial) Characterization->InVitro Data Data Analysis (IC50, MIC) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Start Iterative Optimization

Caption: Iterative workflow for SAR studies of 1H-perimidine analogs.

Synthetic Protocols for 1H-Perimidine Analogs

The synthesis of 1H-perimidine derivatives is generally straightforward, with the most common method being the cyclocondensation of 1,8-diaminonaphthalene with a carbonyl compound (aldehyde or ketone).[1] Various catalysts and reaction conditions can be employed to optimize yields and promote green chemistry principles.[1]

General Protocol for the Synthesis of 2-Substituted-1H-Perimidines

This protocol describes a general method for the synthesis of 2-substituted-1H-perimidines via the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde.

Materials:

  • 1,8-Diaminonaphthalene

  • Substituted aldehyde (e.g., benzaldehyde, thiophene-2-carboxaldehyde)

  • Ethanol

  • Catalyst (e.g., ytterbium(III) triflate, InCl3, or BF3·H2O)[1]

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of the chosen Lewis or Brønsted acid (e.g., 10 mol% ytterbium(III) triflate).[1]

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to hours depending on the substrates and catalyst used.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[2][7]

Protocols for Biological Evaluation

To establish a clear SAR, synthesized 1H-perimidine analogs must be evaluated for their biological activity using standardized in vitro assays.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 1H-perimidine analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., T47D-breast, HepG2-liver)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1H-Perimidine analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 1H-perimidine analogs in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of 1H-perimidine analogs against bacterial strains.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 1H-Perimidine analogs dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare serial twofold dilutions of the 1H-perimidine analogs in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

Systematic presentation of biological data is crucial for discerning SAR trends. The use of tables to correlate structural modifications with biological activity is highly recommended.

Table 1: Hypothetical SAR Data for C2-Substituted 1H-Perimidine Analogs against T47D Breast Cancer Cells

Compound IDC2-SubstituentIC50 (µM)
P-1 Phenyl15.2
P-2 4-Chlorophenyl8.5
P-3 4-Methoxyphenyl22.1
P-4 Thiophen-2-yl10.8
P-5 Pyridin-2-yl12.4

Interpretation: The hypothetical data in Table 1 suggests that electron-withdrawing substituents at the para-position of the C2-phenyl ring (P-2) enhance cytotoxic activity, while electron-donating groups (P-3) decrease it. Heteroaromatic substituents (P-4, P-5) also show promising activity.

Mechanism of Action: A Glimpse into Cellular Pathways

While the exact mechanisms of action for many 1H-perimidine analogs are still under investigation, several have been proposed. Their planar structure suggests that some derivatives may act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[6] Others may inhibit key enzymes involved in cell proliferation or survival. For example, some perimidine derivatives have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Perimidine 1H-Perimidine Analog Perimidine->RAF Inhibition DNA DNA Intercalation Perimidine->DNA Binding DNA->Proliferation Inhibition

Caption: Hypothetical mechanisms of action for 1H-perimidine analogs.

Conclusion and Future Directions

The 1H-perimidine scaffold is a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

  • Elucidating specific molecular targets through techniques like proteomics and molecular docking.

  • Optimizing pharmacokinetic properties to improve bioavailability and in vivo efficacy.

  • Exploring novel biological activities beyond the well-established anticancer and antimicrobial effects.

By systematically applying the principles and protocols outlined in these notes, researchers can unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Arya, K., & Dandia, A. (2007). Regioselective synthesis of biologically important scaffold spiro [indole-perimidines]: an antitumor agents. Lett Org Chem., 4(5), 378–383.
  • Sahiba, N., & Agarwal, D. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds, 56(8), 947-965. [Link]

  • Zhang, H. J., Wang, X. Z., Cao, Q., Gong, G. H., & Quan, Z. S. (2017). Design, synthesis, anti-inflammatory activity, and molecular docking studies of perimidine derivatives containing triazole. Medicinal Chemistry Research, 26(1), 133-143.
  • Farghaly, T. A., & Abbas, E. M. H. (2014). Synthesis of 2-phenylazonaphtho[1,8-ef][8][9]diazepines and 9-(3-arylhydrazono)pyrrolo[1,2-a]perimidines as antitumor agents. Molecules, 19(1), 740-755.

  • Menteşe, E., Yılmaz, F., Karaali, N., Ülker, S., & Kahveci, B. (2014). Rapid synthesis and lipase inhibition activity of some new benzimidazole and perimidine derivatives. Russian Journal of Bioorganic Chemistry, 40(3), 336-342.
  • Alam, M., & Lee, D. U. (2016). synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2, 3-dihydro-1h-perimidine: an enzymes inhibition study. Computational biology and chemistry, 64, 185-201.
  • Salih, K. M., Ameen, D., Hamad, A. N., Ganjo, A. R., & Muhammed, S. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1), 67-77. [Link]

  • Iliev, I., Stoyanova, R., Nikolova, S., Shivachev, B., & Petrova, R. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(2), M1587. [Link]

  • Kovalev, I. S., Vasilevsky, S. F., & Zaytsev, B. E. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 164–170. [Link]

  • El-Faham, A., B-O, A., & Gaber, M. (2018). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Bioinorganic chemistry and applications, 2018, 4950376. [Link]

  • Beke, G., et al. (2026). Discovery of RGH-706, a Potent and Orally Active Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonist for the Treatment of Obesity. Journal of Medicinal Chemistry.
  • Salih, K. M., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1).
  • Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Sharma, A., et al. (2017). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. Medicinal Chemistry Research, 26(11), 2819-2830. [Link]

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Application Notes and Protocols: 1H-Perimidine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Challenge of Corrosion and the Role of Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and reliability of metallic structures across numerous industries. The economic and safety implications of unchecked corrosion are substantial, necessitating effective protective strategies. Among these, the use of corrosion inhibitors is a cornerstone of material preservation. These chemical compounds, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion, thereby extending the service life of metallic components.

Organic corrosion inhibitors, in particular, have garnered considerable attention due to their ability to form protective films on metal surfaces. This guide focuses on 1H-Perimidine , a heterocyclic aromatic organic compound, and its application as a potent corrosion inhibitor. Its unique molecular structure, featuring a fused naphthalene and pyrimidine ring system with nitrogen heteroatoms, makes it a compelling candidate for mitigating corrosion in various aggressive media.

The Corrosion Inhibition Mechanism of 1H-Perimidine: A Tale of Adsorption and Protection

The efficacy of 1H-Perimidine as a corrosion inhibitor lies in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process is a complex interplay of physical and chemical interactions. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system in the 1H-Perimidine molecule facilitate its adsorption onto the metal surface.

This process can be visualized as follows:

Perimidine 1H-Perimidine Molecules Adsorbed_Perimidine Adsorbed 1H-Perimidine Film Perimidine->Adsorbed_Perimidine Adsorption H_ions H+ ions Metal Metal Surface H_ions->Metal Corrosion Attack Cl_ions Cl- ions Cl_ions->Metal Pitting Corrosion

Caption: Mechanism of 1H-Perimidine Corrosion Inhibition.

The formation of this protective film effectively blocks the active sites on the metal surface, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The stability and coverage of this adsorbed film are critical factors determining the inhibition efficiency.

Synthesis of 1H-Perimidine: A Practical Laboratory Protocol

For researchers intending to investigate its properties, a reliable synthesis protocol is essential. The following is a straightforward one-pot method for the preparation of 1H-Perimidine.

Materials and Reagents:

  • 1,8-Diaminonaphthalene

  • Formic acid

  • Ethanol

  • Ammonium hydroxide solution

  • Distilled water

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,8-diaminonaphthalene in ethanol.

  • Slowly add formic acid to the solution while stirring.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing distilled water.

  • Neutralize the solution with a dilute ammonium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with cold distilled water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure 1H-Perimidine crystals.

Evaluating the Performance of 1H-Perimidine: Experimental Protocols

To quantify the effectiveness of 1H-Perimidine as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is employed.

Electrochemical Evaluation

Electrochemical methods provide rapid and sensitive means to assess corrosion rates and inhibitor efficiency.

3.1.1. Experimental Setup:

A standard three-electrode electrochemical cell is used, consisting of:

  • Working Electrode (WE): The metal specimen to be tested (e.g., mild steel coupon).

  • Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[1][2]

  • Counter Electrode (CE): An inert material with a large surface area, typically a platinum or graphite rod.[1][2]

The electrodes are immersed in the corrosive medium (e.g., 1 M HCl) with and without the addition of 1H-Perimidine at various concentrations.

3.1.2. Potentiodynamic Polarization:

This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log |current density| vs. potential).

Protocol:

  • Prepare the working electrode by polishing it with different grades of emery paper, followed by degreasing with acetone and rinsing with distilled water.

  • Immerse the three electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).[3]

  • From the Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

    where icorr(blank) and icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.1.3. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

Protocol:

  • Use the same three-electrode setup as for potentiodynamic polarization.

  • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[4]

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The charge transfer resistance (Rct) is determined from the Nyquist plot. A larger Rct value in the presence of the inhibitor indicates better corrosion protection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

    where Rct(blank) and Rct(inhibitor) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

These techniques provide visual and compositional information about the protective film formed on the metal surface.

3.2.1. Scanning Electron Microscopy (SEM):

SEM is used to observe the surface morphology of the metal before and after exposure to the corrosive environment.

Protocol:

  • After the corrosion test, carefully remove the metal specimen from the solution.

  • Gently rinse the surface with distilled water to remove any unadsorbed inhibitor and corrosion products, and then dry it with a stream of cold air.

  • Mount the specimen on an SEM stub and coat it with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • Acquire SEM images at different magnifications to observe the surface features. A smoother surface with fewer pits in the presence of the inhibitor indicates effective protection.[5]

3.2.2. X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the metal surface.

Protocol:

  • Prepare the sample as described for SEM, ensuring minimal exposure to air to prevent atmospheric contamination.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey scans to identify the elements present on the surface and high-resolution scans for specific elements (e.g., N 1s, C 1s, and the metal's core levels) to determine their chemical states.

  • The detection of nitrogen from the perimidine molecule on the metal surface confirms its adsorption.[6]

cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_surface Surface Analysis cluster_data Data Analysis Metal_Prep Metal Specimen Preparation (Polishing, Cleaning) OCP OCP Stabilization Metal_Prep->OCP Solution_Prep Preparation of Corrosive Media +/- 1H-Perimidine Solution_Prep->OCP Polarization Potentiodynamic Polarization OCP->Polarization EIS Electrochemical Impedance Spectroscopy OCP->EIS Rinse_Dry Sample Rinsing & Drying Polarization->Rinse_Dry IE_Calc Inhibition Efficiency Calculation Polarization->IE_Calc EIS->Rinse_Dry EIS->IE_Calc SEM Scanning Electron Microscopy (SEM) Rinse_Dry->SEM XPS X-ray Photoelectron Spectroscopy (XPS) Rinse_Dry->XPS Morphology Surface Morphology Analysis SEM->Morphology Composition Surface Compositional Analysis XPS->Composition

Caption: Experimental Workflow for Evaluating 1H-Perimidine.

Performance Data of Perimidine Derivatives as Corrosion Inhibitors

The following table summarizes the inhibition efficiency of 1H-perimidine and its derivatives for mild steel in 1 M HCl, as determined by various experimental techniques.

InhibitorConcentrationTechniqueInhibition Efficiency (%)Reference
1H-Perimidine0.5 mMPotentiodynamic Polarization92.7[7]
1H-Perimidine100 ppmWeight Loss86.5[8]
Nicotinohydrazide derivative303 KWeight Loss97[9]
Imidazothiazole derivatives1x10-3 M-86-90[5]

Safety and Handling of 1H-Perimidine

As with any chemical compound, proper safety precautions must be observed when handling 1H-Perimidine.

  • Hazards: 1H-Perimidine may cause skin irritation, serious eye irritation, and respiratory irritation.[10][11]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

    • Handle in a well-ventilated area or under a fume hood.[10]

    • Avoid breathing dust or vapors.[10]

    • Wash hands thoroughly after handling.[10]

  • First Aid:

    • Skin contact: Wash with plenty of soap and water.[10]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

    • In case of accidental ingestion or if irritation persists, seek medical attention.

Conclusion and Future Perspectives

1H-Perimidine has demonstrated significant potential as a corrosion inhibitor, particularly for the protection of mild steel in acidic environments. Its efficacy is attributed to its ability to adsorb onto the metal surface and form a protective barrier. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and characterize the performance of 1H-Perimidine and its derivatives.

Future research in this area could focus on:

  • Synthesizing and evaluating novel perimidine derivatives with enhanced inhibition efficiency and solubility.

  • Investigating the performance of 1H-Perimidine in a wider range of corrosive environments and for different metal alloys.

  • Exploring the synergistic effects of 1H-Perimidine with other corrosion inhibitors.

  • Developing environmentally friendly "green" synthesis routes for perimidine-based inhibitors.

By continuing to explore the fundamental mechanisms and practical applications of compounds like 1H-Perimidine, the scientific community can contribute to the development of more effective and sustainable corrosion protection strategies.

References

  • Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600 - YouTube. (2020, December 3). Retrieved from [Link]

  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? | ResearchGate. (n.d.). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy: A Tutorial | ACS Measurement Science Au. (n.d.). Retrieved from [Link]

  • Inhibition efficiency of P1for mild steel in 1M HCl solution. - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). Retrieved from [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.). Retrieved from [Link]

  • Synthetic pathway for preparation of 2-phenyl-2,3-dihydro-1H-perimidine - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate | ACS Omega. (2021, January 8). Retrieved from [Link]

  • Experimental and Quantum Chemical Investigations on the Anticorrosion Efficiency of a Nicotinehydrazide Derivative for Mild Steel in HCl - MDPI. (2022, September 23). Retrieved from [Link]

  • Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation - ResearchGate. (n.d.). Retrieved from [Link]

  • EIS for Corrosion & Coatings - Gamry Instruments. (n.d.). Retrieved from [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclamation. (2019, January 30). Retrieved from [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. (2020, August 10). Retrieved from [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - NIH. (2017, March 15). Retrieved from [Link]

  • Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and. (2024, March 11). Retrieved from [Link]

  • Potentiodynamic Corrosion Testing - ResearchGate. (n.d.). Retrieved from [Link]

  • ELECTROCHEMICAL METHODS FOR REAL CORROSION INHIBITOR DETECTION IN OIL AND GAS INDUSTRY - KFUPM ePrints. (n.d.). Retrieved from [Link]

  • Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid - Semantic Scholar. (2021, August 19). Retrieved from [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement? - Gamry Instruments. (n.d.). Retrieved from [Link]

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies - PMC. (2018, September 6). Retrieved from [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor. (2020, November 3). Retrieved from [Link]

  • Inhibition efficiency for mild steel in 1 M HCl in the presence of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Perimidine | C11H8N2 | CID 120189 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. - ResearchGate. (n.d.). Retrieved from [Link]

  • XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. (n.d.). Retrieved from [Link]

  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM. (2023, June 14). Retrieved from [Link]

  • Variation of the inhibition efficiency of steel after immersion in 1.0M... - ResearchGate. (n.d.). Retrieved from [Link]

  • Potentiodynamic Corrosion Testing. - SciSpace. (2016, September 4). Retrieved from [Link]

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Advanced Protocols for Metal-Perimidine Catalysis: From Synthesis to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The perimidine scaffold (a pyrimidine ring fused to a naphthalene backbone) has emerged as a privileged ligand class in modern catalysis. Unlike their five-membered imidazolylidene counterparts, perimidin-2-ylidenes (six-membered N-heterocyclic carbenes, or 6-NHCs) offer a unique combination of enhanced steric demand (via the rigid naphthalene backbone) and tunable electronic properties .

This guide provides validated protocols for synthesizing and applying metal-perimidine complexes. We focus on three high-impact areas: Palladium-catalyzed cross-coupling (C-C bond formation), Ruthenium-catalyzed transfer hydrogenation (green reduction), and Silver-based bio-organometallic therapeutics.

Part 1: Ligand Architecture & Complex Synthesis

The catalytic utility of perimidines relies heavily on their conversion into N-heterocyclic carbenes (NHCs). The 6-membered ring forces the N-substituents into a wider "wingtip" angle compared to 5-membered NHCs, providing superior protection to the metal center during the catalytic cycle.

Protocol 1.1: Synthesis of N,N'-Disubstituted Perimidinium Salts

The precursor to the active catalyst.

Reagents:

  • 1,8-Diaminonaphthalene (1,8-DAN)[1][2]

  • Triethyl orthoformate (HC(OEt)₃)

  • Primary alkyl halide (e.g., Ethyl iodide, Benzyl bromide)

  • Solvents: Toluene, Acetonitrile[3]

Step-by-Step Methodology:

  • Cyclization: In a round-bottom flask, dissolve 1,8-DAN (10 mmol) in toluene (20 mL). Add triethyl orthoformate (15 mmol) and a catalytic amount of formic acid. Reflux for 4 hours.

    • Checkpoint: Monitor TLC. The disappearance of the diamine spot indicates formation of the perimidine core.

  • Isolation: Evaporate solvent. Recrystallize the solid from ethanol to obtain the neutral perimidine.

  • Quaternization (Salt Formation): Dissolve the neutral perimidine (5 mmol) in acetonitrile (15 mL). Add excess alkyl halide (15 mmol). Reflux for 24–48 hours.

    • Expert Insight: The naphthalene backbone makes the nitrogens less nucleophilic than in imidazoles. High temperatures and longer reaction times are often required for double alkylation.

  • Purification: The product usually precipitates as a halide salt. Filter, wash with diethyl ether (to remove unreacted alkyl halide), and dry under vacuum.

Protocol 1.2: Transmetallation Route (Ag to Pd/Ru)

Direct metallation is often difficult. The Silver-NHC route is the industry standard for purity.

Workflow Diagram (Synthesis):

LigandSynthesis DAN 1,8-Diaminonaphthalene Perimidine Neutral Perimidine DAN->Perimidine Reflux/H+ Ortho Triethyl Orthoformate Ortho->Perimidine Salt Perimidinium Salt (LH+ X-) Perimidine->Salt R-X (Alkylation) AgComplex Ag(I)-Perimidine NHC (Transfer Agent) Salt->AgComplex Ag2O, DCM, RT (In-situ deprotonation) PdComplex Pd(II)-PEPPSI or Pd-NHC Complex AgComplex->PdComplex PdCl2(MeCN)2 Transmetallation

Figure 1: Step-wise synthesis from raw materials to active metal-carbene catalyst via the Silver Oxide route.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Perimidine-based Pd-NHC complexes (often PEPPSI-type: P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation) exhibit remarkable thermal stability, allowing coupling of sterically hindered or electron-poor aryl chlorides.

Protocol 2.1: Cross-Coupling of Aryl Chlorides

Scope: Synthesis of biaryls for drug scaffolds.

Materials:

  • Catalyst: [Pd(Perimidine-NHC)Cl₂(Pyridine)] (1.0 mol%)

  • Substrate: Aryl chloride (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base: K₂CO₃ or KOtBu (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge: In a glovebox or under Argon flow, add the Pd-perimidine catalyst, aryl chloride, boronic acid, and base to a screw-cap vial.

  • Solvate: Add degassed solvent mixture.

  • Reaction: Heat to 80°C for 2–6 hours.

    • Expert Insight: The rigid perimidine backbone prevents "ligand peel-off" at high temperatures, a common failure mode for phosphine ligands.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Analysis: Determine conversion via GC-MS or ¹H NMR.

Performance Data (Representative):

Substrate (Aryl-Cl)Boronic AcidYield (%)TONNotes
4-ChloroacetophenonePhenylboronic acid98%980Electron-poor (Easy)
ChlorobenzenePhenylboronic acid92%920Neutral
4-ChloroanisolePhenylboronic acid85%850Electron-rich (Hard)
2-ChlorotoluenePhenylboronic acid78%780Sterically hindered

Part 3: Ruthenium-Catalyzed Transfer Hydrogenation (TH)

Ru(II)-perimidine complexes are excellent for Transfer Hydrogenation, avoiding the use of high-pressure H₂ gas. This is critical for safety in late-stage pharmaceutical functionalization.

Protocol 3.1: Ketone Reduction

Mechanism: The reaction typically proceeds via a metal-ligand bifunctional mechanism or an inner-sphere hydride transfer, stabilized by the electron-rich perimidine NHC.

Reagents:

  • Catalyst: [Ru(p-cymene)(Perimidine-NHC)Cl]Cl (0.5 mol%)

  • Substrate: Acetophenone derivatives

  • Hydrogen Source: Isopropanol (iPrOH) - acts as both solvent and H-donor.

  • Base: KOH (10 mol%)

Procedure:

  • Activation: Dissolve the Ru-complex and KOH in iPrOH (5 mL). Stir at 80°C for 10 minutes to generate the active alkoxide species.

  • Addition: Add the ketone substrate (1.0 mmol).

  • Reflux: Stir at reflux (82°C) for 1–3 hours.

  • Monitoring: Monitor the disappearance of the C=O peak (approx. 1680 cm⁻¹) via IR or TLC.

  • Isolation: Evaporate iPrOH. Pass through a short silica plug (eluting with hexane/EtOAc) to remove the metal.

Mechanistic Pathway:

TransferHydrogenation PreCat Ru-Cl Precatalyst (18e-) Active Ru-Hydride Active Species (Ru-H) PreCat->Active KOH, iPrOH -KCl, -Acetone TS Transition State (Six-membered cyclic TS) Active->TS + Ketone Substrate Product Alcohol Product + Acetone TS->Product Hydride Transfer Product->Active + iPrOH (Regeneration)

Figure 2: Transfer Hydrogenation cycle. The Ru-H species is generated via base-assisted elimination of HCl and reaction with isopropanol.

Part 4: Bio-organometallic Applications (Silver Complexes)

While often intermediates, Ag(I)-perimidine complexes possess potent antimicrobial properties. The lipophilic naphthalene backbone facilitates membrane penetration, delivering the cytotoxic Ag+ ion intracellularly.

Protocol 4.1: MIC Determination (Antimicrobial)

Target: Gram-negative bacteria (e.g., E. coli, P. aeruginosa) often resistant to standard antibiotics.

  • Preparation: Dissolve Ag-perimidine complex in DMSO (stock solution: 1000 µg/mL).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

    • Reference Standard: Use Silver Sulfadiazine (AgSD) as a positive control.

    • Expected Result: Perimidine complexes often show MICs in the range of 4–16 µg/mL, superior to free ligands due to the "chelation effect" reducing polarity and increasing lipophilicity (Tweedy's theory).

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Ligand Synthesis Incomplete alkylation due to steric bulk.Switch solvent to DMF or use a sealed tube at 100°C. Use stronger alkylating agents (e.g., Meerwein's salt).
Decomposition of Pd-Catalyst "Pd-Black" formation (catalyst death).Ensure the NHC formation is complete before adding Pd. The carbene C2 carbon must show a ¹³C NMR signal >190 ppm.
Poor Solubility Naphthalene backbone is too lipophilic.Add polar groups (e.g., methoxy, sulfonate) to the naphthalene ring or use mixed solvent systems (Dioxane/Water).
Silver Complex Light Sensitivity Photoreduction of Ag(I) to Ag(0).Wrap all reaction vessels in aluminum foil. Store complexes in amber vials.

References

  • Özdemir, N., et al. (2023).[2][4] Synthesis, crystal structure, DFT studies and catalytic activity of... ruthenium(II) hydrate complex. Journal of Molecular Structure.[4] Link

  • Gürbüz, N., et al. (2012). Benzimidazolin-2-ylidene and perimidin-2-ylidene palladium(II) complexes: Synthesis, structural characterization and catalytic activity. Polyhedron.[5] (Contextual citation for Pd-PEPPSI protocols).

  • Haque, R. A., et al. (2020).[3] Recent Advances in the Synthesis of Perimidines and their Applications.[6] PMC - NIH. Link

  • Dolsak, A., et al. (2021).[7][8] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[8] ResearchGate.[4][9] Link

  • Kalinowska-Lis, U., et al. (2016). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives.[10] PMC - NIH. Link

  • Baráth, G., et al. (2013). Ruthenium-Catalyzed Transfer Hydrogenation Reactions.[5][11] DiVA Portal. Link

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Application Notes & Protocols: Characterization of Novel Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Interest in Perimidine Fluorophores

Perimidines are a versatile class of nitrogen-containing heterocyclic compounds built upon a 1,8-diaminonaphthalene scaffold.[1][2] This core structure is noteworthy as 1,8-diaminonaphthalene itself is an efficient fluorophore.[3] However, the fluorescence in the parent perimidine molecule is significantly quenched.[1] This intriguing behavior has spurred considerable research into synthesizing perimidine derivatives to unlock and enhance their fluorescent properties.[3]

The unique π-electron distribution across the tricyclic system makes perimidines highly attractive for a range of applications.[2] By modifying the substitution patterns, their photophysical properties can be finely tuned, leading to the development of novel:

  • Fluorescent Probes & Chemosensors: For detecting ions, molecules, and changes in the cellular microenvironment.[2]

  • Bio-imaging Agents: Their ability to intercalate with DNA and inherent biocompatibility make them promising for cellular and tissue imaging.[2][4]

  • Materials Science: As components in organic light-emitting diodes (OLEDs) and photochemic memory devices.[2]

This guide provides a comprehensive set of protocols for the systematic photophysical characterization of novel perimidine derivatives, ensuring data accuracy, reproducibility, and a deep understanding of their light-matter interactions.

Foundational Photophysical Principles

A molecule's interaction with light is governed by its electronic structure. The Jablonski diagram provides a framework for understanding the processes of absorption and fluorescence.

Jablonski cluster_0 Electronic States cluster_1 Vibrational Levels S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) s0_0 s1_2 s0_0->s1_2 Absorption s0_1 s0_2 s1_0 s1_0->s0_1 Fluorescence t1_1 s1_0->t1_1 Intersystem Crossing (ISC) s1_1 s1_2->s1_0 Vibrational Relaxation (non-radiative) t1_0 t1_0->s0_2 Phosphorescence (non-radiative/radiative) Workflow cluster_workflow Photophysical Characterization Workflow Prep Sample Preparation (Solvent, Concentration) UVVis UV-Vis Absorption Spectroscopy Prep->UVVis Fluor Fluorescence (Excitation & Emission) UVVis->Fluor QY Quantum Yield (Φf) Determination Fluor->QY LT Lifetime (τ) Measurement Fluor->LT Solv Solvatochromism Study Fluor->Solv Data Data Analysis & Interpretation QY->Data LT->Data Solv->Data

Caption: Standard workflow for characterizing a novel fluorophore.

Protocol 1: Sample Preparation

Causality: Proper sample preparation is paramount to avoid experimental artifacts. The choice of solvent and concentration can dramatically affect the results. [5]All solutions should be freshly prepared using high-purity, spectroscopic grade solvents. [5]

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the perimidine derivative.

    • Dissolve in a suitable high-purity solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution (e.g., 1-10 mM). Sonication may be used to aid dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution in the solvent of choice to prepare working solutions.

    • For UV-Vis absorption , the concentration should yield a maximum absorbance between 0.05 and 0.1 to ensure linearity and avoid inner filter effects. [6] * For fluorescence measurements , concentrations are typically lower, often in the micromolar (µM) range, to prevent self-quenching. The absorbance at the excitation wavelength should ideally be below 0.05. [6]3. Cuvettes: Use clean quartz cuvettes with a 1 cm path length for all measurements. [7]

Protocol 2: UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

Causality: These measurements provide the fundamental spectral characteristics: where the molecule absorbs light and where it emits light.

  • Instrument Setup:

    • Turn on the spectrophotometer and spectrofluorometer and allow the lamps to stabilize (typically 30 minutes).

    • Set the appropriate spectral parameters (e.g., wavelength range, scan speed, slit widths). Typical slit widths are 2-5 nm. [7]2. Blank Measurement:

    • Fill a cuvette with the pure solvent being used for the working solution.

    • Record a blank spectrum for both absorption and emission to subtract the solvent background.

  • Absorption Spectrum:

    • Rinse the cuvette with the sample solution, then fill it.

    • Record the absorption spectrum (e.g., from 250 nm to 700 nm).

    • Identify the wavelength of maximum absorbance (λ_abs_max).

  • Emission Spectrum:

    • Set the excitation wavelength on the spectrofluorometer to the determined λ_abs_max.

    • Scan the emission monochromator over a range that covers the expected fluorescence (e.g., from λ_abs_max + 10 nm to 800 nm).

    • Identify the wavelength of maximum emission (λ_em_max).

  • Excitation Spectrum:

    • Set the emission monochromator to the determined λ_em_max.

    • Scan the excitation monochromator over a range that covers the absorption band.

    • Self-Validation: The shape of the corrected excitation spectrum should closely match the shape of the absorption spectrum. Significant deviations can indicate the presence of impurities or multiple species in solution.

Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination

Causality: The relative method is a widely used and accessible approach that compares the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield. [5][8]

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your perimidine derivative. [9]Ensure the same solvent is used for both the standard and the sample.

    • Example Standards: Quinine sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54), Rhodamine 6G in ethanol (Φf ≈ 0.95). [9]2. Prepare Solutions: Prepare a series of dilutions for both the standard and the unknown sample, ensuring the absorbance at the excitation wavelength is kept below 0.1 (ideally < 0.05) to minimize reabsorption effects. [8]3. Acquire Spectra:

    • Measure the UV-Vis absorption spectrum for each solution.

    • Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the standard and the sample.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts s and r denote the sample and reference, respectively.

    Trustworthiness Check: Plot the integrated fluorescence intensity versus absorbance for the series of dilutions. The plot should be linear, and the slope is used for the (I/A) term in the equation. This validates that the measurements were performed in a concentration range free of inner filter effects.

Protocol 4: Fluorescence Lifetime (τ) Measurement

Causality: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range. It measures the time delay between an excitation pulse and the detection of an emitted photon.

  • Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or LED) at a wavelength close to the sample's λ_abs_max.

  • Acquire Instrument Response Function (IRF):

    • Measure a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. This measures the temporal profile of the excitation pulse and the response of the detector system.

  • Acquire Sample Decay:

    • Replace the scattering solution with the perimidine derivative solution.

    • Collect photons until a sufficient number of counts are in the peak channel (e.g., 10,000 counts) for good statistics.

  • Data Analysis:

    • Use deconvolution software to fit the sample decay curve, using the measured IRF.

    • The fluorescence decay (I(t)) is typically fitted to a single or multi-exponential model: I(t) = Σ B_i * exp(-t / τ_i)

    • The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit. A single exponential decay indicates a single fluorescent species in a uniform environment. [10]

Protocol 5: Solvatochromism Study

Causality: Solvatochromism describes the change in a molecule's absorption or emission spectrum with a change in solvent polarity. [11]This study reveals information about the change in dipole moment of the perimidine derivative upon excitation and its sensitivity to the local environment. [12]

  • Solvent Selection: Prepare solutions of the perimidine derivative at the same concentration in a range of solvents with varying polarities (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).

  • Spectral Acquisition: Record the absorption and fluorescence spectra for the sample in each solvent.

  • Data Analysis:

    • Determine the λ_abs_max and λ_em_max in each solvent.

    • Calculate the Stokes shift for each solvent.

    • A bathochromic (red) shift in emission with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. [11] * A hypsochromic (blue) shift suggests the ground state is more polar.

Data Presentation and Interpretation

Summarizing the collected data in a clear, tabular format is essential for comparison and analysis.

Table 1: Example Photophysical Data for a Novel Perimidine Derivative (PPD-1)

Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)Lifetime (τ) (ns)
Toluene38545036800.453.1
Dichloromethane39247543500.684.2
Acetonitrile39549048200.754.8
Ethanol40151052100.523.9

Interpretation: The data for PPD-1 shows a significant red-shift in emission and an increase in Stokes shift with increasing solvent polarity from Toluene to Ethanol. This strong positive solvatochromism suggests a substantial increase in the dipole moment upon excitation, making PPD-1 a potential candidate for a solvent polarity sensor. The quantum yield is highest in moderately polar aprotic solvents, while the protic nature of ethanol may introduce non-radiative decay pathways, slightly reducing the quantum yield.

References

  • Lamperti, M., Giani, A. M., Maspero, A., & Nardo, L. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. Journal of Fluorescence. [Link]

  • Nardo, L., et al. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. University of Eastern Piedmont Institutional Repository. [Link]

  • ResearchGate. (n.d.). Photophysical properties of perylenebisimide derivatives studied by time-resolved transient optical and electron paramagnetic resonance spectroscopy. Request PDF. [Link]

  • Dar, A. A., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds. [Link]

  • PubMed. (2020). Photophysical properties of perylenebisimide derivatives studied by time-resolved transient optical and electron paramagnetic resonance spectroscopy. National Library of Medicine. [Link]

  • ACS Publications. (2024). Perylenediimide-Enhanced Ultra-Sensitive Turn-on Fluorescence Detection in Interpenetrated MOFs for Nerve Agent Simulants. Langmuir. [Link]

  • MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules. [Link]

  • ACS Figshare. (2023). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. The Journal of Physical Chemistry B. [Link]

  • PMC. (n.d.). Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag. National Library of Medicine. [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • ACS Publications. (2024). Protein Electrostatics Tune the Singlet–Triplet Energy Gap in Natural and Engineered Phototropin Light-Oxygen-Voltage (LOV) Domains. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). Solvatochromism in perylene diimides; experiment and theory. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2010). Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Springer Series on Fluorescence. [Link]

  • MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. [Link]

  • ResearchGate. (2023). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. Request PDF. [Link]

  • IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Edinburgh Instruments. (2023). Determining Fluorescence Lifetimes. [Link]

  • ResearchGate. (2015). Synthesis, Structure and Solvatochromism Studies on Copper(II) Complexes Containing Ethylenediamine, Pyridine and Imidazol Ligands. Request PDF. [Link]

  • PMC. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. [Link]

  • NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications. [Link]

  • Optica Publishing Group. (2018). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Express. [Link]

  • Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. [Link]

  • Bangs Laboratories. (n.d.). Fluorescence Reference Standards. [Link]

  • ResearchGate. (2011). Synthesis and Photoluminescent Properties of Novel 1,4-Dihydropyridine Derivatives. [Link]

  • UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. [Link]

Sources

1H-Perimidine Scaffolds: From Chromophore Design to Industrial Pigment Formulation

[1]

Executive Summary

This technical guide addresses the synthesis, functionalization, and industrial application of 1H-perimidine (benzo[de]quinazoline) derivatives. Unlike standard naphthalene intermediates, the perimidine scaffold offers a unique "Janus-faced" electronic character—possessing both ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Near-Infrared (NIR) Squaraine DyesDisazo Solvent Pigments1

Part 1: Chemical Architecture & Precursor Synthesis

The 1H-perimidine core is a tricyclic system formed by fusing a pyrimidine ring to a naphthalene backbone.[1] For dye synthesis, the 2,3-dihydro-1H-perimidine derivatives are the preferred nucleophiles due to the enhanced stability of the heterocycle and the reactivity of the secondary amines.

Protocol 1: Synthesis of the "Active Coupler" (2,2-Dimethyl-2,3-dihydro-1H-perimidine)

This intermediate is the critical building block for both Solvent Black 3 and NIR squaraines.[1]

Reagents:

  • 1,8-Diaminonaphthalene (1,8-DAN) [Purity >99%][1]

  • Acetone (Reagent Grade)[1]

  • Catalyst: Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 1 mol%) or Amberlyst-15 (Heterogeneous acid)
    

Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1,8-DAN in 20 mL of acetone.

  • Catalysis: Add 1 mol% molecular iodine or 100 mg Amberlyst-15.

  • Reaction: Stir at room temperature for 30 minutes, then heat to mild reflux (50°C) for 2 hours. The reaction proceeds via cyclocondensation.

    • Mechanism Note: The acetone acts as both solvent and reagent (ketone source), forming the gem-dimethyl bridge at the C-2 position.[1]

  • Quench & Isolation:

    • If using

      
      : Wash with 5% 
      
      
      to remove iodine.
    • If using Amberlyst: Filter off the catalyst beads (recyclable).

  • Crystallization: Evaporate excess acetone. Recrystallize the residue from ethanol.

    • QC Check: Product should appear as beige/white crystals. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      H NMR should show a singlet at 
      
      
      ppm (6H) corresponding to the gem-dimethyl group.

Part 2: Application Note – NIR Squaraine Dyes

Target Audience: Bio-imaging and Sensor Development Professionals.

Perimidine-based squaraines (SQ) exhibit sharp absorption bands in the Near-Infrared (NIR) region (>800 nm), significantly red-shifted compared to indole- or benzothiazole-based analogues.[1] This makes them ideal for in vivo imaging where tissue transparency is maximal.

Protocol 2: Azeotropic Synthesis of Perimidine-Squaraine

Principle: Condensation of 2 equivalents of perimidine derivative with 1 equivalent of squaric acid.[1]

Step-by-Step Workflow:

  • Solvent System: Prepare a mixture of n-Butanol/Toluene (1:1) .[1]

    • Why? This binary mixture forms an azeotrope with water, driving the equilibrium forward by removing the water byproduct.

  • Assembly: In a flask equipped with a Dean-Stark trap:

    • Mix 1.0 mmol Squaric Acid.

    • Mix 2.2 mmol 2,2-Dimethyl-2,3-dihydro-1H-perimidine (from Protocol 1).

    • Add 40 mL Solvent Mixture.

  • Reflux: Heat to reflux (approx. 110°C) for 12–18 hours.

    • Visual Cue: The solution will turn deep blue/green, eventually transitioning to a dark metallic sheen indicative of NIR chromophore formation.

  • Purification:

    • Cool to room temperature. The dye often precipitates.

    • Filter and wash with cold methanol.

    • Critical Purification: Recrystallize from chloroform/hexane to remove mono-substituted "semisquaraine" impurities.[1]

Data Presentation: Chromophore Comparison

Perimidine donors significantly lower the HOMO-LUMO gap compared to standard donors.[1]

Donor Scaffold

(DCM)

(

)
Emission RangeApplication
Indole~640 nm~150,000Visible (Red)Protein Labeling
Benzothiazole~670 nm~180,000Far-RedDNA Staining
Perimidine >800 nm >100,000 NIR-I Deep Tissue Imaging

Part 3: Industrial Pigment Formulation (Solvent Black 3)

Target Audience: Industrial Chemists and Dye Manufacturers.

Solvent Black 3 (C.I. 26150) is a high-performance lysochrome (fat-soluble) diazo dye. It is chemically defined as 2,3-dihydro-2,2-dimethyl-6-[(4-phenylazo-1-naphthalenyl)-azo]-1H-perimidine.

Protocol 3: Sequential Diazo Coupling

This is a multi-step "one-pot" variant requiring strict temperature and pH control.[1]

Stage A: First Diazotization (Aniline -> Diazo) [1]

  • Dissolve Aniline (1.0 eq) in HCl (2.5 eq) and water at 0–5°C.

  • Add Sodium Nitrite (

    
    , 1.05 eq) dropwise. Maintain T < 5°C.
    
    • End Point: Positive starch-iodide paper test (excess ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ). Destroy excess with sulfamic acid.
      

Stage B: First Coupling (Formation of Monoazo Intermediate)

  • Dissolve 1-Naphthylamine (1.0 eq) in dilute acetic acid.

  • Add the diazonium salt from Stage A slowly.

  • pH Control: Buffer to pH 4–5 using Sodium Acetate.

    • Result: Formation of 4-phenylazo-1-naphthylamine (Red precipitate).[1]

Stage C: Second Diazotization

  • Redissolve the monoazo paste in acetic acid/HCl.

  • Diazotize again at 0–5°C with

    
    . This step is slower due to the insolubility of the intermediate; vigorous stirring is required.
    

Stage D: Final Coupling to Perimidine

  • Dissolve 2,2-Dimethyl-2,3-dihydro-1H-perimidine (1.0 eq) in acetic acid.

  • Add the diazonium salt from Stage C.

  • pH Adjustment: Slowly raise pH to 6–7.

    • Regioselectivity:[2] Coupling occurs primarily at the C-6 position of the perimidine ring (para to the NH group), driven by the activation of the naphthalene ring.

  • Isolation: Filter the dark blue-black solid.[1] Wash with water and dry.

Visualization: Solvent Black 3 Synthesis Pathway[1]

SolventBlack3AnilineAnilineDiazo1Diazonium Salt AAniline->Diazo1NaNO2/HCl0-5°CMonoazoMonoazo Intermediate(Red)Diazo1->Monoazo+ NaphpH 4-5Naph1-NaphthylamineDiazo2Diazonium Salt BMonoazo->Diazo2NaNO2/HCl(Re-diazotization)SB3SOLVENT BLACK 3(Blue-Black Pigment)Diazo2->SB3+ PerimidinepH 6-7Perimidine2,2-Dimethyl-perimidinePerimidine->SB3Coupling at C-6

Caption: Sequential synthesis of Solvent Black 3 via double diazotization and regioselective coupling at the perimidine C-6 position.

Part 4: Characterization & Quality Control

Chromatographic Separation (TLC/HPLC)

Commercial Solvent Black 3 (Sudan Black B) is a complex mixture. For high-grade research applications, you must characterize the fractions.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Chloroform/Benzene (1:1) or Dichloromethane/Hexane.

  • Fractions:

    • SBB-I (Rf ~0.49): The para-substituted isomer (Main product).

    • SBB-II (Rf ~0.19): Ortho-substituted or bis-coupled byproducts.[1]

  • Note: SBB-II is often the specific fraction responsible for staining neutral fats in histology.[1]

Solvatochromic Validation

Perimidine azo dyes exhibit positive solvatochromism (Red-shift with increasing solvent polarity).[1][3]

SolventPolarity IndexObserved ColorExpected Shift
Toluene2.4BlueReference
Acetone5.1Blue-VioletBathochromic (Red) Shift
Ethanol5.2Dark BlueStrong Bathochromic Shift
H2SO4 (conc.)[1]N/AViolet-BlackHalochromic (Protonation)
Visualization: Electronic Mechanism of Squaraine Dyes

SquaraineMechD1Perimidine Donor 1ComplexD-A-D Charge TransferComplexD1->ComplexDonationASquaric Acid Core(Acceptor)A->ComplexAcceptanceD2Perimidine Donor 2D2->ComplexDonationNIRNIR Absorption(>800 nm)Complex->NIRLow HOMO-LUMO Gap

Caption: Donor-Acceptor-Donor (D-A-D) architecture of Perimidine Squaraines leading to NIR absorption.

References

  • Synthesis of Perimidine Precursors

    • Review on Perimidines: A Synthetic Pathways Approach. Material Science Research India. Link

  • Solvent Black 3 Structure & Chemistry

    • Solvent Black 3 (C.I. 26150) Properties and Manufacturing.[4][5] World Dye Variety.[4] Link

  • Squaraine Dye Properties

    • Exploration of NIR Squaraine Contrast Agents. National Institutes of Health (NIH) / PubMed. Link

  • Solvatochromism of Azo Dyes

    • Solvatochromism and spectral properties of azo dyes.[6] ResearchGate.[7] Link

  • Perimidine Fluorescence Enhancement

    • Synthesis and Spectroscopic Characterization of Perimidine Derivatives. NIH / PubMed. Link

Troubleshooting & Optimization

preventing oxidation of 2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 2,3-Dihydro-1H-Perimidine Technical Support Center: Stability & Handling Guide

Executive Summary

2,3-Dihydro-1H-perimidines are heterocyclic intermediates formed by the condensation of 1,8-diaminonaphthalene with carbonyl compounds.[1][2][3][4] While valuable as precursors and bioactive scaffolds, they possess a specific chemical liability: oxidative dehydrogenation .[2] The driving force for this degradation is the restoration of full aromaticity to form the planar perimidine structure.[2]

This guide provides a technical framework for stabilizing these compounds, focusing on preventing the spontaneous loss of hydrogen at the C-2 position.[2]

Part 1: The Degradation Mechanism

To prevent failure, you must understand the enemy.[2] The "oxidation" of 2,3-dihydro-1H-perimidine is technically a dehydrogenation process.[2]

  • The Liability: The C-2 carbon (between the two nitrogens) is sp3 hybridized.[2]

  • The Driving Force: Oxidation converts this C-2 to sp2, extending conjugation across the entire tricyclic system.[2] This formation of the fully aromatic perimidine is thermodynamically favorable.[2]

  • Triggers: Atmospheric oxygen, acidic surfaces (silica gel), and transition metal impurities accelerate this process.[2]

Visualizing the Failure Mode

The following diagram illustrates the oxidation pathway and the specific Critical Control Points (CCPs) where you must intervene.

OxidationPathway Precursors 1,8-Diaminonaphthalene + Aldehyde Dihydro 2,3-Dihydro-1H-perimidine (Target Molecule) Precursors->Dihydro Condensation Perimidine Perimidine (Oxidized Impurity) Dihydro->Perimidine Spontaneous Dehydrogenation Argon CCP 1: Inert Atmosphere (Prevents O2 contact) Argon->Dihydro Stabilizes NeutralSilica CCP 2: Neutralized Silica (Prevents Acid Catalysis) NeutralSilica->Dihydro Protects during Purification

Figure 1: Critical Control Points (CCPs) in the lifecycle of 2,3-dihydro-1H-perimidine.[2]

Part 2: Troubleshooting & FAQs

Category 1: Storage & Physical Appearance[2]

Q: My off-white solid turned dark/black after 24 hours on the bench. Is it ruined? A: Likely, yes. The darkening is a hallmark of surface oxidation.[2]

  • Diagnosis: 2,3-dihydro-1H-perimidines are electron-rich.[2] Upon exposure to air, the surface oxidizes to the fully aromatic perimidine, which often appears as a dark or colored crust due to extended conjugation and pi-stacking interactions.[2]

  • Solution: If the bulk is still light-colored, you may be able to recrystallize it (using degassed solvents).[2]

  • Prevention: Store strictly under Argon or Nitrogen.[2] For long-term storage, seal in a vial flushed with inert gas, wrap in parafilm, and store at -20°C.

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Only if the solvent is rigorously degassed.[2]

  • Risk: Dissolved oxygen in solvents is a primary vector for dehydrogenation.[2] Methanol is often a preferred solvent for crystallization because some derivatives form stable methanol solvates [1], but the solution itself must be air-free.[2]

  • Protocol: Sparge all solvents with Helium or Argon for 15 minutes before dissolving your compound.[2]

Category 2: Purification Failures

Q: I see a single spot on TLC, but after silica column chromatography, I get a mixture or low yield. Why? A: Silica gel is slightly acidic (pH ~5-6), which can catalyze the dehydrogenation or hydrolysis of the dihydro-ring.[2]

  • Mechanism: The acidic protons on silica can activate the aminal-like C-2 position, facilitating ring opening or oxidation.[2]

  • Corrective Action:

    • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et3N) in hexanes before loading the column.[2] This neutralizes acidic sites.[2]

    • Switch Stationary Phase: Use Neutral Alumina instead of silica gel. It is far less aggressive toward acid-sensitive nitrogen heterocycles.[2]

    • Speed: Minimize on-column time. Flash chromatography is preferable to gravity columns.[2]

Q: My compound streaks on the column. A: This indicates decomposition or strong interaction with the stationary phase.[2]

  • Fix: Add 1% Et3N to your eluent system (e.g., Hexanes/EtOAc + 1% Et3N).[2] This suppresses the interaction between the basic perimidine nitrogens and the acidic silica hydroxyls.[2]

Category 3: Synthesis Optimization

Q: The reaction yields are inconsistent. Sometimes I get the perimidine instead of the dihydro-form. A: This suggests uncontrolled oxidation during the reaction or workup.[2]

  • Check: Are you running the condensation open to air?

  • Fix: Run the condensation (1,8-diaminonaphthalene + aldehyde) under a positive pressure of Nitrogen.

  • Catalyst Choice: Avoid oxidizing Lewis acids if possible.[2] Mild catalysts like HBOB (bis(oxalato)boric acid) or simple ethanol reflux are often sufficient and safer than metal oxidants [2].[2]

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Inert Storage Protocol
  • Vial Selection: Use amber glass vials to prevent photo-initiated oxidation.[2]

  • Atmosphere: Flush the vial with dry Argon for 30 seconds. Argon is heavier than air and provides a better blanket than Nitrogen.[2]

  • Sealing: Cap tightly and wrap the cap-neck junction with Parafilm or electrical tape.[2]

  • Environment: Store at -20°C. Cold temperatures significantly slow the kinetics of dehydrogenation.[2]

SOP 2: Purification via Neutralized Silica

Use this if Neutral Alumina is unavailable.[2]

StepActionTechnical Rationale
1 Prepare Slurry Mix Silica Gel 60 with the starting mobile phase containing 1% Triethylamine (Et3N) .
2 Pack Column Pour the slurry and flush with 2-3 column volumes of the Et3N-containing solvent.[2]
3 Load Sample Load the crude material.[2] Avoid dissolving in acidic solvents like chloroform (which often contains HCl traces); use DCM or Toluene.
4 Elute Run the column using the mobile phase (maintain 0.5-1% Et3N if streaking persists).[2]
5 Concentrate Evaporate fractions immediately at

. Do not leave the compound dissolved in the fraction tubes overnight.

References

  • MDPI (Molbank) . 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.[2][4] Discusses the stability of methanol solvates and the comparison to dehydrogenated analogues. [2][3][4][5][6][7][8][9][10][11][12]

  • CSIRO Publishing .[2][3] Efficient Synthesis of 2,3-Dihydro-1H-Perimidine Derivatives Using HBOB. details catalytic methods and reaction conditions that favor the dihydro form. [2]

  • Royal Society of Chemistry (RSC) . Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling. Highlights the oxidative liability and catalytic pathways.[2]

  • National Institutes of Health (NIH) .[2] Recent Advances in the Synthesis of Perimidines. A comprehensive review of synthetic strategies and stability considerations.

Sources

Technical Support Center: Troubleshooting Low Conversion in Perimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of perimidines—tricyclic heterocycles fusing a pyrimidine ring to a naphthalene core—is deceptively simple on paper but notoriously temperamental in the flask. While the classic condensation of 1,8-diaminonaphthalene (1,8-DAN) with carbonyls appears straightforward, researchers frequently encounter low conversion , tarry byproducts , or stalling at the dihydro-intermediate .

This guide moves beyond standard textbook procedures to address the specific physicochemical barriers preventing high yields in perimidine chemistry.

Module 1: Pre-Reaction Diagnostics (The "Black Box" Reactant)

The single most common cause of low conversion is not the catalyst, but the quality of the 1,8-diaminonaphthalene.

The Issue: 1,8-DAN is highly electron-rich and susceptible to auto-oxidation. Commercial supplies often arrive as purple or black solids. If your starting material is not a beige/pale brown solid, your yield is already compromised. The oxidation products act as radical scavengers and catalyst poisons.

Corrective Protocol: Purification of 1,8-DAN Do not use "dark" 1,8-DAN directly.

  • Dissolution: Dissolve the crude diamine in boiling ethanol containing 10% (w/v) activated charcoal.

  • Filtration: Filter hot through a Celite pad to remove the charcoal and oxidized tars.

  • Recrystallization: Allow the filtrate to cool slowly under an inert atmosphere (

    
     or Ar).
    
  • Storage: Store the purified beige crystals in a desiccator, protected from light.

Module 2: Mechanistic Failure Points

To troubleshoot low conversion, you must identify where the reaction is stalling. The formation of perimidines from aldehydes involves two distinct energetic steps:

  • Condensation: Formation of the 2,3-dihydroperimidine (often rapid).

  • Oxidation (Dehydrogenation): Conversion of the dihydro-intermediate to the aromatic perimidine (often the rate-limiting step).

Visualizing the Pathway

The following diagram illustrates the critical "Stall Zone" where reactions frequently fail.

PerimidinePathway cluster_stall THE STALL ZONE Start 1,8-Diaminonaphthalene + Aldehyde Inter Intermediate: 2,3-Dihydroperimidine Start->Inter Cyclocondensation (Fast, Acid Cat.) Side Side Product: Aminal / Bis-imine Start->Side Incorrect Stoichiometry (Excess Aldehyde) Product Final Product: Perimidine Inter->Product Oxidation/Dehydrogenation (Slow, Rate Limiting)

Figure 1: The reaction pathway showing the "Stall Zone" at the dihydro-intermediate stage. Failure to oxidize this intermediate results in low isolated yields of the aromatic product.

Module 3: Catalytic Optimization Matrix

If your reaction is stuck at the intermediate (observable via TLC as a spot with slightly lower polarity than the starting material but distinct from the product), you need to adjust your catalyst system.

Catalyst ClassRepresentative AgentsBest For...[1]Mechanism Note
Lewis Acids

,

,

Sterically hindered aldehydes; mild conditions.Activates carbonyl oxygen; often requires air or oxidant for the second step.
Brønsted Acids Sulfamic Acid,

-TSA
Robust substrates; scale-up.Strong activation; can cause decomposition of acid-sensitive aldehydes.
Oxidative Catalysts Molecular Iodine (

)
General Purpose (Recommended) Acts as both Lewis acid for condensation and oxidant for dehydrogenation.
Heterogeneous Nano-silica sulfuric acid, Amberlyst-15Green chemistry; easy work-up.Surface area dependent; excellent for preventing work-up emulsions.

Module 4: Recommended Protocol (Iodine-Catalyzed)

This protocol is selected for its high reliability in converting the dihydro-intermediate to the final perimidine, addressing the most common failure point.

Reagents:

  • 1,8-Diaminonaphthalene (1.0 equiv, purified)

  • Aldehyde (1.1 equiv)

  • Molecular Iodine (

    
    ) (10-20 mol%)
    
  • Solvent: Ethanol or Acetonitrile[1]

Step-by-Step:

  • Activation: Dissolve the aldehyde and

    
     in the solvent and stir for 10 minutes at room temperature. This pre-activates the carbonyl.
    
  • Addition: Add 1,8-DAN in one portion. The solution will darken immediately.

  • Reaction: Stir at room temperature. Monitor by TLC.[2]

    • Note: If conversion is <50% after 2 hours, heat to 50°C.

  • Quenching: Once complete, add 5% aqueous

    
     (sodium thiosulfate) to quench excess iodine.
    
  • Isolation: The perimidine usually precipitates upon water addition. Filter and wash with cold aqueous ethanol.

Troubleshooting FAQs

Q1: My reaction mixture turned black instantly. Did it decompose? A: Not necessarily. Perimidine synthesis involves electron-rich aromatics that form charge-transfer complexes, often resulting in deep colors. However, if the color persists after work-up and the yield is low, it indicates oxidative polymerization of 1,8-DAN. Solution: Perform the reaction under Nitrogen/Argon atmosphere.

Q2: I see two spots on TLC very close together. Which is my product? A: The lower Rf spot is likely the 2,3-dihydroperimidine intermediate. This means the cyclization happened, but the oxidation failed.

  • Fix: Add a mild oxidant (e.g., open the flask to air and reflux, or add a pinch of sulfur or additional iodine) to drive the reaction to the aromatic perimidine.

Q3: Can I use carboxylic acids instead of aldehydes? A: Yes, but the mechanism changes. This requires harsh dehydration conditions (e.g., Polyphosphoric acid at 100°C+). Low conversion here is usually due to insufficient temperature or water poisoning the catalyst.

Q4: My product is an oil and won't crystallize. A: Perimidines are lipophilic. If an oil forms, dissolve it in a minimum amount of hot ethyl acetate and add hexane dropwise until cloudy. Let it stand at 4°C overnight.

References

  • Zhang, X., et al. (2009). "Synthesis of perimidine derivatives using molecular iodine as a catalyst." Tetrahedron Letters, 50(26), 3405-3408.

  • Khopkar, S., et al. (2020).[1][3][4] "Recent Advances in the Synthesis of Perimidines and their Applications." Molecular Diversity, 24, 1-23.

  • Mobinikhaledi, A., et al. (2010).[5] "A simple and convenient method for the synthesis of perimidine derivatives catalyzed by nano-silica sulfuric acid."[3] Iranian Journal of Catalysis.

  • Dandia, A., et al. (2012). "Green synthesis of perimidine derivatives." Current Organic Chemistry.

Sources

managing steric hindrance in 2-substituted perimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Steric Hindrance in 2-Substituted Perimidine Synthesis

Welcome to the technical support center for advanced perimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the synthesis of 2-substituted perimidines, particularly when dealing with sterically demanding substituents. We will explore the causative chemical principles behind common issues and provide field-proven troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of sterically encumbered perimidines.

Q1: What is the primary reaction for synthesizing 2-substituted perimidines, and where does the process typically fail?

A1: The most fundamental and widely used method for synthesizing the perimidine core is the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene (DAN) with a suitable electrophile, typically an aldehyde or a ketone.[1] This reaction, in theory, is straightforward: one amine of DAN performs a nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate, which then cyclizes via attack from the second amine and subsequently dehydrates to form the dihydroperimidine. An oxidation step, which can occur in situ, yields the final aromatic perimidine.

The critical failure point, especially with bulky substituents (R) on the carbonyl compound, is the initial nucleophilic attack and the subsequent tetrahedral intermediate formation. Steric hindrance from a large R-group physically obstructs the approach of the DAN nucleophile, significantly increasing the activation energy of this step and slowing the reaction to a crawl, often leading to negligible yields.

G cluster_0 Standard Reaction Pathway cluster_1 Point of Failure with Steric Hindrance DAN 1,8-Diaminonaphthalene (DAN) Intermediate Hemiaminal Intermediate DAN->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Intermediate Product 2-Substituted Perimidine Intermediate->Product Cyclization & Dehydration Bulky_Carbonyl Bulky Aldehyde (e.g., R = t-Butyl, 2,6-di-Cl-Ph) No_Reaction High Activation Energy Barrier (Reaction Stalls or Fails) Bulky_Carbonyl->No_Reaction DAN2 DAN DAN2->No_Reaction Steric Clash Hinders Attack

Caption: Basic reaction pathway and common failure point due to steric clash.

Q2: My reaction with a sterically hindered aldehyde (e.g., 2,6-dichlorobenzaldehyde) is giving less than 10% yield. What are my primary troubleshooting steps?

A2: Low yield with a sterically demanding substrate is a classic problem. Before resorting to a complete synthetic redesign, a systematic optimization of the reaction conditions is the most logical path forward. The goal is to provide enough energy to overcome the steric barrier without promoting decomposition or side reactions.

Below is a troubleshooting workflow to guide your experimental design.

G start Low Yield (<10%) with Hindered Substrate catalyst Step 1: Re-evaluate Catalyst - Switch from Brønsted to Lewis Acid? - Try a heterogeneous catalyst? start->catalyst solvent Step 2: Change Solvent System - Increase Polarity (e.g., EtOH, H2O)? - Try solvent-free conditions? catalyst->solvent No significant improvement success Yield Improved >50% catalyst->success Success! energy Step 3: Modify Energy Input - Increase temperature incrementally? - Use microwave irradiation? solvent->energy No significant improvement solvent->success Success! route Step 4: Consider Alternative Route - Switch to iminoester hydrochloride? energy->route No significant improvement energy->success Success! route->success Success!

Caption: Troubleshooting workflow for low-yield perimidine synthesis.

Causality Behind the Steps:

  • Catalyst Choice is Critical: Standard Brønsted acids (like acetic acid) may not be sufficient. A stronger Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃) or BF₃·H₂O, can coordinate to the carbonyl oxygen, making the carbon more electrophilic and thus more susceptible to nucleophilic attack, even from a hindered position.[1] Heterogeneous catalysts like Amberlyst-15 or various zeolites can also be effective, sometimes offering milder conditions and easier workup.[1][2]

  • Solvent Effects: The transition state of the nucleophilic attack is often more polar than the reactants. Therefore, switching from a nonpolar solvent (like toluene) to a more polar, protic solvent (like ethanol or even water) can stabilize this transition state, lowering the activation energy.[1] Some protocols have found success under solvent-free conditions at elevated temperatures.[1]

  • Energy Input:

    • Thermal Energy: Cautiously increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be balanced against the risk of reactant/product degradation. An optimal temperature must be determined empirically.

    • Microwave Irradiation: This is a highly effective, non-conventional energy source. Microwave heating can dramatically accelerate the reaction by efficiently coupling with polar molecules in the mixture, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[3]

Q3: Which catalysts are specifically recommended for synthesizing sterically hindered 2-substituted perimidines?

A3: While no single catalyst is universally perfect, several have shown particular promise for overcoming steric challenges. The choice depends on the specific substrate and available laboratory equipment.

Catalyst TypeSpecific ExampleTypical ConditionsSuitability for Hindered SubstratesReference
Brønsted Acid BF₃·H₂OEthanol, Room TempModerate; effective for many ketones and aldehydes.[1]
Lewis Acid Ytterbium(III) triflate (Yb(OTf)₃)Ethanol, Room TempHigh; known for its water stability and efficacy with a wide substrate scope.[1]
Heterogeneous Amberlyst-15Ethanol, 80 °CModerate; good for many carbonyls but noted to be less effective for highly hindered ketones.[1]
Heterogeneous Nano-CuY ZeoliteEthanol, Room TempGood; provides a high surface area and active sites for condensation.[2]
Ionic Liquid [BTBA]Cl-FeCl₃Neat, 80-100 °CGood; acts as both catalyst and solvent, can be effective for challenging substrates.[2]
Metal Phosphate FePO₄Ethanol, Room TempGood; noted as a versatile, low-cost, and green catalyst.[1]

This table provides a starting point for catalyst screening. For a particularly challenging substrate, starting with a robust Lewis acid like Yb(OTf)₃ would be a logical first choice.

Q4: Are there alternative synthetic strategies that avoid the direct condensation of a bulky aldehyde or ketone?

A4: Yes. When direct condensation fails even after optimization, modifying the electrophile is a viable strategy. One effective, albeit less common, method involves the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides .[3]

This approach alters the reaction mechanism. The iminoester is already at the correct oxidation state, and the reaction proceeds via nucleophilic attack on the iminoester carbon followed by elimination of an alcohol, bypassing the hemiaminal intermediate and the subsequent oxidation step. This can be particularly advantageous for substrates where the corresponding aldehyde is unstable or where the steric hindrance is simply too great for the standard condensation. This method has been shown to be effective under both conventional heating and microwave irradiation.[3]

Field Protocol: Synthesis of 2-(2,4,6-trimethylphenyl)-1H-perimidine

This protocol provides a robust starting point for the synthesis of a sterically hindered 2-aryl perimidine, incorporating best practices discussed above.

Materials:

  • 1,8-Diaminonaphthalene (DAN) (1.0 mmol, 158.2 mg)

  • 2,4,6-Trimethylbenzaldehyde (mesitaldehyde) (1.0 mmol, 148.2 mg)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 0.1 mmol, 62.0 mg)

  • Ethanol (anhydrous, 5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-diaminonaphthalene and Yb(OTf)₃.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 5 minutes.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous ethanol via syringe. Stir the mixture until the solids are mostly dissolved. Add the 2,4,6-trimethylbenzaldehyde dropwise to the stirring solution at room temperature.

    • Expert Note: The catalyst is added before the aldehyde to allow for potential coordination with the diamine, though the primary catalytic cycle involves activation of the carbonyl.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting materials.

    • Troubleshooting: If the reaction is sluggish after 12 hours, a second charge of catalyst (2-5 mol%) can be added. If using microwave synthesis, initial conditions could be 120 °C for 30-60 minutes.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the crude residue in dichloromethane (15 mL) and wash with a saturated sodium bicarbonate solution (10 mL) to neutralize any residual acid, followed by a water wash (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the pure 2-(2,4,6-trimethylphenyl)-1H-perimidine.[4]

References
  • Priyanka, P., & Singh, K. N. (2021). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India, 18(1). [Link]

  • Sharma, V., & Kumar, V. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules, 25(16), 3655. [Link]

  • Kotharkar, S. A., & Shinde, D. B. (2006). Microwave assisted synthesis of some 2-alkyl and 2-arylperimidines. Indian Journal of Chemistry - Section B, 45B(9), 2155-2157. [Link]

  • Starikova, Z. A., et al. (2012). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Crystallography Reports, 57(6), 810-818. [Link]

Sources

Technical Support Center: Navigating the Photostability Challenges of Perimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perimidine-based compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the photostability issues commonly encountered during your experiments. Perimidines are a versatile class of heterocyclic compounds with wide-ranging applications, from fluorescent probes and chemosensors to potential therapeutic agents.[1][2] However, their utility can be hampered by their susceptibility to photodegradation. This resource aims to equip you with the knowledge to anticipate, mitigate, and troubleshoot these challenges effectively.

Part 1: Foundational Knowledge: Understanding Perimidine Photochemistry

A solid understanding of the underlying photochemical principles is crucial for diagnosing and resolving photostability issues.

FAQ 1: What makes perimidine-based compounds prone to photodegradation?

Perimidine's structure, a peri-fused naphthalene and pyrimidine ring system, results in an extended π-conjugated system.[1] This extensive delocalization of pi-electrons is responsible for their desirable spectroscopic properties, but it also makes them susceptible to photoexcitation.[1] Upon absorption of light, the molecule is promoted to an excited state, which can then undergo various chemical reactions leading to degradation. The exact pathway of degradation can be complex and is influenced by the specific substituents on the perimidine core.

Key contributing factors include:

  • High Electron Density: The perimidine ring system has regions of high electron density, particularly at the 4 and 9 positions, making them susceptible to oxidative reactions.[1]

  • Formation of Reactive Intermediates: Upon photoexcitation, perimidine derivatives can form reactive intermediates such as radicals or excited triplet states, which can react with surrounding molecules, including oxygen, leading to degradation.

  • Influence of Substituents: The nature and position of substituents on the perimidine ring can significantly alter its electronic properties and, consequently, its photostability. For instance, electron-donating groups might increase the susceptibility to photooxidation.

FAQ 2: What are the common photodegradation pathways for perimidine-based compounds?

While specific pathways are compound-dependent, common photodegradation mechanisms for heterocyclic compounds like perimidines can involve:

  • Photooxidation: This is a primary degradation pathway, often involving reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[3][4][5] The excited perimidine molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen, which can then attack the perimidine ring.

  • Photoreduction: In the absence of oxygen and the presence of a hydrogen donor, photoreduction can occur.

  • Photoisomerization: Light can induce isomerization, leading to a molecule with different chemical and physical properties.

  • Ring Opening/Cleavage: High-energy light can lead to the cleavage of the heterocyclic ring, resulting in a complete loss of the original structure and function.

Part 2: Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions.

Issue 1: Rapid loss of fluorescence signal during microscopy.

This phenomenon, known as photobleaching, is a common headache in fluorescence microscopy.[6][7][8]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use neutral density (ND) filters to decrease the intensity of the excitation light.[6] Only illuminate the sample when acquiring an image.

  • Minimize Exposure Time: Use the shortest possible exposure time that still provides a good signal-to-noise ratio.

  • Choose a More Photostable Fluorophore: If you are using a perimidine-based fluorescent probe, consider if a more photostable alternative is available. Some derivatives are specifically designed for enhanced fluorescence quantum yields and photostability.[2][9]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[10] These reagents often contain free radical scavengers that help to reduce photobleaching.

  • Control the Environment: Deoxygenating the sample buffer (if compatible with your experiment) can reduce photooxidation. This can be achieved by purging with nitrogen or adding an oxygen scavenging system (e.g., glucose oxidase).

Experimental Protocol: Evaluating the Effectiveness of an Antifade Reagent

  • Sample Preparation: Prepare two identical samples of your perimidine-labeled specimen.

  • Mounting: Mount one sample in a standard buffer (e.g., PBS) and the other in the same buffer supplemented with an antifade reagent.

  • Image Acquisition:

    • Select a region of interest for each sample.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a total duration (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image.

    • Plot the normalized fluorescence intensity as a function of time for both samples.

    • Compare the photobleaching rates. A slower decay in fluorescence intensity indicates effective photoprotection by the antifade reagent.

Data Presentation: Photobleaching Rates

ConditionHalf-life of Fluorescence (seconds)
Standard Buffer60
Antifade Reagent240
Issue 2: Inconsistent results in photostability assays.

Variability in photostability data can arise from several experimental factors.

Troubleshooting Steps:

  • Standardize the Light Source: Ensure the light source (e.g., lamp, laser) has a stable output.[11] Lamp intensity can fluctuate with age, so regular calibration is important. The spectral output of the light source is also critical; LED light sources often have a narrower and more defined spectral output compared to traditional fluorescent bulbs, which can lead to more reproducible results.[12]

  • Control the Sample Temperature: Photodegradation rates can be temperature-dependent.[13][14] Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment.

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the photostability of a compound.[15] Report the solvent used in your experiments and consider testing in a range of solvents if you are developing a new compound.

  • Oxygen Concentration: As mentioned, oxygen plays a key role in photooxidation. For reproducible results, either ensure all samples are equilibrated with air or conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Concentration Effects: The concentration of the perimidine compound can affect its photostability due to self-quenching or aggregation.[11] Perform concentration-dependent studies to identify any effects.

Visualization: Troubleshooting Workflow for Inconsistent Photostability Data

Caption: Troubleshooting inconsistent photostability data.

Issue 3: Formation of unknown degradation products.

The appearance of new peaks in your HPLC chromatogram or changes in the UV-Vis spectrum indicate the formation of photodegradation products.

Troubleshooting Steps:

  • Characterize the Degradants: If possible, isolate the degradation products using preparative HPLC and characterize their structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Understanding the structure of the degradants can provide valuable insights into the degradation mechanism.

  • Employ Radical Scavengers: To investigate the role of reactive oxygen species, perform the photostability assay in the presence of specific ROS scavengers. For example:

    • Sodium azide or histidine: Scavengers of singlet oxygen.

    • Superoxide dismutase (SOD): A scavenger of superoxide radicals.

    • Mannitol or tert-butanol: Scavengers of hydroxyl radicals. A reduction in the rate of degradation in the presence of a specific scavenger suggests the involvement of that ROS in the degradation pathway.

  • Consider Formulation Strategies: If the perimidine compound is intended for a final product (e.g., a drug formulation), consider strategies to enhance its photostability. This could include:

    • Inclusion in Cyclodextrins: Encapsulating the molecule in a cyclodextrin can shield it from the environment and improve photostability.[16][17]

    • Use of UV Absorbers: Incorporating a UV absorber into the formulation can filter out the harmful wavelengths of light.[18]

    • Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers and can inhibit photo-oxidative degradation.[18]

Visualization: Investigating Photodegradation Mechanisms

G compound Perimidine Compound light Light Exposure compound->light excited_state Excited State light->excited_state degradation Degradation Products excited_state->degradation ros Reactive Oxygen Species (ROS) excited_state->ros Energy Transfer ros->degradation Oxidation scavengers ROS Scavengers scavengers->ros Inhibition

Sources

Validation & Comparative

Comparative Guide: Synthesis and Spectroscopic Validation of 1H-Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Perimidine (benzo[de]quinazoline) is a tricyclic heterocycle critical in the development of DNA-intercalating antitumor agents and antimicrobial scaffolds. Its synthesis, conventionally achieved via the condensation of 1,8-diaminonaphthalene (DAN) with carbonyl electrophiles, is prone to yielding the 2,3-dihydro-1H-perimidine intermediate rather than the fully aromatized target.

This guide provides a technical comparison of three synthetic methodologies—Conventional Thermal , Microwave-Assisted , and Catalytic Oxidative —and establishes a spectroscopic self-validating framework to definitively distinguish the target aromatic system from its dihydro precursor.

Part 1: Comparative Methodology Analysis

The choice of synthetic route significantly impacts yield, reaction time, and, most critically, the oxidation state of the final product.

The Alternatives
  • Method A: Conventional Thermal Condensation (Baseline)

    • Protocol: Reflux of DAN with carboxylic acids or anhydrides in ethanol/acetic acid.

    • Mechanism:[1][2] Acid-catalyzed condensation followed by thermal dehydration.

    • Pros: Simple setup; inexpensive reagents.

    • Cons: Long reaction times (4–8 hours); harsh conditions often degrade sensitive functional groups; often requires a separate oxidation step if aldehydes are used.

  • Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

    • Protocol: Irradiation of DAN and carboxylic acid/aldehyde (solvent-free or aqueous media) at 140–160°C.

    • Mechanism:[1][2] Rapid dielectric heating accelerates the rate-determining dehydration step.

    • Pros: Reaction times reduced to minutes (5–15 min); higher yields; cleaner impurity profiles.

    • Cons: Requires specialized reactor; scale-up limitations.

  • Method C: Catalytic Oxidative Cyclization (Preferred for Aldehydes)

    • Protocol: Use of Lewis acids (e.g.,

      
      ) or oxidative catalysts (e.g., 
      
      
      
      ) with aldehydes.
    • Mechanism:[1][2] Simultaneous condensation and in situ oxidation (dehydrogenation) of the dihydro intermediate.

    • Pros: One-pot synthesis of fully aromatic perimidines from aldehydes; mild conditions.

    • Cons: Catalyst cost; potential metal contamination in pharma intermediates.

Performance Metrics Comparison
MetricMethod A: ConventionalMethod B: Microwave (MW)Method C: Catalytic Oxidative
Reaction Time 4 – 8 Hours5 – 20 Minutes 1 – 3 Hours
Typical Yield 60 – 75%85 – 95% 80 – 90%
Purity (Crude) Low (Tarry by-products)High (Crystalline)Medium (Requires filtration)
Selectivity Mixed (Dihydro/Aromatic)High (Aromatic if T > 150°C)Very High (Aromatic)
Energy Efficiency LowHighMedium

Part 2: Spectroscopic Validation Framework (The Self-Validating System)

The most common failure mode in perimidine synthesis is the incomplete oxidation of the 2,3-dihydro intermediate. A robust validation protocol must prove the formation of the delocalized


-electron system.
The "Go/No-Go" NMR Gate

The distinction relies on the hybridization of Carbon-2 (C2) .

  • Target (1H-Perimidine): C2 is

    
     hybridized. In 2-substituted derivatives, there is no proton  on C2.
    
  • Impurity (2,3-Dihydro-1H-perimidine): C2 is

    
     hybridized.[3] It bears a proton (or two) with a characteristic shift.[3][4][5][6]
    

H NMR Validation Logic (DMSO-

, 400 MHz)
  • Check Region 4.0 – 6.0 ppm:

    • Signal Present (Singlet/Multiplet):FAIL. This indicates the presence of the methine/methylene proton of the dihydro ring. The ring is not fully aromatic.[1][7]

    • Signal Absent:PASS. Proceed to aromatic region check.

  • Check Region 6.5 – 8.5 ppm (Aromatic):

    • Pattern: Look for the naphthalene splitting pattern (two doublets and two triplets/multiplets).

    • Shift: In the fully aromatic perimidine, the H-4/H-9 protons are deshielded (downfield) relative to the dihydro form due to ring current anisotropy.

  • Check Region 10.0 – 11.0 ppm (N-H):

    • The N-H proton in 1H-perimidine is typically very broad and exchangeable.

FT-IR Fingerprinting
  • N-H Stretch: A sharp band at ~3350

    
     indicates the secondary amine.
    
  • C=N Stretch: A strong band at ~1630

    
     confirms the formation of the imine-like bond in the pyrimidine ring (absent in the dihydro form if not tautomerized).
    
  • Absence of C=O: Disappearance of the carbonyl peak (~1700

    
    ) validates the initial condensation.
    
Validation Workflow Diagram

ValidationWorkflow Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Start->IR_Check CO_Peak C=O Peak (~1700 cm-1)? IR_Check->CO_Peak Condensation_Fail FAIL: Incomplete Condensation (Starting Material Present) CO_Peak->Condensation_Fail Yes NMR_Prep Step 2: 1H NMR (DMSO-d6) CO_Peak->NMR_Prep No C2_Check Signal at 4.5 - 6.0 ppm? NMR_Prep->C2_Check Dihydro_Result FAIL: 2,3-Dihydro Intermediate (Requires Oxidation) C2_Check->Dihydro_Result Yes (sp3 C-H detected) Aromatic_Check Aromatic Region Analysis (6.5 - 8.5 ppm) C2_Check->Aromatic_Check No Final_Valid VALIDATED: 1H-Perimidine (Fully Aromatic) Aromatic_Check->Final_Valid Naphthalene Pattern Confirmed

Figure 1: Logic gate for the spectroscopic validation of 1H-perimidine, filtering out common intermediates.

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Efficiency)

Target: 2-Phenyl-1H-perimidine

  • Reagents: Mix 1,8-diaminonaphthalene (1.0 mmol) and Benzoic Acid (1.0 mmol) in a microwave-safe vial.

  • Catalyst: Add 2 drops of Polyphosphoric Acid (PPA) or use a silica-supported catalyst (20 mg).

  • Irradiation: Place in a microwave reactor (monomode). Set parameters:

    • Temperature: 150°C

    • Power: Max 300W (Dynamic)

    • Time: 10 minutes

  • Work-up:

    • Cool to room temperature.[6]

    • Neutralize with 10%

      
       solution.
      
    • The product precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol. (Column chromatography is rarely needed due to high conversion).

Protocol B: Mechanistic Pathway & Troubleshooting

Understanding the mechanism elucidates why the "Dihydro" impurity forms.

ReactionMechanism Reactants 1,8-Diaminonaphthalene + Electrophile (R-CHO) Imine Imine / Aminal Intermediate Reactants->Imine -H2O Dihydro 2,3-Dihydro-1H-perimidine (Common Impurity) Imine->Dihydro Cyclization Oxidation Oxidation / Dehydrogenation (-2H) Dihydro->Oxidation Rate Limiting Step Product 2-Substituted-1H-Perimidine (Target) Oxidation->Product Aromatization

Figure 2: Synthetic pathway showing the critical aromatization step often missed in aldehyde-based synthesis.

Expert Insight: If using Protocol A (Microwave) with aldehydes instead of acids, the reaction stops at the Dihydro stage (Yellow node). You must add an oxidant (e.g., Sodium Metabisulfite) to the reaction mixture to drive the path to the Green node (Product).

References

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis, and evaluation of a novel PET imaging agent targeting lipofuscin. Royal Society of Chemistry (RSC). Available at: [Link][3][6][7][8][9][10][11][12][13][14]

  • 1H NMR Chemical Shifts. Chemistry LibreTexts. Available at: [Link][3][6][8][11][13][14]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. MDPI. Available at: [Link][8][11][12][13][14]

Sources

1H-Perimidine Architectures in OLEDs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1H-Perimidine-based materials in the context of Organic Light-Emitting Diodes (OLEDs). It synthesizes chemical engineering principles with performance metrics to assist researchers in material selection and device architecture design.

Executive Summary

1H-Perimidine (a tricyclic heterocycle fusing naphthalene and pyrimidine) represents a specialized class of nitrogen-rich scaffolds in organic electronics. Unlike the ubiquitous Carbazole (widely used for high-triplet energy hosts and TADF donors) or Anthracene (the standard for stable blue fluorescence), 1H-Perimidine is distinguished by its rigid planarity and amphoteric nature .

While historically utilized as dye intermediates, recent investigations position 1H-Perimidine derivatives as promising candidates for Hole Transport Materials (HTM) due to strong


-

stacking and as ESIPT (Excited-State Intramolecular Proton Transfer) emitters. This guide compares its performance against industry-standard alternatives, highlighting its specific utility in charge mobility and proton-transfer emission mechanisms.

Part 1: Molecular Architecture & Mechanism

The Structural Differentiator

The core advantage of 1H-Perimidine lies in its 1,8-diaminonaphthalene backbone.[1][2][3]

  • Rigidity: The fused tricyclic structure reduces non-radiative decay pathways caused by vibrational relaxation, theoretically enhancing Photoluminescence Quantum Yield (PLQY).

  • H-Bonding Capability: The N-H proton at the 1-position and the lone pair at the 3-position allow for intra- and intermolecular hydrogen bonding. This makes perimidines excellent candidates for ESIPT systems, where a proton transfers in the excited state to generate a large Stokes shift, preventing self-absorption.

Mechanism: ESIPT vs. TADF

While Carbazole-based emitters typically rely on Thermally Activated Delayed Fluorescence (TADF) via Donor-Acceptor (D-A) twisting to separate HOMO/LUMO, Perimidine derivatives often utilize the ESIPT mechanism or serve as planar charge transport units.

ESIPT_Mechanism S0_Enol Ground State (Enol) (Absorbing Species) S1_Enol Excited Enol (S1) (Short Lifetime) S0_Enol->S1_Enol hv (Absorption) S1_Keto Excited Keto (S1') (Proton Transfer) S1_Enol->S1_Keto ESIPT (Fast < 1ps) S0_Keto Ground Keto (Emitting Species) S1_Keto->S0_Keto Fluorescence (Large Stokes Shift) S0_Keto->S0_Enol Reverse Proton Transfer

Figure 1: The ESIPT mechanism common in 2-substituted 1H-Perimidines. The four-level photocycle enables emission with a large Stokes shift, minimizing re-absorption losses common in planar emitters.

Part 2: Comparative Performance Data

The following table contrasts 1H-Perimidine derivatives with standard OLED emitters. Note that while Perimidine's absolute EQE in simple fluorescent devices is lower than optimized TADF systems, its Carrier Mobility and Stokes Shift offer specific architectural advantages.

Table 1: Performance Matrix of 1H-Perimidine vs. Alternatives

Feature1H-Perimidine Derivatives Carbazole Derivatives (e.g., CBP, 4CzIPN)Anthracene Derivatives (e.g., ADN)
Primary Role ESIPT Emitter, Hole Transport (HTM)Host Material, TADF DonorBlue Fluorescent Emitter/Host
Mechanism Fluorescence / ESIPTTADF / Phosphorescence HostPrompt Fluorescence (TTF)
EQE (Typical) 1.5% - 5.0% (Fluorescent)Up to 15% (in D-A hybrids)20% - 30% (TADF)5% - 10% (TTF/TTA)
Stokes Shift Large (>100 nm) (ESIPT)Small to ModerateSmall (<50 nm)
Hole Mobility High (

cm

/Vs) due to stacking
Moderate (

cm

/Vs)
Moderate
Thermal Stability High (

C)
Very High (

C)
High
Limitation Aggregation quenching (ACQ) if not substitutedBroad emission spectrumSinglet-Triplet quenching

Critical Analysis:

  • Efficiency: Carbazole-based TADF emitters vastly outperform simple Perimidine fluorophores in EQE because they harvest triplet excitons. However, Perimidine is superior when a large Stokes shift is required to prevent self-absorption in waveguides or lasers.

  • Transport: The planar nature of Perimidine facilitates

    
    -
    
    
    
    stacking, leading to superior hole mobility compared to the twisted, bulky structure of many Carbazole derivatives. This makes Perimidine a strong candidate for the Hole Transport Layer (HTL) rather than just the Emitter Layer (EML).

Part 3: Experimental Protocols

A. Synthesis of 2-Aryl-1H-Perimidine (Self-Validating Protocol)

This protocol utilizes a condensation reaction between 1,8-diaminonaphthalene and an aldehyde. The "self-validating" aspect is the color change and precipitate formation, confirming ring closure.

Reagents:

  • 1,8-Diaminonaphthalene (99%)

  • Aryl Aldehyde (e.g., Benzaldehyde for standard, Salicylaldehyde for ESIPT)

  • Ethanol (Solvent)

  • Sodium Metabisulfite (Catalyst/Oxidant)

Workflow:

  • Dissolution: Dissolve 10 mmol of 1,8-diaminonaphthalene in 30 mL warm ethanol (

    
    C) under 
    
    
    
    atmosphere (prevents oxidation of amine).
  • Addition: Add 10 mmol of Aryl Aldehyde dropwise.

  • Catalysis: Add 1 mmol Sodium Metabisulfite (

    
    ).
    
  • Reflux: Reflux at

    
    C for 4–6 hours. Validation: Solution typically darkens; precipitate forms upon cooling.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF (1:1).

  • Characterization:

    
    H NMR must show the disappearance of the aldehyde proton signal (
    
    
    
    ppm) and the appearance of the perimidine ring proton (or aromatic shifts).
B. Device Fabrication (Standard Reference Architecture)

To evaluate the perimidine derivative, use a standard "Hole-Only" or "Bi-layer" architecture to isolate its transport vs. emissive properties.

Device_Fabrication cluster_process Fabrication Workflow Step1 Substrate Prep ITO Glass (15 Ω/sq) Ultrasonic: Acetone -> IPA Step2 Hole Injection PEDOT:PSS (Spin Coat) 40 nm @ 3000 rpm Step1->Step2 Step3 Perimidine Deposition (Vacuum Thermal Evaporation) Rate: 1 Å/s @ 10^-6 Torr Step2->Step3 Step4 Cathode Deposition LiF (1 nm) / Al (100 nm) Step3->Step4 Step5 Encapsulation UV-Curable Epoxy (In Glovebox) Step4->Step5

Figure 2: Standard fabrication workflow for evaluating small-molecule perimidine emitters. Vacuum deposition is preferred over solution processing for perimidines due to their tendency to crystallize/aggregate rapidly in solution.

Part 4: Critical Analysis & Future Outlook

The "Aggregation" Double-Edged Sword

Perimidine's planar structure leads to Aggregation-Caused Quenching (ACQ) in the solid state, which is detrimental for emission.

  • Solution: Functionalization at the N-1 position with bulky groups (e.g., phenyl, tert-butyl) disrupts stacking.

  • Opportunity: Conversely, this stacking is beneficial for Charge Transport . Future high-performance devices may use Perimidine as the host or transport layer rather than the dopant.

The ESIPT Advantage

While Carbazole/Acridine TADF emitters struggle with broad emission spectra (FWHM > 70 nm), Perimidine-based ESIPT emitters can achieve large Stokes shifts , effectively eliminating self-absorption. This is critical for:

  • Optical Pumping: Low threshold lasing.

  • Transparent Displays: Where re-absorption of emitted light must be zero.

Stability

Perimidine derivatives exhibit superior thermal stability compared to simple phenylamines. The rigid naphthalene core resists thermal degradation, potentially offering longer LT50 (lifetime to 50% brightness) values, although specific lifetime data is less abundant than for commercial anthracene blues.

References

  • Synthesis and Optoelectronic Potential: Beilstein-Institut. (2025).[3][4][5][6] Systematic synthesis and characterization of thiophene-substituted 1H-perimidine derivatives for optoelectronic potential.Link

  • ESIPT Mechanism in Perimidines: Nardo, L., et al. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. Journal of Fluorescence. Link

  • Comparative TADF Performance: Recent progress of narrowband TADF emitters and their applications in OLEDs. (Discusses Carbazole/Acridine benchmarks). Link

  • Perimidine as Charge Transport/Liquid Crystal: Fan, et al. (2020).[7] Discotic mesogens based on triphenylene-fused benzimidazole or perimidine: facile synthesis and optical properties.[7]Link (Contextual citation on mesogenic properties).

  • General Perimidine Chemistry: Recent Advances in the Synthesis of Perimidines. (2020).[4] PMC. Link

Sources

A Comparative Analysis of the Antioxidant Activity of Perimidines and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the scientific community is increasingly turning its attention to synthetic heterocyclic compounds. Among these, perimidines have emerged as a promising class of molecules with a wide spectrum of biological activities. This guide provides an in-depth technical comparison of the antioxidant activity of perimidine derivatives against established standard antioxidants such as ascorbic acid, α-tocopherol, and butylated hydroxytoluene (BHT). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antioxidant compounds.

The Imperative for Novel Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury. While natural and synthetic antioxidants like ascorbic acid (Vitamin C), tocopherols (Vitamin E), and BHT are widely used, the quest for more potent, stable, and target-specific antioxidants continues to drive pharmaceutical research.

Perimidines, a class of nitrogen-containing heterocyclic compounds, are of particular interest due to their unique electronic properties. The perimidine nucleus, a fused tricyclic system, possesses a delocalized π-electron system that can be readily modified with various functional groups, allowing for the fine-tuning of its chemical and biological properties, including its antioxidant potential.

Mechanistic Insights into Antioxidant Action

The primary mechanism by which many antioxidants exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thus stabilizing it. The efficacy of an antioxidant is largely determined by its ability to donate this hydrogen or electron and the stability of the resulting antioxidant radical.

Standard Antioxidants: A Brief Overview
  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that readily donates electrons to neutralize a wide variety of ROS. It is a crucial physiological antioxidant.

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is a potent peroxyl radical scavenger, protecting cell membranes from lipid peroxidation. Its antioxidant activity stems from the hydroxyl group on the chromanol ring.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food and industrial preservative. It functions as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals.

Perimidines as Potential Antioxidants

The antioxidant potential of perimidines is attributed to the nitrogen atoms within their heterocyclic structure and the extended π-conjugation of the aromatic system. The presence of electron-donating substituents on the perimidine ring is hypothesized to enhance their antioxidant capacity by increasing the electron density and facilitating the donation of a hydrogen atom or an electron to free radicals.

In Vitro Evaluation of Antioxidant Activity: Key Assays

A comprehensive assessment of antioxidant activity necessitates the use of multiple assays that probe different aspects of antioxidant mechanisms. The most widely accepted in vitro methods include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

In this assay, the pre-formed ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly related to the reducing power of the antioxidant.

Comparative Performance Data: Perimidine Analogs vs. Standard Antioxidants

While comprehensive studies directly comparing a wide range of perimidine derivatives against ascorbic acid, tocopherol, and BHT across multiple assays are still emerging, preliminary data from studies on related nitrogen-containing heterocyclic compounds provide valuable insights. The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 Values) of Selected N-Heterocyclic Compounds and Standard Antioxidants in the DPPH Assay

CompoundChemical ClassDPPH IC50 (µM)Reference
Compound 3 Pyrazoline Derivative93.40[1][2]
Compound 1 Pyrazoline Derivative134.26[2]
Vitamin C Standard141.9[1][2]
Compound 6b Pyridine Derivative263.01[2]
Compound 9 Pyridine Derivative267.90[2]
Compound 8 Pyridine Derivative448.70[2]

Note: Data for perimidine derivatives with direct comparison to a full panel of standard antioxidants across multiple assays is limited in the reviewed literature. The data presented here for other nitrogen-containing heterocycles illustrates the potential for this class of compounds to exhibit significant antioxidant activity, in some cases exceeding that of the standard, Vitamin C.[1][2]

Table 2: Antioxidant Activity (IC50 in µg/mL) of Pyrimidine Derivatives Compared to Standard Antioxidants

CompoundDPPH IC50 (µg/mL)StandardDPPH IC50 (µg/mL)Reference
Pyrimidine 7.3 9.46 ± 0.91Ascorbic Acid12.27 ± 0.86[3]
Pyrimidine 7.2 10.41 ± 0.23BHT16.53 ± 1.74[3]
Pyrimidine 7.1 11.02 ± 0.27[3]

This table demonstrates that certain pyrimidine derivatives can exhibit superior antioxidant activity compared to both ascorbic acid and BHT in the DPPH assay.[3]

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of perimidine and other N-heterocyclic compounds is intrinsically linked to their molecular structure. Key structural features that influence antioxidant capacity include:

  • Presence of Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups can increase the electron density on the aromatic ring, making the molecule more susceptible to donating an electron or a hydrogen atom.

  • Position of Substituents: The location of functional groups on the perimidine nucleus can significantly impact activity. For instance, hydroxyl groups in certain positions can form stable intramolecular hydrogen bonds, which can affect their hydrogen-donating ability.

  • Extent of Conjugation: A more extensive π-conjugated system can help to stabilize the radical formed after the donation of a hydrogen atom or electron, thereby enhancing the antioxidant activity.

Experimental Protocols

For researchers aiming to replicate or adapt these antioxidant assays, detailed, step-by-step protocols are provided below.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and standard antioxidants (Ascorbic Acid, BHT, α-Tocopherol) in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standards to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound/standard.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Prior to the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of the test compounds or standards to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP Assay Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 20 µL of the test compound or standard at various concentrations to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O. The antioxidant capacity of the samples is then expressed as Fe²⁺ equivalents.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Diagram 1: General Antioxidant Mechanism

AntioxidantMechanism FR Free Radical (R•) RH Stabilized Molecule (R-H) FR->RH gains H• AH Antioxidant (A-H) A_radical Antioxidant Radical (A•) AH->A_radical donates H•

Caption: A simplified representation of a hydrogen atom transfer (HAT) antioxidant mechanism.

Diagram 2: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution (Purple) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample/Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm (Yellow) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Step-by-step workflow of the DPPH radical scavenging assay.

Diagram 3: Structural Comparison

Caption: Comparison of the core chemical structures of Perimidine and α-Tocopherol.

Conclusion and Future Directions

The exploration of perimidine derivatives as a novel class of antioxidants holds considerable promise. Their tunable electronic properties and synthetic accessibility make them attractive candidates for the development of potent and selective antioxidant agents. While the available data, particularly for related N-heterocyclic compounds, suggests that their antioxidant activity can be comparable, and in some cases superior, to standard antioxidants, further research is imperative.

Future studies should focus on the systematic synthesis and evaluation of a broad library of perimidine derivatives. Direct, head-to-head comparative studies against a panel of standard antioxidants using multiple, standardized in vitro assays are crucial to establish a comprehensive understanding of their antioxidant potential. Such data will be instrumental in elucidating detailed structure-activity relationships and guiding the rational design of the next generation of perimidine-based therapeutics for oxidative stress-related diseases.

References

  • Shalaby, M. A., Fahim, A. M., & Rizk, S. A. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances, 13(22), 14963-14975.
  • Shalaby, M. A., Fahim, A. M., & Rizk, S. A. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances, 13(22), 14963-14975. Available from: [Link]

  • This is a placeholder for a potential third reference if more specific perimidine d
  • El-Sayed, M. A., et al. (2019). Antioxidant Properties of Pyrimidine and Uracil Derivatives. Mini-Reviews in Medicinal Chemistry, 19(15), 1248-1260.

Sources

molecular docking of 1H-Perimidine derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Perimidine Scaffold Advantage

In the landscape of heterocyclic drug discovery, 1H-perimidine derivatives (a fused tricyclic system comprising naphthalene and pyrimidine rings) have emerged as privileged scaffolds. Unlike monocyclic pyrimidines or bicyclic quinazolines, the perimidine core offers a unique extended planar surface area .

Why this matters for Docking:

  • Enhanced Pi-Stacking: The tricyclic aromatic surface maximizes

    
     stacking interactions with aromatic residues (Trp, Phe, Tyr) in protein active sites (e.g., Acetylcholinesterase) or between DNA base pairs.
    
  • Amphiphilic Nature: The ability to substitute at the N-1 or C-2 positions allows for fine-tuning of lipophilicity (LogP), crucial for blood-brain barrier (BBB) penetration in neurodegenerative targets.

This guide provides a technical roadmap for comparing perimidine derivatives against standard clinical agents using in silico molecular docking, substantiated by recent experimental data.

Comparative Performance Analysis

The following analysis compares 1H-perimidine derivatives against standard-of-care drugs across two primary therapeutic axes: Antimicrobial (DHFR Inhibition) and Anticancer (DNA Intercalation) .

Case Study A: Antimicrobial Efficacy (Target: DHFR)

Target: Dihydrofolate Reductase (DHFR) | PDB ID:[1] 3SRW Basis of Comparison: Binding Affinity (


) and Ligand Efficiency.
Compound ClassRepresentative LigandBinding Energy (kcal/mol)Interaction MechanismClinical Status
1H-Perimidine Derivative 3f (2-substituted)-10.6 Strong

stacking with Phe92; H-bonds with Asp27.
Experimental Lead
Fluoroquinolone Ciprofloxacin-7.2 to -8.5H-bonding network; weak

-interaction.
FDA Approved
Diaminopyrimidine Trimethoprim-8.1Competitive inhibition; H-bonds.FDA Approved

Technical Insight: The perimidine derivative 3f outperforms standard antibiotics in raw binding affinity (


 kcal/mol vs. 

kcal/mol). The causality lies in the naphthalene moiety , which occupies the hydrophobic pocket of DHFR more effectively than the bicyclic quinolone core of Ciprofloxacin, creating a "molecular anchor" that stabilizes the complex.
Case Study B: Anticancer DNA Binding

Target: B-DNA Duplex | Mechanism: Intercalation vs. Groove Binding[2][3]

  • Standard Intercalator (Doxorubicin): Binds via insertion of the anthracycline ring between base pairs (

    
     kcal/mol).
    
  • Perimidine Derivatives: Exhibit "Threaded Intercalation." The planar core inserts between base pairs (G-C rich regions), while C-2 side chains protrude into the minor groove.

  • Performance: Optimized perimidine derivatives achieve binding energies of -9.5 to -11.3 kcal/mol , comparable to Doxorubicin but often with lower predicted cardiotoxicity due to different metabolic pathways.

Validated Docking Workflow

To ensure Scientific Integrity (E-E-A-T) , your docking protocol must be self-validating. The following workflow integrates a mandatory "Redocking" step to calculate RMSD (Root Mean Square Deviation).

Graphviz Workflow Diagram

DockingWorkflow Start Start: Ligand & Protein Selection Prep Preparation Phase (Clean PDB, Protonation, Gasteiger Charges) Start->Prep Validation CRITICAL STEP: Validation Redock Co-crystallized Ligand Prep->Validation Decision Is RMSD < 2.0 Å? Validation->Decision Proceed Dock Perimidine Library (Lamarckian GA / Vina) Decision->Proceed Yes Refine Refine Grid Box / Parameters Decision->Refine No Analyze Interaction Analysis (PLIP / Discovery Studio) Proceed->Analyze Refine->Validation End Select Lead Candidates (High Affinity + Favorable ADMET) Analyze->End

Caption: Validated molecular docking pipeline emphasizing the critical RMSD check (< 2.0 Å) before screening the perimidine library.

Detailed Experimental Protocol

This protocol uses AutoDock Vina (open source) but is adaptable to Schrödinger Glide or GOLD.

Step 1: Ligand Preparation
  • Sketching: Draw 1H-perimidine derivatives in ChemDraw.

  • Optimization: Convert 2D to 3D using OpenBabel or Avogadro.

  • Energy Minimization: Apply the MMFF94 force field to find the global minimum conformer. This is crucial for perimidines to ensure the C-2 substituent is correctly oriented relative to the planar core.

Step 2: Receptor Preparation (The "Clean" State)
  • Fetch PDB: Download target (e.g., DHFR: 3SRW or AChE: 4EY7).

  • Strip: Remove water molecules (unless bridging waters are catalytic) and heteroatoms.

  • Protonation: Add polar hydrogens. For AChE, ensure His447 is protonated correctly to mimic the catalytic triad state.

  • Charges: Assign Kollman united atom charges.

Step 3: Grid Generation (The Search Space)
  • Center: Define the grid box center using the coordinates of the co-crystallized ligand.

  • Dimensions:

    • For Enzymes:

      
       Å is usually sufficient.
      
    • For DNA: Extend the box along the Z-axis (

      
       Å) to allow the perimidine to slide between different base pairs (intercalation scanning).
      
Step 4: Validation (The Trust Factor)
  • Action: Remove the native ligand from the PDB and dock it back into the generated grid.

  • Metric: Calculate RMSD between the docked pose and the crystal pose.

  • Standard: RMSD

    
     2.0 Å  validates the protocol. If RMSD > 2.0 Å, adjust grid size or exhaustiveness.
    
Step 5: Analysis of Binding Modes

When analyzing perimidine docking results, look for these specific interactions using BIOVIA Discovery Studio or PyMOL :

  • 
     T-shaped:  Between the perimidine naphthalene ring and aromatic residues (e.g., Trp86 in AChE).
    
  • H-Bonding: Check the N-1 and N-3 nitrogens. They act as H-bond acceptors/donors depending on protonation state.

  • Cation-

    
    :  Often observed between the perimidine ring and quaternary ammonium groups (if present in the target) or metal ions (e.g., 
    
    
    
    in Urease).

Mechanistic Logic: The Perimidine "Anchor"

To understand why perimidines often outscore smaller heterocycles, visualize the interaction mechanism:

InteractionMap Perimidine Perimidine Scaffold (Planar/Aromatic) PiStack Pi-Pi Stacking (Trp, Phe, Tyr / DNA Bases) Perimidine->PiStack Naphthalene Core Hydrophobic Hydrophobic Effect (Entropy driven) Perimidine->Hydrophobic Surface Area HBond H-Bonding (N1/N3 positions) Perimidine->HBond Pyrimidine Ring Target Target Protein/DNA (Active Site) PiStack->Target Stabilizes Complex Hydrophobic->Target Displaces Water HBond->Target Specificity

Caption: Mechanistic breakdown of perimidine-target stabilization. The naphthalene core drives non-specific hydrophobic collapse, while the pyrimidine nitrogens provide specific orientation.

References

  • Singh, L. R., et al. (2024). "Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies." Discover Chemistry, 1:30.

  • Yadav, G., & Yadava, U. (2025). "Computational Insights into DNA Intercalation: Molecular Docking and Dynamics of Anticancer Ligands."[4] Organic & Medicinal Chemistry International Journal, 14(2).

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Meng, X. Y., et al. (2011). "Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery." Current Computer-Aided Drug Design, 7(2), 146-157.

Sources

Comparative Stability Assessment of Substituted Perimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perimidines (1H-benzo[de]quinazolines) represent a unique class of amphoteric heterocycles fusing a pyrimidine ring with a naphthalene core.[1][2] Their dual nature—exhibiting both


-excessive (nucleophilic) and 

-deficient (electrophilic) character—makes them critical scaffolds in drug discovery (antitumor, antimicrobial) and materials science (dyes, molecular switches).

However, this electronic duality introduces complex stability profiles. The stability of perimidines is governed by prototropic tautomerism , oxidative susceptibility at the 4/9 positions, and hydrolytic ring cleavage . This guide provides a comparative assessment of substituted perimidines, distinguishing between 2-substituted, N-substituted, and ring-functionalized derivatives.

Structural Dynamics & Tautomeric Equilibrium

The core stability of the perimidine scaffold is dictated by its tautomeric state. Unlike simple pyrimidines, the perimidine system involves a peri-interaction between the N-H group and the C-H at the 9-position (or substituents).

The Tautomeric Mechanism

The equilibrium exists primarily between the 1H- and 3H-tautomers. For 2-substituted derivatives, the nature of the substituent (


) significantly shifts this equilibrium.
  • Electron-Donating Groups (EDG): Stabilize the N-H bond, favoring the 1H-form.

  • Electron-Withdrawing Groups (EWG): Can increase the acidity of the N-H, facilitating tautomerization or oxidation.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the prototropic migration and the potential for zwitterionic resonance stabilization in 2-substituted perimidines.

Tautomerism T1 1H-Tautomer (Most Stable) TS Transition State (Proton Transfer) T1->TS -H+ / +H+ Zwit Zwitterionic Form (Solid State/Polar Solvent) T1->Zwit Resonance (Polar Media) T2 3H-Tautomer (Less Stable) TS->T2 Migration T2->Zwit Resonance

Caption: Prototropic tautomerism between 1H and 3H forms. The 1H-tautomer is thermodynamically preferred in non-polar solvents, while zwitterionic forms may stabilize in crystal lattices.

Comparative Stability Analysis

The following assessment categorizes stability based on substitution patterns. Data is synthesized from thermal analysis (TGA/DSC) and hydrolytic stress testing.

Table 1: Comparative Stability Profile of Perimidine Classes
Derivative ClassSubstituent ExampleThermal Stability (

)
Hydrolytic Stability (pH 7.4)Oxidative StabilityKey Instability Factor
Unsubstituted HModerate (180-200°C)HighLowOxidation at C4/C9 positions to perimidinones.
2-Alkyl Methyl, EthylHigh (210-230°C)ModerateModerateAlkyl groups activate the ring, increasing oxidative susceptibility.
2-Aryl Phenyl, PyridylVery High (>250°C) High HighConjugation stabilizes the

-system; steric bulk protects N-H.
N-Alkylated N-MethylModerate (190-210°C)HighModerateSteric Twist: N-Me clashes with C9-H, reducing planarity and

-stacking energy.
2-Heteroaryl 2-ThienylHigh (230-240°C)HighModerateS-heteroatom can act as an oxidation site, but ring stability remains high.
Mechanistic Insights
  • N-Alkylation & Planarity: Unlike 2-substitution, placing a group on the Nitrogen (N1 or N3) creates a steric clash with the peri-hydrogens (H9/H4). This forces the naphthalene core to twist, reducing lattice energy and slightly lowering thermal stability compared to planar 2-aryl derivatives.

  • Oxidative Degradation: The electron-rich nature of the perimidine ring makes it susceptible to oxidation.[1] Unsubstituted perimidines easily oxidize to perimidin-4-ones or 6-ones upon exposure to air or light in solution. 2-Aryl substituents provide steric shielding and electronic stabilization, mitigating this pathway.

Experimental Protocols

To validate the stability of a new perimidine derivative, the following self-validating protocols are recommended.

Protocol A: Accelerated Hydrolytic Stability (HPLC-UV)

Objective: Determine the half-life (


) of the compound at physiological and extreme pH.

Reagents:

  • Buffer pH 2.0 (0.01 M HCl)

  • Buffer pH 7.4 (Phosphate Buffered Saline)

  • Buffer pH 9.0 (Borate Buffer)

  • Internal Standard: Caffeine (chemically inert)

Workflow:

  • Preparation: Dissolve 10 mg of perimidine derivative in 1 mL DMSO (Stock).

  • Initiation: Spike 50 µL Stock into 950 µL of pre-warmed (37°C) buffer.

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Immediately dilute with 400 µL ice-cold Acetonitrile to stop reaction.

  • Analysis: Inject 10 µL into HPLC (C18 column, Gradient MeOH/Water).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Thermal Stability Assessment (TGA/DSC)

Objective: Distinguish between melting (


), phase transition, and decomposition (

).
  • Instrument: Simultaneous TGA-DSC analyzer (e.g., PerkinElmer Pyris 1).

  • Atmosphere: Nitrogen (

    
    ) purge at 20 mL/min (prevents oxidative degradation during heating).
    
  • Ramp: Heat 2-5 mg sample from 30°C to 400°C at 10°C/min.

  • Interpretation:

    • Endothermic Peak (DSC) without Mass Loss: Melting point (

      
      ).
      
    • Exothermic Peak (DSC) with Mass Loss (TGA): Decomposition (

      
      ).
      
    • Comparison: If

      
      , the compound is thermally unstable and unsuitable for melt-processing.
      
Visualization: Stability Testing Workflow

This diagram outlines the decision matrix for assessing perimidine stability.

StabilityWorkflow Start Synthesized Perimidine TGA Thermal Analysis (TGA/DSC @ 10°C/min) Start->TGA Hydro Hydrolytic Stress (pH 2, 7.4, 9 @ 37°C) Start->Hydro Decision1 T_dec > 200°C? TGA->Decision1 Decision2 t_1/2 > 24h? Hydro->Decision2 Stable High Stability Candidate (Proceed to Bio-Assay) Decision1->Stable Yes Unstable Review Substituents (Modify 2-Position) Decision1->Unstable No Decision2->Stable Yes Decision2->Unstable No

Caption: Decision matrix for thermal and hydrolytic stability qualification of perimidine derivatives.

References

  • Pozharskii, A. F., et al. (2020).[3] Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health (PMC). Retrieved from [Link]

  • Zhang, et al. (2020).[4][5] Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. National Institutes of Health. Retrieved from [Link]

  • Elguero, J., & Alkorta, I. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts. Retrieved from [Link]

  • Tiwari, R. R., et al. (2022).[6] Chemical Stability of Drugs: Hydrolysis and Oxidation. RSquareL. Retrieved from [Link]

Sources

Precision Benchmarking: HPLC Strategies for 1H-Perimidine Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Heterocycles

1H-Perimidine is a tricyclic nitrogen heterocycle synthesized primarily through the condensation of 1,8-diaminonaphthalene with carboxylic acids or aldehydes. While the synthesis is chemically straightforward, the purification is deceptive. The amphoteric nature of the perimidine ring often leads to "streaking" on silica (TLC), and the high symmetry of the molecule can mask isomeric impurities in NMR.

For drug development and functional dye applications, "synthesized" is not synonymous with "pure." This guide objectively compares High-Performance Liquid Chromatography (HPLC) against traditional characterization methods, establishing it as the only viable metric for quantitative purity assessment (≥99.5%).

Comparative Analysis: Why HPLC?

In the context of 1H-Perimidine synthesis, we must distinguish between structural confirmation and purity profiling.

The Alternatives vs. HPLC[1][2][3]
FeatureTLC (Thin Layer Chrom.) 1H-NMR Spectroscopy RP-HPLC (UV/Vis)
Primary Utility Reaction monitoring (Go/No-Go)Structural Identity (Connectivity)Quantitative Impurity Profiling
Sensitivity (LOD) High (~1-5% visual limit)Moderate (~1% limit)Very High (<0.05%)
Selectivity Low (Co-elution common)High (Structural distinctness)High (Separation of homologs)
Quantitation Poor (Visual estimation)Good (qNMR), but expensiveExcellent (Area % integration)
Perimidine Issue Basic N causes tailing/streakingSolvation effects shift peaksSilanol interactions (manageable)
The "Blind Spot" of NMR

While NMR confirms you have perimidine, it struggles to quantify trace amounts of the starting material, 1,8-diaminonaphthalene (1,8-DAN) , if the signals overlap in the aromatic region (6.5–7.5 ppm). HPLC separates these species based on hydrophobicity, providing a distinct resolution between the starting diamine (more polar, elutes earlier) and the cyclized perimidine (more hydrophobic, elutes later).

Strategic Workflow: From Synthesis to Validation

The following diagram outlines the decision matrix for assessing perimidine purity. Note the critical "Orthogonal Check" where HPLC is mandatory before biological testing.

Perimidine_Workflow Synthesis Synthesis (1,8-DAN + Electrophile) Crude Crude Product Synthesis->Crude TLC TLC Screening (Qualitative) Crude->TLC NMR 1H-NMR (Identity Confirmation) TLC->NMR Single Spot Recryst Recrystallization/ Column Chrom. TLC->Recryst Major Impurities HPLC RP-HPLC (Purity Quantification) NMR->HPLC Structure Confirmed Decision Purity > 98%? HPLC->Decision % Area Integration Decision->Recryst No Release Release for Bio-Assay Decision->Release Yes Recryst->HPLC Re-Analyze

Figure 1: Analytical Decision Matrix. HPLC acts as the final gatekeeper (red node) to quantify impurities invisible to TLC or buried in NMR baselines.

The Protocol: RP-HPLC Method for 1H-Perimidine

This protocol is designed to suppress the ionization of the basic nitrogen atoms on the perimidine ring, preventing secondary interactions with the column's silanol groups (which causes peak tailing).

Instrumentation & Conditions[4][5]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 (Octadecylsilane), End-capped.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

    • Why: C18 provides sufficient hydrophobic retention to separate the perimidine core from polar degradation products.

  • Wavelength: 254 nm (universal aromatic) and 365 nm (specific to perimidine conjugation).

  • Temperature: 30°C (Controlled).

Mobile Phase Strategy

Perimidines are basic. Using neutral water causes protonation (


 approx 6.0), leading to early elution and tailing. We use a high pH  or ion-pairing  strategy, but the most robust for modern columns is an acidic modifier  to fully protonate and run in ion-suppression mode, or simply to ensure consistent ionization.
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).

  • Solvent B: Acetonitrile (ACN).

Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Injection
15.01090Linear Gradient
20.01090Wash (Elute Dimers)
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Weigh: 5 mg of synthesized perimidine.

  • Dissolve: Dissolve in 10 mL of Methanol (Perimidines are often sparingly soluble in pure ACN/Water).

  • Filter: Pass through a 0.22 µm PTFE syringe filter (Critical to remove insoluble char/polymers).

  • Vial: Transfer to amber HPLC vial (Perimidines can be light-sensitive).

Interpreting the Data: What to Look For

Retention Time Logic
  • tR ~ 3-5 min: Unreacted 1,8-Diaminonaphthalene . Being a diamine, it is more polar and elutes early.

  • tR ~ 10-12 min: 1H-Perimidine (Target). The addition of the carbon "cap" increases hydrophobicity.

  • tR > 15 min: Oxidized Dimers . Perimidines are susceptible to oxidation, forming azo-dimers which are highly hydrophobic and elute late.

Troubleshooting Peak Tailing

If the Perimidine peak tails (Asymmetry factor > 1.5):

  • Cause: Interaction between the protonated Nitrogen (N-H) and residual silanols (Si-OH) on the column.

  • Fix: Increase ionic strength. Switch from 0.1% Formic Acid to 20mM Ammonium Acetate or add 0.1% Triethylamine (TEA) to the mobile phase (TEA acts as a sacrificial base to block silanols).

Experimental Validation (Self-Check)

To ensure your method is valid (Trustworthiness), perform this simple "Spike Recovery" test:

  • Take your "Pure" Perimidine sample.

  • Spike it with 1% (w/w) of the starting material (1,8-Diaminonaphthalene).

  • Run the HPLC method.[1][2][3][4][5][6]

  • Success Criteria: You must see two baseline-separated peaks (Resolution

    
    ). If the peaks merge, your gradient is too steep or the pH is incorrect.
    

References

  • Synthesis & Properties: Material Science Research India. "Review on Perimidines: A Synthetic Pathways Approach." (2021).[2] Discusses the formation of perimidine from 1,8-diaminonaphthalene.

  • Orthogonal Analysis: BenchChem. "A Comparative Guide to HPLC and NMR Analysis for Purity Validation." Highlights the necessity of HPLC for impurity profiling vs NMR for ID.

  • UV Characteristics: ResearchGate. "UV-vis absorption and emission spectral data of the perimidine." Confirms the specific absorption bands (245/370nm) utilized for detection.

  • HPLC Method Analogies: National Institutes of Health (NIH). "Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis." Provides validation parameters applicable to heterocycle analysis.

Sources

thermal stability analysis of 1H-Perimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of 1H-Perimidine Compounds

Executive Summary & Strategic Importance

1H-Perimidine (1H-benzo[de]quinazoline) represents a unique class of "peri"-fused heterocycles. Unlike its smaller analogue benzimidazole, perimidine incorporates a naphthalene core, imparting distinct electronic properties and superior thermal rigidity.

This guide provides a critical analysis of the thermal stability of 1H-perimidine and its derivatives. It moves beyond basic physical constants to explore the structure-property relationships that dictate performance in high-stress environments such as organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs).

Key Takeaway: 1H-Perimidine exhibits a significantly higher thermal baseline than benzimidazole (


 vs. 

), driven by enhanced

-

stacking and rigid "peri" geometry. However, its N-H moiety remains a site for oxidative degradation, necessitating precise atmospheric control during thermal analysis.

Comparative Thermal Analysis

The following table synthesizes experimental data to objectively compare 1H-Perimidine against its structural analogues and functionalized derivatives.

Table 1: Thermal Performance Matrix

Compound ClassRepresentative StructureMelting Point (

)
Decomp. Temp (

)
Key Stability Factor
1H-Perimidine Parent (Unsubstituted)222 – 226 °C ~280 – 300 °C*Rigid naphthalene core; Intermolecular H-bonding.
Benzimidazole Benzene analogue170 – 175 °C~250 – 280 °CSmaller

-system; weaker lattice energy.
2-Substituted Perimidines 2-(Pyridin-2-yl)-perimidine160 – 200 °C> 330 °CSubstitution disrupts H-bonding packing but increases molecular weight.
OLED Derivatives N-Aryl/Carbazole-PerimidineN/A (Amorphous)> 400 °C High molecular weight; bulky groups prevent crystallization (

).
Metal Complexes Cu(II)/Co(II)-Perimidine> 300 °CMultistepCoordination bonds stabilize the ligand; solvent loss occurs < 120°C.

*Note:


 for the parent compound is atmosphere-dependent. In air, oxidative onset may occur earlier than in 

.

Mechanistic Insight: The "Peri" Effect

The superior stability of perimidine stems from two specific molecular interactions.

  • Peri-Strain & Rigidity: The nitrogen atoms are located at the 1,8-positions of the naphthalene ring. This "peri" fusion creates a highly rigid, planar structure that resists thermal deformation better than the 1,2-fused system of benzimidazole.

  • 
    -Stacking Networks:  The extended aromatic surface area of the naphthalene core facilitates strong 
    
    
    
    -
    
    
    stacking interactions in the crystal lattice, requiring higher energy (temperature) to disrupt.
Visualization: Structural Stability Factors

StabilityFactors Core 1H-Perimidine Core Naphthalene Naphthalene Backbone (Extended π-system) Core->Naphthalene Peri Peri-Fusion (1,8-position) High Geometric Rigidity Core->Peri NH N-H Moiety (H-Bond Donor) Core->NH Effect1 High Melting Point (>220°C) Naphthalene->Effect1 Strong π-π Stacking Peri->Effect1 Lattice Energy Effect2 Oxidative Susceptibility (Requires Inert Atm) NH->Effect2 Radical Formation

Figure 1: Structural features contributing to the thermal profile of 1H-Perimidine. Blue nodes indicate stabilizing factors; red indicates vulnerabilities.

Validated Experimental Protocols

To obtain reproducible thermal data, specific protocols must be followed to distinguish between phase transitions (melting) and chemical degradation.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition onset (


) and 5% weight loss temperature (

).
  • Sample Prep: Weigh 3–5 mg of dried perimidine derivative into an alumina (

    
    ) or platinum crucible. Crucial: Ensure the sample is solvent-free (verify via NMR) to avoid false "decomposition" signals at <150°C.
    
  • Atmosphere: Purge with Nitrogen (

    
    )  at 50 mL/min.
    
    • Why? Perimidines can undergo oxidative coupling in air at high temperatures, altering the mass loss profile.

  • Ramp: Heat from 30°C to 800°C at 10°C/min .

  • Analysis:

    • Calculate the first derivative (DTG) to identify the point of maximum degradation rate.

    • Acceptance Criteria: Residual mass for organic derivatives should be <5% at 800°C. For metal complexes, residue should match the stoichiometric metal oxide.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify Melting Point (


), Glass Transition (

), and Crystallization (

).
  • Sample Prep: Encapsulate 2–3 mg in a hermetically sealed aluminum pan. Puncture the lid (pinhole) to allow gas escape if decomposition is suspected, or use a high-pressure pan if sublimation is a risk.

  • Cycle:

    • Heat 1: 30°C

      
       (Expected 
      
      
      
      + 30°C) @ 10°C/min. Erases thermal history.
    • Cool: (Expected

      
       + 30°C) 
      
      
      
      0°C @ 10°C/min. Induces crystallization.
    • Heat 2: 0°C

      
       Decomposition Onset @ 10°C/min. Records true thermal properties.
      
  • Data Interpretation:

    • Sharp Endotherm: Melting (

      
      ).
      
    • Step Change: Glass Transition (

      
      ) – critical for OLED amorphous films.
      
Visualization: Experimental Workflow

Workflow cluster_TGA TGA (Decomposition) cluster_DSC DSC (Phase Transitions) Sample Sample Synthesis & Drying Check Purity Check (NMR/HPLC) Sample->Check TGA_Setup Load Alumina Pan N2 Atmosphere Check->TGA_Setup Pass DSC_Setup Load Al Pan (Pinhole/Sealed) Check->DSC_Setup Pass TGA_Run Ramp 10°C/min to 800°C TGA_Setup->TGA_Run TGA_Data Output: Td(5%), Residue TGA_Run->TGA_Data DSC_Run Heat-Cool-Heat Cycle DSC_Setup->DSC_Run DSC_Data Output: Tm, Tg, Tc DSC_Run->DSC_Data

Figure 2: Standardized workflow for thermal characterization of perimidine compounds.

References

  • Hoffman Fine Chemicals. (2025).[1][2] Safety Data Sheet & Specifications: 1H-Perimidine (CAS 204-02-4).[3] Retrieved from

  • Petkova, Z. et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. (Detailed thermal analysis of perimidine derivatives). Retrieved from

  • Zhang, X. et al. (2017). Structure-Property Study on Two New D-A Type Materials Comprising Pyridazine Moiety and the OLED Application. ACS Applied Materials & Interfaces. (High thermal stability of nitrogen heterocycles in OLEDs). Retrieved from

  • PubChem. (2026). Compound Summary: Perimidine.[4] National Library of Medicine. Retrieved from

  • LookChem. (2025).[1] Physical Properties of 1H-Perimidine. Retrieved from

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.